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Core Science & Biosynthesis

Foundational

Elucidating the Pharmacological and Metabolic Profile of Sitagliptin N-Sulfate Sodium Salt: A Technical Guide

Executive Summary Sitagliptin is a highly selective, first-in-class dipeptidyl peptidase-4 (DPP-4) inhibitor globally utilized for the management of type 2 diabetes mellitus[1]. While the pharmacodynamics of the parent c...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Sitagliptin is a highly selective, first-in-class dipeptidyl peptidase-4 (DPP-4) inhibitor globally utilized for the management of type 2 diabetes mellitus[1]. While the pharmacodynamics of the parent compound are well-established, its Phase II metabolites—specifically Sitagliptin N-Sulfate Sodium Salt —represent a critical frontier for pharmacokinetic (PK) profiling, environmental toxicology, and metabolic clearance studies[2]. As a Senior Application Scientist, I have structured this guide to dissect the structural biology, differential mechanism of action, and analytical workflows required to study this specific metabolite.

Structural Biology and Biotransformation Causality

To understand the mechanism of action—or rather, the loss of primary action—of Sitagliptin N-Sulfate, we must first examine its biotransformation.

Sitagliptin relies on an exposed primary amine to anchor itself within the active site of the DPP-4 enzyme. In vivo, approximately 80% of administered sitagliptin is excreted unchanged via the renal pathway[3]. However, a minor but structurally significant metabolic pathway involves Phase II conjugation. Hepatic and intestinal sulfotransferases (SULTs) catalyze the transfer of a sulfonate group to the primary amine of sitagliptin, yielding Sitagliptin N-sulfate[4].

The Causality of Sulfation: Phase II sulfation is an evolutionary mechanism designed to increase the hydrophilicity of xenobiotics. The addition of the highly polar, negatively charged sulfate group drastically reduces the molecule's lipophilicity, facilitating its rapid elimination via biliary excretion (observed in rat models) and subsequent urinary clearance[5].

Metabolism Sita Sitagliptin (Active Parent) SULT Sulfotransferase (Phase II Metabolism) Sita->SULT Primary Amine SitaS Sitagliptin N-Sulfate (Inactive Metabolite) SULT->SitaS Sulfation Excretion Biliary & Renal Excretion SitaS->Excretion

Figure 1: Phase II metabolic biotransformation of Sitagliptin to Sitagliptin N-Sulfate.

Mechanism of Action: Parent Efficacy vs. Metabolite Attenuation

The fundamental mechanism of the parent drug relies on the competitive inhibition of DPP-4, an enzyme responsible for the rapid degradation of incretin hormones like glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP)[].

The Parent Pathway (Active)

By inhibiting DPP-4, sitagliptin extends the half-life of GLP-1 and GIP. These stabilized incretins bind to G-protein coupled receptors on pancreatic β -cells, triggering an intracellular signaling cascade (cAMP/PKA) that results in glucose-dependent insulin synthesis and release. Concurrently, GLP-1 signaling suppresses glucagon secretion from pancreatic α -cells, reducing hepatic gluconeogenesis[].

The Metabolite Pathway (Loss of Function)

The N-sulfation of sitagliptin fundamentally alters its pharmacodynamics. The primary amine of the parent sitagliptin forms indispensable hydrogen bonds with the glutamate residues (Glu205 and Glu206) located in the S2 pocket of the DPP-4 active site.

When this amine is capped via N-sulfation, two critical barriers to target binding emerge:

  • Steric Hindrance: The bulky sulfate group physically prevents the molecule from entering the narrow S2 subsite.

  • Electrostatic Repulsion: The strong negative charge of the sulfate group repels the negatively charged glutamate residues within the binding pocket.

Consequently, Sitagliptin N-Sulfate Sodium Salt is rendered a pharmacologically inactive excretion product regarding DPP-4 inhibition. Its primary utility in modern research is as a validated biomarker for sitagliptin metabolism and as a target analyte in environmental wastewater monitoring[2].

Mechanism Meal Nutrient Ingestion Incretins GLP-1 & GIP Release Meal->Incretins DPP4 DPP-4 Enzyme (Degrades Incretins) Incretins->DPP4 Substrate ActiveIncretins Stabilized GLP-1/GIP Incretins->ActiveIncretins Protected Pathway DPP4->ActiveIncretins Prevented by Inhibitor Inhibitor Sitagliptin (Competitive Inhibitor) Inhibitor->DPP4 Blocks Active Site Metabolite Sitagliptin N-Sulfate (No Target Binding) Metabolite->DPP4 Steric Hindrance BetaCell Pancreatic β-Cells (Insulin Secretion) ActiveIncretins->BetaCell

Figure 2: DPP-4 pathway contrasting the active parent drug and inactive N-sulfate.

Quantitative Data Summary

The following table synthesizes the critical physicochemical and pharmacological distinctions between the parent compound and its N-sulfate sodium salt derivative[3][4].

PropertySitagliptin (Active Parent)Sitagliptin N-Sulfate Sodium Salt
CAS Number 486460-32-62470126-25-9
Molecular Formula C₁₆H₁₅F₆N₅OC₁₆H₁₄F₆N₅O₄S • Na
Molecular Weight 407.32 g/mol 509.4 g/mol
Pharmacological Activity Potent DPP-4 InhibitorInactive Metabolite
Primary Excretion Route Renal (Unchanged)Biliary / Renal
Target Binding Affinity High (S1/S2 pockets)Negligible (Steric hindrance)
Solubility Profile Soluble in water/DMFSlightly soluble in Methanol

Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. The inclusion of strict internal controls guarantees that the resulting data is an artifact of the biology, not the methodology.

Protocol 1: In Vitro Fluorometric DPP-4 Inhibition Assay

Purpose: To empirically validate the loss of DPP-4 inhibitory activity in the N-sulfate metabolite compared to the parent drug.

  • Reagent Preparation: Reconstitute recombinant human DPP-4 enzyme in assay buffer (20 mM Tris-HCl, pH 8.0, 100 mM NaCl, 1 mM EDTA). Prepare the fluorogenic substrate Gly-Pro-AMC at a 1 mM stock concentration in DMSO.

  • Compound Dilution: Prepare 10-point serial dilutions (10 µM to 0.1 nM) of Sitagliptin (Positive Control) and Sitagliptin N-Sulfate Sodium Salt (Test Compound) in the assay buffer.

  • Equilibration (Self-Validating Step): In a black 96-well microplate, combine 50 µL of the enzyme solution with 25 µL of the diluted compounds. Incubate at 37°C for 15 minutes. Causality: Pre-incubation allows for thermodynamic equilibrium of competitive binding before substrate introduction.

  • Reaction Initiation: Add 25 µL of Gly-Pro-AMC substrate (final concentration 50 µM) to all wells.

  • Kinetic Measurement: Immediately transfer the plate to a fluorescence microplate reader. Measure fluorescence continuously for 30 minutes at an excitation wavelength of 360 nm and an emission wavelength of 460 nm.

  • Data Analysis: Calculate IC₅₀ values using non-linear regression.

    • Validation Metric: The assay is considered valid only if the parent Sitagliptin yields an IC₅₀ of ~18 nM. The N-sulfate metabolite should demonstrate an IC₅₀ > 10 µM, confirming the structural hypothesis of steric hindrance.

Protocol 2: LC-MS/MS Quantification in Environmental/Biological Matrices

Purpose: To quantify Sitagliptin N-Sulfate in complex matrices (e.g., wastewater or plasma) for metabolic and environmental tracking[2].

  • Sample Preparation (SPE): Spike 10 mL of the matrix sample with 10 ng of an isotopically labeled internal standard (e.g., Sitagliptin-d4). Condition Oasis HLB solid-phase extraction (SPE) cartridges with 5 mL methanol followed by 5 mL LC-grade water.

  • Loading and Washing: Load the spiked sample onto the SPE cartridge at a flow rate of 1 mL/min. Wash the cartridge with 5 mL of 5% methanol in water to elute highly polar interferences.

  • Elution and Reconstitution: Elute the analytes with 5 mL of 100% methanol. Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase.

  • Chromatographic Separation: Inject 5 µL onto a C18 analytical column (e.g., 2.1 x 100 mm, 1.7 µm).

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: Acetonitrile.

    • Gradient: 5% B to 95% B over 8 minutes.

  • Mass Spectrometry (MRM): Operate the triple quadrupole mass spectrometer in positive electrospray ionization (ESI+) mode. Monitor the specific Multiple Reaction Monitoring (MRM) transitions for the parent Sitagliptin ( m/z 408.1 235.1) and the N-sulfate metabolite (adjusting for the sodium adduct or specific fragmentation pattern, typically monitoring the loss of the sulfate group).

References

  • National Center for Biotechnology Information (PMC). (2024). Elucidating Unknown Organofluorine in Municipal Wastewater: A Mass Balance Approach including Fluorinated Pharmaceuticals. Retrieved from [Link]

  • National Institutes of Health (PubMed). (2008). Sitagliptin, a DPP-4 inhibitor for the treatment of patients with type 2 diabetes: a review of recent clinical trials. Retrieved from [Link]

  • Wikipedia. (n.d.). Sitagliptin. Retrieved from [Link]

Sources

Exploratory

Preclinical Profiling of Sitagliptin Metabolites: Pharmacokinetics, Biotransformation, and Analytical Methodologies

Executive Summary Sitagliptin is a highly selective, orally active dipeptidyl peptidase-4 (DPP-4) inhibitor widely utilized in the management of type 2 diabetes mellitus. While its primary mechanism of action relies on t...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Sitagliptin is a highly selective, orally active dipeptidyl peptidase-4 (DPP-4) inhibitor widely utilized in the management of type 2 diabetes mellitus. While its primary mechanism of action relies on the parent compound, rigorous preclinical profiling of its metabolites is a critical regulatory and safety requirement in drug development. This whitepaper provides an in-depth technical synthesis of sitagliptin’s biotransformation pathways, the pharmacological causality behind its metabolic profile, and a field-proven, self-validating analytical methodology for trace metabolite quantification.

Pharmacokinetics and Biotransformation Pathways

In preclinical and clinical models, sitagliptin demonstrates an absolute bioavailability of approximately 87% and is classified as a low-clearance compound. The drug is 1 (~79% of the administered dose), indicating that renal excretion via active tubular secretion is the dominant clearance mechanism[1].

However, approximately 16% of the radiolabeled dose undergoes biotransformation, yielding six distinct trace metabolites (M1–M6)[1],[2]. The limited oxidative metabolism of sitagliptin is primarily mediated by the hepatic cytochrome P450 enzyme CYP3A4 , with a minor contribution from CYP2C8 [1],[2].

Structural Characterization of Metabolites (M1–M6)

The biotransformation of sitagliptin involves both Phase I oxidation and Phase II conjugation:

  • Phase I Metabolism: CYP-mediated oxidative desaturation of the piperazine ring followed by cyclization generates metabolites M2 and M5 [1],[2]. Additionally, direct hydroxylation yields the M6 derivative group[1],[2].

  • Phase II Metabolism: The parent drug can undergo direct sulfation to form the N-sulfate conjugate (M1 ) or N-carbamoyl glucuronidation to form M4 [1],[2]. The hydroxylated M6 intermediate is further conjugated to form an ether glucuronide (M3 )[1],[2].

Biotransformation Sitagliptin Sitagliptin (Parent Drug) CYP CYP3A4 / CYP2C8 (Phase I Oxidation) Sitagliptin->CYP Oxidation Phase2 Phase II Conjugation (Sulfation / Glucuronidation) Sitagliptin->Phase2 Direct Conjugation M2_M5 M2 & M5: Desaturated & Cyclized CYP->M2_M5 Desaturation & Cyclization M6 M6: Hydroxylated Derivatives CYP->M6 Hydroxylation M1 M1: N-sulfate Conjugate Phase2->M1 Sulfation M3 M3: Ether Glucuronide of M6 Phase2->M3 M4 M4: N-carbamoyl Glucuronide Phase2->M4 M6->Phase2 Glucuronidation

Sitagliptin Phase I and Phase II Biotransformation Pathways.

Quantitative Summary of Sitagliptin Metabolites
MetaboliteStructural ModificationFormation PathwayPlasma RadioactivityDPP-4 Inhibitory Activity
Sitagliptin Parent DrugN/A~74%Potent (IC50 ~18 nM)
M1 N-sulfate conjugatePhase II (Sulfation)2 – 4%Weak (IC50 ~5 µM)
M2 Oxidative desaturation & cyclizationPhase I (CYP3A4/2C8)1 – 6%Inactive (IC50 >20 µM)
M3 Ether glucuronide of M6Phase I + Phase II< 1%Not Determined
M4 N-carbamoyl glucuronidePhase II (Glucuronidation)~ 1%Not Determined
M5 Oxidative desaturation & cyclizationPhase I (CYP3A4/2C8)4 – 7%Inactive (IC50 >20 µM)
M6 Hydroxylated derivativesPhase I (CYP3A4/2C8)1 – 4%Not Determined

Data synthesized from mass balance and pharmacokinetic studies[1],[2].

Pharmacological Causality in Metabolite Profiling

In drug development, identifying trace metabolites is not merely an academic exercise; it is a fundamental requirement for predicting off-target toxicity. The structural modifications seen in sitagliptin's metabolites directly abrogate their pharmacological efficacy.

Mechanistic Insight: The triazolopiperazine ring and the trifluorophenyl group of sitagliptin are critical pharmacophores for docking into the S1 and S2 pockets of the DPP-4 enzyme. The oxidative desaturation and cyclization of the piperazine ring (forming M2 and M5) distort this geometry, resulting in a >1000-fold drop in affinity (1) compared to the parent drug[1]. Consequently, preclinical researchers can definitively conclude that sitagliptin's in vivo therapeutic effect is driven entirely by the parent compound, while the metabolites function strictly as inactive clearance byproducts[1].

Self-Validating Analytical Methodology for Metabolite Quantification

To ensure high-fidelity quantification of sitagliptin and its trace metabolites in preclinical matrices (e.g., rat hepatocytes, human plasma), a robust Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) workflow is required. The following protocol is designed as a self-validating system , ensuring that extraction recoveries and matrix effects are continuously monitored and corrected.

Step-by-Step LC-MS/MS Protocol

Step 1: Aliquoting & Internal Standard (IS) Spiking

  • Action: Transfer 100 µL of biological plasma/urine to a microcentrifuge tube. Immediately spike with 10 µL of Sitagliptin-d4 (deuterated internal standard).

  • Causality: Spiking the IS at the very beginning of the workflow establishes a self-validating baseline. Because Sitagliptin-d4 shares the exact physicochemical properties of the target analytes, any subsequent loss during extraction or ion suppression during MS analysis will equally affect the IS, allowing for mathematically perfect recovery correction.

Step 2: Liquid-Liquid Extraction (LLE)

  • Action: Add 500 µL of Methyl tert-butyl ether (MTBE). Vortex for 2 minutes, then centrifuge at 14,000 rpm for 10 minutes at 4°C. Extract the upper organic layer and evaporate to dryness under a gentle nitrogen stream.

  • Causality: MTBE is selected over harsher solvents because its moderate polarity selectively partitions the basic sitagliptin molecule and its desaturated metabolites (M2, M5) into the organic phase. Simultaneously, it precipitates endogenous proteins and highly polar lipids that would otherwise cause severe ion suppression in the mass spectrometer.

Step 3: Chromatographic Separation

  • Action: Reconstitute the dried extract in 100 µL of mobile phase. Inject onto a 3[3].

  • Causality: Traditional reversed-phase C18 columns struggle to retain highly polar Phase II conjugates (like the glucuronides M3 and M4), causing them to elute in the solvent front where matrix interference is highest. A ZIC-HILIC column leverages hydrophilic partitioning, ensuring strong retention and baseline resolution of these trace polar metabolites[3].

Step 4: MRM Detection (ESI+)

  • Action: Operate the mass spectrometer in Positive Electrospray Ionization (ESI+) using Multiple Reaction Monitoring (MRM) mode. Track the primary transition for sitagliptin (m/z 408.2 → 193.0) and calculate specific mass shifts for metabolites (e.g., m/z 424.1 for hydroxylated M6).

  • Causality: MRM acts as a double mass-filter. By isolating the specific precursor ion in the first quadrupole (Q1) and only quantifying a highly specific fragment ion in the third quadrupole (Q3), the system inherently validates the structural identity of the metabolite while filtering out background biological noise.

AnalyticalWorkflow Sample Biological Sample (Plasma/Urine) Spike Spike IS (Sitagliptin-d4) Sample->Spike LLE Liquid-Liquid Extraction (MTBE) Spike->LLE Recon Evaporation & Reconstitution LLE->Recon LCMS LC-MS/MS (MRM Mode) Recon->LCMS Data Quantification & PK Modeling LCMS->Data

Step-by-step LC-MS/MS analytical workflow for sitagliptin metabolite quantification.

Sources

Foundational

Preamble: Contextualizing the Investigation of a Key Metabolite

An In-Depth Technical Guide to the In Vitro Activity of Sitagliptin N-Sulfate Sitagliptin is a highly selective, potent inhibitor of dipeptidyl peptidase-4 (DPP-4), an established therapeutic agent for the management of...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the In Vitro Activity of Sitagliptin N-Sulfate

Sitagliptin is a highly selective, potent inhibitor of dipeptidyl peptidase-4 (DPP-4), an established therapeutic agent for the management of type 2 diabetes mellitus.[1][2] Its mechanism of action is centered on the potentiation of the endogenous incretin system, which plays a pivotal role in glucose homeostasis.[3][4] Following administration, sitagliptin undergoes limited metabolism, with the majority excreted unchanged in the urine.[5] However, a notable Phase II metabolite, Sitagliptin N-Sulfate (also known as metabolite M1), is formed via sulfation.[5][6]

In drug development, the characterization of major metabolites is a critical step mandated by regulatory agencies. It is imperative to determine whether a metabolite is pharmacologically active, contributing to the parent drug's efficacy, or if it possesses off-target activities that could lead to unforeseen toxicities. This guide provides a comprehensive technical framework for the in vitro evaluation of Sitagliptin N-Sulfate. We will first ground our investigation in the well-defined activity of the parent compound and then delineate the essential, self-validating protocols required to build a complete in vitro pharmacological profile for its N-Sulfate metabolite.

The Pharmacological Benchmark: Sitagliptin's Mechanism of Action

To evaluate the metabolite, we must first understand the parent drug's activity. Sitagliptin's therapeutic effect is achieved by inhibiting the DPP-4 enzyme.[7]

The Incretin Effect: In response to a meal, intestinal L-cells and K-cells release incretin hormones, primarily glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[8][9] These hormones stimulate insulin secretion from pancreatic β-cells and suppress glucagon release from α-cells in a glucose-dependent manner.[1][3] This physiological process is rapidly attenuated by the DPP-4 enzyme, which cleaves and inactivates GLP-1 and GIP within minutes.[3][10]

Sitagliptin's Intervention: Sitagliptin competitively and selectively inhibits DPP-4, thereby preventing the degradation of active GLP-1 and GIP.[2][3] This prolongation of incretin hormone activity enhances glucose-dependent insulin secretion and reduces glucagon levels, leading to improved glycemic control with a low intrinsic risk of hypoglycemia.[7][8]

Sitagliptin_Mechanism cluster_Gut Gut (Post-Meal) cluster_Pancreas Pancreas cluster_Bloodstream Bloodstream Food Food Ingestion Incretins Active Incretins (GLP-1, GIP) Food->Incretins Stimulates Release Insulin ↑ Insulin Secretion (β-cells) Incretins->Insulin Stimulates Glucagon ↓ Glucagon Secretion (α-cells) Incretins->Glucagon Suppresses DPP4 DPP-4 Enzyme Incretins->DPP4 Target for Degradation Glucose_Control Improved Glycemic Control Insulin->Glucose_Control Glucagon->Glucose_Control Contributes to Inactive_Incretins Inactive Metabolites DPP4->Inactive_Incretins Sitagliptin Sitagliptin Sitagliptin->DPP4 Inhibits

Caption: Signaling pathway of Sitagliptin's DPP-4 inhibition.

Characterizing the Subject: Sitagliptin N-Sulfate

The primary focus of our investigation is this specific metabolite. Its fundamental properties must be clearly defined before proceeding with biological assays.

PropertyDataSource(s)
Chemical Name (R)-(4-Oxo-4-(3-(trifluoromethyl)-5,6-dihydro-[2][3][11]triazolo[4,3-a]pyrazin-7(8H)-yl)-1-(2,4,5-trifluorophenyl)butan-2-yl)sulfamic acid[12]
Synonyms Sitagliptin metabolite M1[13]
CAS Number 940002-57-3[13]
Molecular Formula C₁₆H₁₅F₆N₅O₄S[13]
Molecular Weight 487.4 g/mol [13]
Metabolic Pathway Phase II sulfation of the primary amine on the parent sitagliptin molecule.[5][6]

The central scientific question is whether the addition of a sulfate group to the primary amine—a key structural feature for binding to DPP-4—alters the molecule's inhibitory activity. This modification could potentially abolish, reduce, or, less commonly, enhance its affinity for DPP-4 or other enzymes.

Core In Vitro Assays for Pharmacological Profiling

A tiered approach, beginning with the primary target and expanding to selectivity and safety assays, provides a comprehensive in vitro profile.

Primary Target Activity: DPP-4 Inhibition Assay

Causality Behind Experimental Design: The foundational experiment must quantify the compound's ability to inhibit the primary therapeutic target, DPP-4. A biochemical, cell-free assay using a recombinant human enzyme provides a direct measure of enzyme-inhibitor interaction, free from confounding factors like cell permeability. We utilize a fluorogenic substrate for high sensitivity and a broad dynamic range. Sitagliptin (the parent drug) serves as the essential positive control, validating assay performance and providing a direct benchmark for the metabolite's potency.

Experimental Protocol: Fluorogenic DPP-4 Inhibition Assay

  • Materials:

    • Recombinant Human DPP-4/CD26 enzyme.

    • DPP-4 Substrate: H-Gly-Pro-AMC (7-amino-4-methylcoumarin).

    • Assay Buffer: Tris-HCl buffer (e.g., 50 mM, pH 7.5) with stabilizers like BSA.

    • Test Compounds: Sitagliptin N-Sulfate and Sitagliptin (for positive control), dissolved in DMSO.

    • 96-well black, flat-bottom microplates.

    • Fluorescence microplate reader (λexcitation = 360 nm, λemission = 460 nm).[14]

  • Step-by-Step Methodology:

    • Compound Plating: Prepare serial dilutions of Sitagliptin N-Sulfate and Sitagliptin in DMSO, then dilute into assay buffer. Typically, an 11-point, 3-fold dilution series starting from 100 µM is robust. Dispense 10 µL of each dilution into the microplate wells.

    • Controls: Include wells for:

      • 100% Inhibition Control: A known potent DPP-4 inhibitor or buffer only (no enzyme).

      • 0% Inhibition (Vehicle) Control: Assay buffer with the same final concentration of DMSO as the test compound wells.

    • Enzyme Addition: Add 40 µL of recombinant DPP-4 enzyme solution to all wells except the 100% inhibition control.

    • Pre-incubation: Gently mix the plate and incubate for 15 minutes at 37°C. This step allows the inhibitor to bind to the enzyme before the substrate is introduced.

    • Reaction Initiation: Add 50 µL of the H-Gly-Pro-AMC substrate solution to all wells to start the enzymatic reaction.

    • Kinetic Measurement: Immediately place the plate in the microplate reader, pre-set to 37°C. Measure fluorescence in kinetic mode every 60 seconds for 30 minutes.[14]

  • Data Analysis and Validation:

    • Calculate the rate of reaction (slope of fluorescence vs. time, ΔF/ΔT) for each well.

    • Normalize the data:

      • % Inhibition = 100 * (1 - [Rate_Sample - Rate_100%_Inhibition] / [Rate_0%_Inhibition - Rate_100%_Inhibition])

    • Plot the % Inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).

    • Self-Validation: The assay is considered valid if the calculated IC₅₀ for the Sitagliptin positive control falls within its known potency range (typically low nanomolar).

DPP4_Assay_Workflow start Start plate_compounds Plate Serial Dilutions of Sitagliptin N-Sulfate & Sitagliptin (Control) start->plate_compounds add_enzyme Add Recombinant DPP-4 Enzyme plate_compounds->add_enzyme pre_incubate Pre-incubate at 37°C (15 minutes) add_enzyme->pre_incubate add_substrate Initiate Reaction with Fluorogenic Substrate (H-Gly-Pro-AMC) pre_incubate->add_substrate read_plate Kinetic Fluorescence Reading (30 minutes) add_substrate->read_plate analyze Calculate Reaction Rates & % Inhibition read_plate->analyze plot Plot Dose-Response Curve Determine IC50 analyze->plot end End plot->end

Caption: Workflow for the in vitro DPP-4 enzymatic assay.

Selectivity Profiling: DPP-8 and DPP-9 Assays

Causality Behind Experimental Design: Selectivity is as important as potency. While Sitagliptin is highly selective for DPP-4, inhibition of related proteases like DPP-8 and DPP-9 has been linked to severe toxicities in preclinical studies.[8] Therefore, it is essential to confirm that the N-Sulfate metabolite has not gained affinity for these off-targets. The protocol is nearly identical to the DPP-4 assay, demonstrating experimental efficiency, with the critical substitution of the target enzyme.

Experimental Protocol:

  • The protocol mirrors the DPP-4 assay precisely.

  • Key Modification: Substitute Recombinant Human DPP-4 with Recombinant Human DPP-8 or DPP-9.[15]

  • Rationale: Running these assays in parallel under identical conditions allows for a direct and robust comparison of IC₅₀ values, providing a clear selectivity ratio.

Data Presentation: Comparative Inhibitory Potency

CompoundDPP-4 IC₅₀ (nM)DPP-8 IC₅₀ (nM)DPP-9 IC₅₀ (nM)Selectivity (DPP-8/DPP-4)
Sitagliptin (Control)Expected: ~18>10,000>10,000>550-fold
Sitagliptin N-SulfateTo be determinedTo be determinedTo be determinedTo be calculated
Note: Control values are based on literature.[8]
Safety Profiling: In Vitro Cytotoxicity Assay

Causality Behind Experimental Design: An apparent inhibition in a biochemical assay could be an artifact of compound-induced cell death in a cell-based context. A general cytotoxicity assay is a crucial first-pass safety screen. The MTT assay is a standard, colorimetric method that measures mitochondrial reductase activity, a reliable indicator of cell viability. Using a metabolically active cell line like HepG2 (human liver carcinoma) is relevant as the liver is a primary site of drug metabolism.

Experimental Protocol: MTT Cytotoxicity Assay

  • Materials:

    • HepG2 cell line.

    • Cell Culture Medium (e.g., DMEM with 10% FBS).

    • Test Compounds: Sitagliptin N-Sulfate and a positive control for toxicity (e.g., Doxorubicin).

    • MTT Reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).

    • Solubilization Buffer (e.g., acidified isopropanol).

    • 96-well clear, flat-bottom microplates.

    • Absorbance microplate reader (570 nm).

  • Step-by-Step Methodology:

    • Cell Seeding: Seed HepG2 cells into a 96-well plate at a density of ~10,000 cells/well and allow them to adhere overnight.

    • Compound Treatment: Remove the medium and add fresh medium containing serial dilutions of the test compounds. Include vehicle (DMSO) and positive (Doxorubicin) controls.

    • Incubation: Incubate the cells for a relevant period (e.g., 24 or 48 hours) at 37°C, 5% CO₂.

    • MTT Addition: Add MTT reagent to each well and incubate for 3-4 hours. Live cells with active mitochondria will reduce the yellow MTT to a purple formazan precipitate.

    • Solubilization: Carefully remove the medium and add solubilization buffer to dissolve the formazan crystals.

    • Measurement: Read the absorbance at 570 nm.

  • Data Analysis and Validation:

    • Calculate % Viability = (Abs_Sample / Abs_Vehicle_Control) * 100.

    • Plot % Viability against the logarithm of the compound concentration to determine the CC₅₀ (the concentration that reduces cell viability by 50%).

    • Self-Validation: The assay is validated by the expected dose-dependent toxicity of the positive control (Doxorubicin).

MTT_Assay_Workflow start Start seed_cells Seed HepG2 Cells in 96-well Plate start->seed_cells adhere Incubate Overnight (Allow Adherence) seed_cells->adhere treat Treat Cells with Compound Dilutions adhere->treat incubate_24h Incubate for 24-48h treat->incubate_24h add_mtt Add MTT Reagent (3-4h Incubation) incubate_24h->add_mtt solubilize Solubilize Formazan Crystals add_mtt->solubilize read_abs Read Absorbance (570 nm) solubilize->read_abs analyze Calculate % Viability & Determine CC50 read_abs->analyze end End analyze->end

Caption: Workflow for the in vitro MTT cytotoxicity assay.

Synthesis of Findings and Conclusion

The in vitro characterization of a drug metabolite like Sitagliptin N-Sulfate is a systematic process of inquiry. By executing the protocols detailed in this guide, a researcher can definitively answer the following questions:

  • Does the metabolite retain activity at the primary target? The DPP-4 inhibition assay will reveal if the N-Sulfate metabolite has a relevant IC₅₀ compared to the parent drug, Sitagliptin.

  • Is the metabolite selective? The DPP-8 and DPP-9 assays will determine if the structural modification introduced a liability by increasing affinity for these critical off-targets.

  • Is the metabolite cytotoxic? The cytotoxicity assay provides a general safety profile, establishing a concentration threshold above which observed effects might be due to cell death rather than specific enzyme inhibition.

The resulting data set, composed of IC₅₀ and CC₅₀ values, forms the complete in vitro pharmacological profile of Sitagliptin N-Sulfate. This profile is essential for interpreting in vivo observations and for building a comprehensive safety and efficacy case for the parent drug, Sitagliptin. This rigorous, tiered approach ensures that the potential contributions of key metabolites to the overall clinical performance of a therapeutic agent are thoroughly understood.

References

  • Virtual screening and in vitro assays of novel hits as promising DPP-4 inhibitors - PubMed. (2021, December 21). PubMed.
  • Sitagliptin - Wikipedia. Wikipedia.
  • Alameen, R., Bairam, A., & Al-Haddad, M. (2023). Antioxidant and apoptotic activities of sitagliptin against hepatocellular carcinoma: An in vitro study. F1000Research, 12, 962.
  • What is the mechanism of Sitagliptin? - Patsnap Synapse. (2024, July 17).
  • 202270Orig1s000 | FDA. (2010, September 23). FDA.
  • Benefits of Sitagliptin Mechanism of action and dosage for diabetes - Enanti Labs. Enanti Labs.
  • A Facile Method for Screening DPP IV Inhibitors in Living Cell System Based on Enzyme Activity Probe. Hindawi.
  • An In-depth Technical Guide to Sitagliptin: Chemical Structure, Properties, and Mechanism of Action - Benchchem. Benchchem.
  • What is the mechanism of action of Sitagliptin? - Dr.Oracle. (2025, February 18). Dr.Oracle.
  • Establishment of a selective evaluation method for DPP4 inhibitors based on recombinant human DPP8 and DPP9 proteins - PMC. PMC.
  • Sitagliptin-N-sulf
  • An Integrated In Silico and In Vitro Assays of Dipeptidyl Peptidase-4 and α-Glucosidase Inhibition by Stellasterol from Ganoderma australe - MDPI. (2019, August 14). MDPI.
  • Dipeptidyl peptidase-4 inhibitory potentials of Glycyrrhiza uralensis and its bioactive compounds licochalcone A and licochalcone B: An in silico and in vitro study - Frontiers. (2022, September 29). Frontiers.
  • In vitro toxic evaluation of two gliptins and their main impurities of synthesis - PMC. (2019, December 19). PMC.
  • SITAGLIPTIN SULF
  • Sitagliptin | C16H15F6N5O | CID 4369359 - PubChem. PubChem.
  • Sitagliptin N-sulfate | C16H15F6N5O4S | CID 46782925 - PubChem - NIH. PubChem.
  • Sitagliptin N-Sulfate (sodium salt) (CAS Number: 2470126-25-9) | Cayman Chemical. Cayman Chemical.

Sources

Exploratory

An In-Depth Technical Guide to the Pharmacokinetics of Sitagliptin N-Sulfate in Animal Models

For Researchers, Scientists, and Drug Development Professionals Abstract Sitagliptin, a dipeptidyl peptidase-4 (DPP-4) inhibitor, is a widely prescribed therapeutic for type 2 diabetes mellitus. While its pharmacokinetic...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sitagliptin, a dipeptidyl peptidase-4 (DPP-4) inhibitor, is a widely prescribed therapeutic for type 2 diabetes mellitus. While its pharmacokinetics are well-characterized, a comprehensive understanding of its metabolic fate, including the formation and disposition of metabolites such as sitagliptin N-sulfate, is crucial for a complete safety and efficacy profile. This technical guide provides a detailed exploration of the methodologies and experimental considerations for characterizing the pharmacokinetics of sitagliptin N-sulfate in preclinical animal models. We delve into the rationale behind experimental design, present detailed protocols for in vivo and in vitro studies, and discuss the bioanalytical challenges and solutions for quantifying this minor but potentially important metabolite. This guide is intended to serve as a valuable resource for researchers in drug metabolism and pharmacokinetics, offering a framework for the rigorous investigation of sulfated metabolites in drug development.

Introduction: The Significance of Sitagliptin and its N-Sulfate Metabolite

Sitagliptin exerts its therapeutic effect by inhibiting the DPP-4 enzyme, which in turn increases the levels of incretin hormones like glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). This leads to enhanced insulin secretion and suppressed glucagon release in a glucose-dependent manner. The parent drug is primarily eliminated unchanged through renal excretion[1][2][3]. However, like many xenobiotics, sitagliptin undergoes minor metabolism, with approximately 10-16% of a radiolabeled dose recovered as phase I and II metabolites in rats and dogs[1][4].

One of these identified metabolites is the N-sulfate conjugate of sitagliptin. Sulfation, a phase II metabolic reaction catalyzed by sulfotransferase (SULT) enzymes, typically increases the water solubility of compounds, facilitating their excretion. While sitagliptin N-sulfate is a minor metabolite, its characterization is essential for a thorough understanding of sitagliptin's disposition and to rule out any potential for idiosyncratic toxicity or altered pharmacology. This guide will provide the scientific framework to conduct such an investigation.

In Vivo Pharmacokinetic Assessment of Sitagliptin N-Sulfate

The cornerstone of understanding the in vivo behavior of sitagliptin N-sulfate is a well-designed pharmacokinetic study in relevant animal models, such as rats and dogs, which were the primary species used in the nonclinical development of sitagliptin[1][2].

Experimental Design: Rationale and Key Considerations

A robust in vivo pharmacokinetic study design is critical for generating reliable and interpretable data. The following diagram illustrates the key decision points and workflow for a typical study.

experimental_design cluster_prestudy Pre-Study Considerations cluster_instudy In-Life Phase cluster_poststudy Bioanalysis & Data Interpretation Animal_Model Animal Model Selection (e.g., Sprague-Dawley Rat, Beagle Dog) Dose_Selection Dose Route & Level Selection (Oral, Intravenous) Animal_Model->Dose_Selection Formulation Formulation Development (e.g., Solution, Suspension) Dose_Selection->Formulation Dosing Drug Administration Formulation->Dosing Sampling Serial Blood Sampling (e.g., via tail vein or cannula) Dosing->Sampling Processing Plasma Processing & Storage (-80°C) Sampling->Processing Bioanalysis LC-MS/MS Quantification of Sitagliptin & N-Sulfate Processing->Bioanalysis PK_Analysis Pharmacokinetic Modeling (NCA, Compartmental) Bioanalysis->PK_Analysis Reporting Data Reporting & Interpretation PK_Analysis->Reporting

Caption: Workflow for an in vivo pharmacokinetic study of sitagliptin N-sulfate.

Expertise & Experience in Experimental Choices:

  • Animal Model Selection: Sprague-Dawley rats are a common choice for initial pharmacokinetic screening due to their well-characterized physiology and handling feasibility. Beagle dogs are often used as a second, non-rodent species to assess inter-species differences in metabolism and pharmacokinetics, which is a regulatory expectation[5][6].

  • Dose Administration: Both intravenous (IV) and oral (PO) administration are crucial. IV administration provides data on clearance and volume of distribution, allowing for the calculation of absolute oral bioavailability when compared with PO data.

  • Blood Sampling Schedule: The frequency of blood sampling should be designed to adequately capture the absorption, distribution, and elimination phases of both the parent drug and its metabolite. Given the reported half-life of sitagliptin in rats of approximately 2 hours[1][2], frequent sampling in the initial hours post-dose is critical.

Detailed Experimental Protocol: Oral Pharmacokinetic Study in Rats

This protocol outlines a standard procedure for assessing the pharmacokinetics of sitagliptin and its N-sulfate metabolite following oral administration to rats.

Materials:

  • Male Sprague-Dawley rats (250-300 g)

  • Sitagliptin (phosphate salt)

  • Vehicle for oral administration (e.g., water, 0.5% methylcellulose)

  • Oral gavage needles

  • Blood collection tubes (e.g., K2EDTA-coated)

  • Centrifuge

  • Freezer (-80°C)

Procedure:

  • Acclimatization: Acclimate animals to the housing conditions for at least 3-5 days prior to the study.

  • Fasting: Fast animals overnight (approximately 12 hours) before dosing, with free access to water.

  • Dose Preparation: Prepare the dosing solution of sitagliptin in the chosen vehicle at the desired concentration.

  • Dosing: Administer a single oral dose of sitagliptin via oral gavage. A typical dose for a discovery-phase study might be 10 mg/kg.

  • Blood Sampling: Collect blood samples (approximately 100-200 µL) from the tail vein at the following time points: pre-dose (0), 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose.

  • Plasma Preparation: Immediately after collection, transfer the blood to K2EDTA tubes, gently invert to mix, and place on ice. Centrifuge the blood at 4°C (e.g., 2000 x g for 10 minutes) to separate the plasma.

  • Sample Storage: Transfer the plasma supernatant to clean, labeled tubes and store at -80°C until bioanalysis.

Bioanalytical Methodology for Sitagliptin N-Sulfate Quantification

The accurate quantification of sitagliptin N-sulfate in plasma is paramount for obtaining reliable pharmacokinetic data. Due to the expected low concentrations of the metabolite, a highly sensitive and specific analytical method is required.

LC-MS/MS: The Gold Standard for Bioanalysis

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the method of choice for the quantification of drugs and their metabolites in biological matrices due to its high sensitivity, selectivity, and throughput[7][8][9].

Expertise & Experience in Method Development:

  • Sample Preparation: A critical step is the efficient extraction of the analyte from the plasma matrix while minimizing interferences. Protein precipitation is a common and straightforward approach, though more complex techniques like solid-phase extraction (SPE) may be necessary to achieve the required sensitivity for a minor metabolite[7].

  • Chromatographic Separation: A reversed-phase C18 column is typically effective for separating sitagliptin and its more polar N-sulfate metabolite[8]. Gradient elution with a mobile phase consisting of an organic solvent (e.g., acetonitrile or methanol) and an aqueous component with a pH modifier (e.g., formic acid or ammonium acetate) is commonly employed.

  • Mass Spectrometric Detection: Detection is performed using multiple reaction monitoring (MRM) in positive ion mode. Specific precursor-to-product ion transitions for both sitagliptin and sitagliptin N-sulfate must be optimized for maximum sensitivity and specificity. The use of a stable isotope-labeled internal standard is highly recommended to ensure accuracy and precision.

Detailed Protocol: LC-MS/MS Quantification of Sitagliptin and N-Sulfate in Rat Plasma

This protocol provides a general framework for the development of an LC-MS/MS method. Specific parameters will require optimization based on the available instrumentation.

Materials:

  • Rat plasma samples

  • Sitagliptin and sitagliptin N-sulfate reference standards

  • Stable isotope-labeled internal standard (e.g., sitagliptin-d4)

  • Acetonitrile (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Water (LC-MS grade)

  • 96-well plates

  • LC-MS/MS system (e.g., triple quadrupole mass spectrometer)

Procedure:

  • Preparation of Standards: Prepare stock solutions of sitagliptin, sitagliptin N-sulfate, and the internal standard in a suitable solvent (e.g., methanol). Prepare calibration standards and quality control (QC) samples by spiking known concentrations into blank rat plasma.

  • Sample Extraction (Protein Precipitation):

    • To 50 µL of plasma sample, standard, or QC in a 96-well plate, add 150 µL of acetonitrile containing the internal standard.

    • Vortex the plate for 2 minutes to precipitate proteins.

    • Centrifuge the plate at 4000 x g for 10 minutes.

    • Transfer the supernatant to a clean 96-well plate for analysis.

  • LC-MS/MS Analysis:

    • Inject an aliquot of the extracted sample onto the LC-MS/MS system.

    • Perform chromatographic separation using a C18 column with a gradient mobile phase.

    • Detect the analytes using optimized MRM transitions.

  • Data Analysis:

    • Integrate the peak areas of the analytes and the internal standard.

    • Construct a calibration curve by plotting the peak area ratio (analyte/internal standard) against the nominal concentration.

    • Quantify the concentrations of sitagliptin and sitagliptin N-sulfate in the unknown samples using the calibration curve.

In Vitro Characterization of Sitagliptin N-Sulfation

In vitro metabolism studies are invaluable for identifying the enzymes responsible for metabolite formation and for assessing inter-species differences in metabolic pathways.

The Role of Liver S9 Fractions and Sulfotransferases (SULTs)

Liver S9 fractions, which contain both microsomal and cytosolic enzymes, are a suitable in vitro system for studying sulfation reactions[10]. The reaction requires the cofactor 3'-phosphoadenosine-5'-phosphosulfate (PAPS)[10]. Alternatively, a PAPS-generating system using ATP and sodium sulfate can be employed[11]. Investigating which specific SULT isozymes are involved in sitagliptin N-sulfation can provide deeper mechanistic insights.

in_vitro_metabolism Sitagliptin Sitagliptin Incubation Incubation at 37°C Sitagliptin->Incubation S9_Fraction Liver S9 Fraction (Source of SULTs) S9_Fraction->Incubation PAPS PAPS (Cofactor) PAPS->Incubation N_Sulfate Sitagliptin N-Sulfate Incubation->N_Sulfate LCMS_Analysis LC-MS/MS Analysis N_Sulfate->LCMS_Analysis

Caption: In vitro workflow for characterizing sitagliptin N-sulfation.

Detailed Protocol: In Vitro N-Sulfation of Sitagliptin using Rat Liver S9 Fraction

Materials:

  • Rat liver S9 fraction

  • Sitagliptin

  • PAPS (or ATP and sodium sulfate for a generating system)

  • Phosphate buffer (pH 7.4)

  • Magnesium chloride

  • Acetonitrile

  • LC-MS/MS system

Procedure:

  • Incubation Mixture Preparation: In a microcentrifuge tube, prepare the following incubation mixture:

    • Phosphate buffer (100 mM, pH 7.4)

    • Magnesium chloride (5 mM)

    • Rat liver S9 fraction (e.g., 1 mg/mL protein concentration)

    • Sitagliptin (e.g., 10 µM)

  • Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes.

  • Reaction Initiation: Initiate the reaction by adding PAPS (e.g., 100 µM).

  • Incubation: Incubate at 37°C for a specified time (e.g., 60 minutes).

  • Reaction Termination: Terminate the reaction by adding an equal volume of ice-cold acetonitrile.

  • Sample Processing: Vortex and centrifuge to pellet the precipitated protein.

  • Analysis: Analyze the supernatant for the formation of sitagliptin N-sulfate using a validated LC-MS/MS method.

Pharmacokinetic Data Analysis and Interpretation

Once the plasma concentration-time data for sitagliptin and its N-sulfate metabolite are obtained, pharmacokinetic parameters can be calculated using non-compartmental analysis (NCA).

Table 1: Key Pharmacokinetic Parameters for Sitagliptin in Animal Models

ParameterRatDogHumanReference
Tmax (h) ~0.5-1~1-21-4[1],[3]
t1/2 (h) ~2~48-14[1],[2],[3]
CL (mL/min/kg) 40-48~9~5[1],[2]
Vd (L/kg) 7-9~3~2.8[1],[2]
F (%) HighHigh~87[1],[3]

Data Interpretation and Scientific Integrity:

The pharmacokinetic parameters of sitagliptin N-sulfate, once determined, should be compared to those of the parent drug. A significantly longer half-life or a disproportionately high AUC for the metabolite compared to the parent drug might warrant further investigation, even if it is a minor metabolite. It is also crucial to compare the pharmacokinetic profiles between different animal species to assess potential inter-species differences in sulfation capacity.

Conclusion and Future Directions

This technical guide provides a comprehensive framework for the preclinical pharmacokinetic evaluation of sitagliptin N-sulfate. While existing literature confirms its formation as a minor metabolite, a detailed quantitative understanding of its disposition is lacking. The protocols and methodologies outlined herein, grounded in scientific best practices and regulatory expectations, offer a clear path for researchers to generate this critical data. Future studies should focus on obtaining the specific pharmacokinetic parameters of sitagliptin N-sulfate in multiple preclinical species and identifying the specific SULT isozymes responsible for its formation. This will not only complete our understanding of sitagliptin's metabolic fate but also contribute to the broader knowledge base of sulfation as a drug metabolism pathway.

References

  • Beconi, M. G., et al. (2007). Disposition of the Dipeptidyl Peptidase 4 Inhibitor Sitagliptin in Rats and Dogs. Drug Metabolism and Disposition, 35(4), 525-532. Available from: [Link]

  • Vincent, S. H., et al. (2007). Metabolism and Excretion of the Dipeptidyl Peptidase 4 Inhibitor [14C]Sitagliptin in Humans. Drug Metabolism and Disposition, 35(4), 533-538. Available from: [Link]

  • Li, A., et al. (2022). High-throughput bioanalysis of sitagliptin in plasma using direct analysis in real time mass spectrometry and its application in the pharmacokinetic study thereof. Journal of Separation Science, 45(2), 631-637. Available from: [Link]

  • Patel, P. N., et al. (2014). Validated LC-MS/MS method for simultaneous determination of Dasatinib and Sitagliptin in rat plasma and its application to pharmacokinetic study. Analytical Methods, 6(2), 556-565. Available from: [Link]

  • Beconi, M. G., et al. (2007). Disposition of the Dipeptidyl Peptidase 4 Inhibitor Sitagliptin in Rats and Dogs. PubMed. Available from: [Link]

  • El-Sayed, A.-A., et al. (2019). Identification of Novel Metabolic Pathways of Sitagliptin (STG) b. Journal of Drug Metabolism & Toxicology, 10(1), 1-8. Available from: [Link]

  • Gananadhamu, S., et al. (2012). Rapid LC-ESI-MS-MS Method for the Simultaneous Determination of Sitagliptin and Pioglitazone in Rat Plasma and Its Application to Pharmacokinetic Study. American Journal of Analytical Chemistry, 3(12), 849-858. Available from: [Link]

  • European Medicines Agency. (n.d.). Clinical pharmacology and pharmacokinetics. Available from: [Link]

  • Infinix Bio. (2026, February 24). Understanding EMA Preclinical Requirements: A Complete Guide for Biotech and Pharmaceutical Companies. Available from: [Link]

  • Beconi, M. G., et al. (2007). Biotransformation pathways of sitagliptin in the rat and dog. ResearchGate. Available from: [Link]

  • U.S. Food and Drug Administration. (2005). Center for Drug Evaluation and Research, Application Number: 21-995, Pharmacology/Toxicology Review and Evaluation. Available from: [Link]

  • Gananadhamu, S., et al. (2012). Rapid LC-ESI-MS-MS Method for the Simultaneous Determination of Sitagliptin and Pioglitazone in Rat Plasma and Its Application to Pharmacokinetic Study. ResearchGate. Available from: [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (2017, March 6). Analytical Methods for Determination of Sitagliptin. Available from: [Link]

  • Vincent, S. H., et al. (2007). Metabolism And Excretion of the Dipeptidyl Peptidase 4 Inhibitor [14C]Sitagliptin in Humans. ResearchGate. Available from: [Link]

  • Mistry, G. C., et al. (2008). Sitagliptin, an dipeptidyl peptidase-4 inhibitor, does not alter the pharmacokinetics of the sulphonylurea, glyburide, in healthy subjects. British Journal of Clinical Pharmacology, 66(1), 36-42. Available from: [Link]

  • Cawley, A. T., et al. (2018). Replacing PAPS: In vitro phase II sulfation of steroids with the liver S9 fraction employing ATP and sodium sulfate. Drug Testing and Analysis, 10(2), 324-332. Available from: [Link]

  • European Medicines Agency. (n.d.). Finalised guidelines. Available from: [Link]

  • Di, L., et al. (2013). Efficiency in Drug Discovery: Liver S9 Fraction Assay As a Screen for Metabolic Stability. Current Drug Metabolism, 14(9), 956-963. Available from: [Link]

Sources

Foundational

The Role of Sulfation in the Metabolic Profile of Sitagliptin

An In-Depth Technical Guide Abstract Sitagliptin, a potent and selective dipeptidyl peptidase-4 (DPP-4) inhibitor, is a cornerstone in the management of type 2 diabetes mellitus. Its pharmacokinetic profile is characteri...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide

Abstract

Sitagliptin, a potent and selective dipeptidyl peptidase-4 (DPP-4) inhibitor, is a cornerstone in the management of type 2 diabetes mellitus. Its pharmacokinetic profile is characterized by high bioavailability and primary elimination via renal excretion of the unchanged parent drug.[1][2] While metabolism constitutes a minor elimination pathway for sitagliptin, a comprehensive understanding of all biotransformation routes, including Phase II conjugation reactions, is critical for a complete safety and drug-drug interaction assessment. This guide provides a detailed examination of the role of sulfation in sitagliptin metabolism. We will explore the enzymatic processes, the structure of the resulting N-sulfate conjugate, the analytical methodologies for its characterization, and its overall contribution to the disposition of sitagliptin.

Introduction to Sitagliptin: Pharmacological and Pharmacokinetic Profile

Sitagliptin improves glycemic control by enhancing the levels of active incretin hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[3][4][5] It achieves this by inhibiting the DPP-4 enzyme, which is responsible for the rapid degradation of these hormones.[4][5][6] This leads to increased insulin secretion and suppressed glucagon release in a glucose-dependent manner.[5][6]

From a pharmacokinetic standpoint, sitagliptin is well-absorbed orally with an absolute bioavailability of approximately 87%.[1] Its elimination is dominated by renal excretion, with about 79-87% of an administered dose excreted unchanged in the urine.[1][3][7] Metabolism is a minor clearance pathway, accounting for only about 16% of an oral dose.[1][7] In vitro studies have identified cytochrome P450 3A4 (CYP3A4) as the major isozyme responsible for the limited oxidative metabolism of sitagliptin, with a minor contribution from CYP2C8.[1][7][8]

Despite its limited extent, the metabolism of sitagliptin is complex, involving both Phase I (oxidation) and Phase II (conjugation) reactions, leading to the formation of at least six metabolites detected at trace levels.[1][7][8] These include products of hydroxylation, oxidative desaturation followed by cyclization, N-carbamoyl glucuronidation, and N-sulfation.[8][9][10]

Sulfation: A Key Phase II Conjugation Pathway

Sulfation, also known as sulfonation, is a crucial Phase II metabolic process that facilitates the detoxification and elimination of a wide array of xenobiotics, drugs, and endogenous compounds.[11][12] This reaction is catalyzed by a superfamily of enzymes called sulfotransferases (SULTs).[11][12][13]

The core mechanism involves the transfer of a sulfonate group (SO₃⁻) from a universal donor molecule, 3'-phosphoadenosine-5'-phosphosulfate (PAPS), to a nucleophilic acceptor site on the substrate, typically a hydroxyl or an amine group.[13][14]

The addition of the highly polar sulfonate moiety drastically increases the water solubility of the substrate, which generally terminates its biological activity and promotes its renal or biliary excretion.[11][12][15] In humans, SULTs are classified into several families (e.g., SULT1, SULT2) with distinct but often overlapping substrate specificities, and they are widely distributed in tissues such as the liver, intestine, and kidneys.[11][12]

N-Sulfation of Sitagliptin: A Minor but Characterized Pathway

Among the various metabolic transformations of sitagliptin, N-sulfation represents a defined Phase II conjugation pathway.

Formation and Structure of the N-Sulfate Metabolite (M1)

Studies involving radiolabeled [¹⁴C]sitagliptin in humans have successfully identified an N-sulfate conjugate of the parent drug.[8][9][10] This metabolite, often designated as M1, is formed by the enzymatic addition of a sulfonate group to the primary amine of sitagliptin. The resulting N-sulfate conjugate is a stable and highly water-soluble compound.[9]

This pathway is considered minor. In human studies, the N-sulfate metabolite (M1) accounts for approximately 2-4% of the circulating radioactivity in plasma after an oral dose.[10] In vitro investigations using rat hepatocytes also confirmed the formation of an N-sulfate metabolite, which constituted only 0.07% of the total drug-related material after a 2-hour incubation.[9][16]

Contribution to Overall Disposition

The formation of the N-sulfate metabolite is a very minor route of elimination for sitagliptin. Given that the vast majority of the drug is cleared unchanged by the kidneys, the contribution of sulfation to the overall pharmacokinetics of sitagliptin is not considered clinically significant. The N-sulfate conjugate is viewed as a stable, non-toxic detoxification product destined for excretion.[9]

Analytical Characterization of Sitagliptin Metabolites

The identification and quantification of sitagliptin and its metabolites, including the N-sulfate, rely on advanced analytical techniques.

Core Technology: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the cornerstone for modern drug metabolism studies.[17][18][19] This technique offers unparalleled sensitivity and selectivity, allowing for the detection of trace-level metabolites in complex biological matrices like plasma, urine, and hepatocyte incubates.

  • Liquid Chromatography (LC): Separates the parent drug from its various metabolites based on their physicochemical properties (e.g., polarity).

  • Mass Spectrometry (MS): Ionizes the separated compounds and measures their mass-to-charge ratio (m/z), providing exact molecular weight information.

  • Tandem Mass Spectrometry (MS/MS): The parent ion of a suspected metabolite (e.g., the N-sulfate with an m/z of 488.08[9]) is isolated and fragmented. The resulting fragmentation pattern provides definitive structural confirmation. For instance, the loss of the sulfate group (SO₃, 80 Da) is a characteristic fragmentation for sulfate conjugates.[9][16]

Data Summary: Sitagliptin and its Key Metabolites

The table below summarizes the primary metabolic pathways for sitagliptin.

Metabolite IDMetabolic Pathway% of Radioactivity in PlasmaDescription
Sitagliptin (Parent Drug) ~74% Primarily excreted unchanged.[7]
M1 N-Sulfation 2 - 4% N-sulfate conjugate of sitagliptin.
M2 & M5 Oxidative Desaturation & Cyclization M5: 4 - 7%; M2: 1 - 6% Products formed via CYP-mediated oxidation of the piperazine ring.
M4 N-Carbamoyl Glucuronidation ~1% A direct glucuronide conjugate.
M6 Hydroxylation 1 - 4% A group of hydroxylated derivatives.
M3 Hydroxylation & Glucuronidation <1% Ether glucuronide of a hydroxylated metabolite.

Experimental Protocols & Workflows

Protocol: In Vitro Metabolism of Sitagliptin in Rat Hepatocytes

This protocol describes a representative workflow for identifying metabolites like the N-sulfate conjugate in an in vitro setting.

Objective: To characterize the Phase I and Phase II metabolites of sitagliptin using freshly isolated rat hepatocytes.

Methodology:

  • Hepatocyte Isolation: Isolate hepatocytes from Sprague-Dawley rats using a two-step collagenase perfusion method. Assess cell viability using Trypan Blue exclusion (viability should be >85%).

  • Incubation:

    • Suspend viable hepatocytes in Krebs-Henseleit buffer or similar incubation medium at a concentration of 1 x 10⁶ cells/mL.

    • Pre-incubate the cell suspension at 37°C for 5 minutes in a shaking water bath.

    • Initiate the metabolic reaction by adding sitagliptin (e.g., from a concentrated stock in DMSO) to a final concentration of 10 µM.

    • Collect aliquots (e.g., 100 µL) of the incubation mixture at various time points (e.g., 0, 30, 60, 120 minutes).

  • Reaction Quenching & Sample Preparation:

    • Immediately quench the reaction by adding two volumes of ice-cold acetonitrile containing an internal standard (e.g., a stable isotope-labeled sitagliptin).

    • Vortex the samples vigorously to precipitate proteins.

    • Centrifuge at high speed (e.g., 14,000 rpm for 10 minutes) to pellet the precipitated protein and cell debris.

    • Transfer the supernatant to a clean vial for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Chromatography: Inject the sample onto a suitable LC column (e.g., a ZIC-HILIC column for polar metabolites[9]) to separate sitagliptin from its metabolites.

    • Mass Spectrometry: Operate the mass spectrometer in positive electrospray ionization (ESI) mode.

    • Full Scan: Acquire full scan data to search for expected metabolite masses (e.g., m/z 488.08 for the N-sulfate).

    • MS/MS Fragmentation: Perform product ion scans on the candidate metabolite masses to confirm their structure via fragmentation patterns (e.g., looking for the loss of 80 Da for the sulfate conjugate).

  • Data Analysis:

    • Integrate the peak areas for sitagliptin and its identified metabolites over the time course.

    • Characterize metabolites based on accurate mass, retention time, and MS/MS fragmentation data.

Visualizations: Pathways and Workflows

Sitagliptin_Metabolism cluster_main Sitagliptin Disposition cluster_elimination Elimination Pathways cluster_metabolism_details Metabolic Biotransformations SIT Sitagliptin (Oral Dose) ABS Absorption (~87% Bioavailability) SIT->ABS CIRC Systemic Circulation (Parent Drug is 74% of AUC) ABS->CIRC RENAL Primary Pathway: Renal Excretion (~79-87% Unchanged) CIRC->RENAL Major Route METAB Minor Pathway: Metabolism (~16%) CIRC->METAB Minor Route P1 Phase I (Oxidation) CYP3A4 (major) CYP2C8 (minor) METAB->P1 P2 Phase II (Conjugation) METAB->P2 M_OX Hydroxylated & Cyclized Metabolites (M2, M3, M5, M6) P1->M_OX M_SULF N-Sulfate Conjugate (M1) P2->M_SULF M_GLUC N-Carbamoyl Glucuronide (M4) P2->M_GLUC

Caption: Metabolic pathways of sitagliptin disposition in humans.

Lab_Workflow cluster_invitro In Vitro Incubation cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Hep Isolated Hepatocytes Inc Incubation (37°C, Time Course) Hep->Inc Sit Sitagliptin (Substrate) Sit->Inc Quench Quench Reaction (Acetonitrile + IS) Inc->Quench Spin Centrifuge (Protein Precipitation) Quench->Spin Super Collect Supernatant Spin->Super LC LC Separation (e.g., HILIC) Super->LC MS MS Detection (Full Scan, m/z) LC->MS MSMS MS/MS Confirmation (Fragmentation) MS->MSMS Data Data Analysis: Metabolite ID & Quantification MSMS->Data

Caption: Experimental workflow for in vitro metabolite identification.

Conclusion

The metabolic profile of sitagliptin is characterized by extensive renal excretion of the parent compound, with biotransformation playing a minor role in its overall clearance. Within this limited metabolic landscape, N-sulfation is a confirmed, albeit very minor, Phase II conjugation pathway. The resulting N-sulfate metabolite (M1) is a stable, polar conjugate that does not contribute to the pharmacological activity of sitagliptin. While not clinically significant in terms of efficacy or safety, a thorough characterization of the sulfation pathway is integral to the complete regulatory and scientific understanding of sitagliptin's disposition. Advanced analytical methods, particularly LC-MS/MS, have been indispensable in elucidating this and other trace-level metabolic routes.

References

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  • Identification of novel metabolic pathways of sitagliptin (STG)
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  • Main biotransformation pathways for [14C]sitagliptin in humans - ResearchGate. (URL: [Link])

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  • Human sulfotransferases and their role in chemical metabolism. - Semantic Scholar. (URL: [Link])

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  • Sitagliptin a DPP-4 Inhibitor - ijrti. (URL: [Link])

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  • Pharmacokinetics and relative bioavailability of sitagliptin hydrochloride and sitagliptin phosphate tablets formulations: a randomized, open-label, crossover study in healthy male volunteers - GaBIJ. (2023). (URL: [Link])

  • Metabolism and excretion of the dipeptidyl peptidase 4 inhibitor [14C]sitagliptin in humans - PubMed. (2007). Drug Metabolism and Disposition. (URL: [Link])

  • Various Analytical Methods for Analysis of Sitagliptin – A Review - Zenodo. (2024). (URL: [Link])

  • SITAGLIPTIN - precisionFDA. (URL: [Link])

  • In Vitro Study and Pharmacokinetic Evaluation of Sitagliptin Phosphate Enantiomers in Rat Plasma | Request PDF - ResearchGate. (2026). (URL: [Link])

  • SITAGLIPTIN SULFATE - Inxight Drugs. (URL: [Link])

  • Sitagliptin, an dipeptidyl peptidase-4 inhibitor, does not alter the pharmacokinetics of the sulphonylurea, glyburide, in healthy subjects - PubMed. (2008). British Journal of Clinical Pharmacology. (URL: [Link])

  • Pharmacology of dipeptidyl peptidase-4 inhibitors and its use in the management of metabolic syndrome: a comprehensive review on drug repositioning - PMC. (2019). Journal of Translational Medicine. (URL: [Link])

  • Comparative in-Vitro dissolution study of some sitagliptin generic tablets under biowaiver conditions by UV-Spectroscopy - Current Trends in Pharmacy and Pharmaceutical Chemistry. (URL: [Link])

  • Method development and Validation of Anti-diabetic drug Sitagliptin by UV-Visible spectroscopy using 1,2-napthoquinone-4- sulphonate (NQS) Reagent in Bulk, Dissolution Samples and Biological Samples - ResearchGate. (2026). (URL: [Link])

  • Sitagliptin for type 2 diabetes mellitus | DPP 4 inhibitor | Mechanism, precautions & side effects - YouTube. (2021). (URL: [Link])

  • Sitagliptin - Uses, How it Works and Side Effects - Diabetes UK. (URL: [Link])

  • SITAGLIPTIN - Natrapharm, Inc. (URL: [Link])

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  • Sitagliptin add-on to low dosage sulphonylureas: efficacy and safety of combination therapy on glycaemic control and insulin secretion capacity in type 2 diabetes - PubMed. (2014). Internal Medicine Journal. (URL: [Link])

  • Meta-analysis of the benefit of sitagliptin treatment in patients with type 2 diabetes complicated with incipient nephropathy - PMC. (2018). Experimental and Therapeutic Medicine. (URL: [Link])

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Exploratory

Discovery, Synthesis, and Characterization of Sitagliptin N-Sulfate: A Technical Guide

Executive Summary Sitagliptin is a potent, orally active, and highly selective dipeptidyl peptidase-4 (DPP-4) inhibitor widely prescribed for the management of type 2 diabetes mellitus[1]. While the primary route of elim...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Sitagliptin is a potent, orally active, and highly selective dipeptidyl peptidase-4 (DPP-4) inhibitor widely prescribed for the management of type 2 diabetes mellitus[1]. While the primary route of elimination for sitagliptin is the renal excretion of the unchanged parent drug, a minor fraction undergoes phase I and phase II metabolism[2]. Among the trace metabolites identified in human and animal models is Sitagliptin N-sulfate (Metabolite M1) [2][3].

This whitepaper provides an in-depth technical examination of the discovery, structural properties, and step-by-step chemical synthesis of sitagliptin N-sulfate. As a critical reference standard for pharmacokinetic (PK) tracking and Abbreviated New Drug Application (ANDA) impurity profiling, understanding the synthesis and analytical behavior of this metabolite is essential for drug development professionals[4][5].

Metabolic Discovery and Pharmacological Profile

During the clinical development of sitagliptin, radiolabeled[14C]sitagliptin was utilized to map its Absorption, Distribution, Metabolism, and Excretion (ADME) profile[2]. Researchers discovered that while ~87% of the drug is excreted unchanged in urine, approximately 16% is processed into six trace metabolites[1].

Sitagliptin N-sulfate was identified as a phase II metabolite formed via the direct sulfation of the primary amine located on the beta-amino acid backbone of the drug[2][6]. Pharmacological assays revealed that sitagliptin N-sulfate is approximately 300-fold less active than the parent compound (exhibiting an IC50 of ~5 µM against DPP-4, compared to 18 nM for sitagliptin)[7]. Consequently, while it does not contribute meaningfully to the drug's therapeutic efficacy, it is a critical biomarker for metabolic clearance and a required standard for regulatory compliance[7].

Physicochemical Properties

The structural and physical properties of sitagliptin N-sulfate are summarized in the table below to facilitate analytical comparison[6][8].

PropertyValue
Chemical Name (R)-(4-oxo-4-(3-(trifluoromethyl)-5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl)-1-(2,4,5-trifluorophenyl)butan-2-yl)sulfamate
CAS Number 2470126-25-9 (Sodium salt) ; 940002-57-3 (Free acid)
Molecular Formula C16H14F6N5O4S · Na
Molecular Weight 509.4 g/mol (Sodium salt) ; 487.38 g/mol (Free acid)
Metabolite Designation M1 (Phase II Conjugate)
Solubility Soluble in Water, DMF; Slightly soluble in Methanol

In Vivo Metabolic Pathway

In vivo, the primary amine of sitagliptin serves as the nucleophilic target for cytosolic sulfotransferases (SULTs). This enzymatic phase II conjugation increases the hydrophilicity of the molecule, facilitating its subsequent renal and biliary clearance[6].

metabolic_pathway Sitagliptin Sitagliptin (Parent Drug) SULT Sulfotransferase (Phase II Metabolism) Sitagliptin->SULT Primary Amine Targeted NSulfate Sitagliptin N-Sulfate (Metabolite M1) SULT->NSulfate Sulfation Excretion Renal/Biliary Excretion NSulfate->Excretion Clearance

Fig 1: In vivo phase II metabolic sulfation pathway of sitagliptin to metabolite M1.

Chemical Synthesis of the Authentic Standard

To support LC-MS/MS quantification and serve as a reference standard for impurity profiling, sitagliptin N-sulfate must be chemically synthesized[4]. The following protocol outlines a self-validating, high-yield synthetic route.

Protocol 1: Synthesis of Sitagliptin N-Sulfate Sodium Salt

Objective: To synthesize and isolate an authentic reference standard of sitagliptin N-sulfate.

Step 1: Free Base Generation

  • Dissolve sitagliptin phosphate monohydrate in HPLC-grade water.

  • Slowly add saturated aqueous NaHCO3​ until the solution reaches a pH of 8–9.

  • Extract the aqueous layer three times with dichloromethane (DCM).

  • Dry the combined organic layers over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure to yield sitagliptin free base. Causality: The phosphate salt must be neutralized because the subsequent sulfation reaction requires a free, nucleophilic primary amine to attack the sulfating agent.

Step 2: N-Sulfation Reaction

  • Dissolve the sitagliptin free base in anhydrous N,N-dimethylformamide (DMF) under an inert nitrogen atmosphere.

  • Add 1.5 equivalents of Sulfur trioxide pyridine complex ( SO3​⋅Py ) in a single portion.

  • Stir the reaction mixture at room temperature for 12–16 hours. Causality: SO3​⋅Py is utilized instead of harsher reagents (like chlorosulfonic acid) because it is a mild, selective electrophile. It effectively sulfates the primary amine without degrading the sensitive triazolopyrazine ring or cleaving the amide bond.

Step 3: Quenching and Salt Exchange

  • Cool the reaction mixture to 0°C and slowly add 1M NaOH to adjust the pH to ~8.0. Causality: The intermediate N-sulfamic acid is highly acidic and thermodynamically unstable, making it prone to hydrolysis back to the primary amine. Immediate conversion to the sodium salt stabilizes the N-sulfate linkage.

Step 4: Purification via RP-HPLC

  • Concentrate the quenched mixture under high vacuum to remove the DMF solvent.

  • Re-dissolve the crude residue in a minimum volume of water.

  • Purify using preparative Reverse-Phase HPLC (C18 column), employing a gradient of water and acetonitrile (both containing 0.1% ammonium acetate to maintain a neutral/slightly basic pH). Causality: The extreme polarity of the sulfated metabolite renders normal-phase silica chromatography ineffective. RP-HPLC ensures high-resolution separation from any unreacted, less polar parent drug.

Step 5: Lyophilization

  • Pool the pure fractions and freeze-dry (lyophilize) to obtain sitagliptin N-sulfate sodium salt as a white, non-hygroscopic solid.

synthetic_workflow Step1 1. Free Base Preparation Neutralize & Extract in DCM Step2 2. Sulfation Reaction SO3·Pyridine in DMF (12h, rt) Step1->Step2 Step3 3. Salt Formation Quench with NaOH (pH 8) Step2->Step3 Step4 4. Purification Preparative RP-HPLC Step3->Step4 Step5 5. Lyophilization Yield: N-Sulfate Sodium Salt Step4->Step5

Fig 2: Step-by-step synthetic workflow for the preparation of sitagliptin N-sulfate standard.

Analytical Characterization and Validation

Once synthesized, the structural integrity of the standard must be validated before it can be used in biological matrices.

Protocol 2: LC-MS/MS Analytical Validation

Objective: To structurally validate the synthesized metabolite and establish a robust detection method.

  • Sample Preparation: Dissolve 1 mg of the synthesized standard in 1 mL of 50:50 Methanol:Water[6].

  • Chromatographic Separation: Inject the sample onto an analytical ZIC-HILIC (Zwitterionic Hydrophilic Interaction Liquid Chromatography) column. Causality: HILIC is preferred over standard C18 for highly polar phase II metabolites because it provides superior retention and peak shape for sulfated compounds, preventing them from eluting in the void volume[3].

  • Mass Spectrometry (ESI): Operate the mass spectrometer in positive Electrospray Ionization (ESI) mode. Causality: During MS2 fragmentation, the application of collision energy will induce a characteristic neutral loss of 80 Da (corresponding to the loss of the SO3​ group). Observing the transition from the parent ion to the [M-80] fragment is the definitive structural hallmark confirming the successful synthesis of an N-sulfate conjugate[3].

References

  • Metabolism and excretion of the dipeptidyl peptidase 4 inhibitor [14C]sitagliptin in humans PubMed / Drug Metabolism and Disposition URL:[Link]

  • Identification of Novel Metabolic Pathways of Sitagliptin (STG) Longdom Publishing URL:[Link]

  • Center for Drug Evaluation and Research - Sitagliptin NDA Accessdata FDA URL:[Link]

  • JANUVIA, INN: sitagliptin - European Medicines Agency Europa.eu URL:[Link]

Sources

Foundational

Sitagliptin N-Sulfate: Characterization and Analysis of a Key Phase II Metabolite of a DPP-4 Inhibitor

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Foreword The study of drug metabolism is a cornerstone of modern pharmacology and drug development. Understanding how a parent c...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Foreword

The study of drug metabolism is a cornerstone of modern pharmacology and drug development. Understanding how a parent compound is transformed within the body is critical for evaluating its efficacy, safety, and pharmacokinetic profile. Sitagliptin, a potent and selective dipeptidyl peptidase-4 (DPP-4) inhibitor, represents a significant therapeutic advance in the management of type 2 diabetes mellitus. While it is primarily eliminated unchanged, a comprehensive understanding of its metabolic pathways is essential for a complete safety and disposition profile. This guide provides a detailed technical overview of Sitagliptin N-Sulfate, a phase II metabolite of sitagliptin. We will delve into the underlying biochemistry of its formation, the analytical methodologies required for its detection and quantification, and its overall significance in the context of drug development. This document is intended for professionals in the pharmaceutical sciences who require a deep, practical understanding of this specific metabolic pathway.

Chapter 1: The Therapeutic Rationale - Sitagliptin and DPP-4 Inhibition

The Incretin System and Glucose Homeostasis

The regulation of blood glucose is a complex physiological process. In response to food intake, the intestine releases incretin hormones, most notably glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[1][2] These hormones play a crucial role in glucose homeostasis by stimulating insulin secretion from pancreatic β-cells and suppressing glucagon release from α-cells in a glucose-dependent manner.[3][4][5] This mechanism ensures that insulin is released primarily when blood glucose levels are rising, thereby minimizing the risk of hypoglycemia.[6][7]

However, the therapeutic action of endogenous incretins is short-lived. They are rapidly inactivated by the enzyme dipeptidyl peptidase-4 (DPP-4), which is ubiquitously expressed in the body.[1][4] DPP-4 cleaves the N-terminal dipeptides from GLP-1 and GIP, rendering them inactive.[4][8]

Mechanism of Action of Sitagliptin

Sitagliptin is a highly selective, competitive, and reversible inhibitor of the DPP-4 enzyme.[1][9][10] By blocking the action of DPP-4, sitagliptin prevents the degradation of active incretin hormones.[5][8] This leads to a two- to three-fold increase in the circulating levels of active GLP-1 and GIP following a meal.[11][12] The elevated and prolonged activity of these incretins enhances β-cell responsiveness, leading to increased insulin release and decreased glucagon levels, which in turn lowers fasting and postprandial glucose concentrations.[3][12]

Incretin_Pathway cluster_gut Intestinal Response cluster_pancreas Pancreatic Action cluster_liver Systemic Effect Meal Meal Ingestion Intestine Intestinal L-Cells & K-Cells Release Meal->Intestine Incretins Active Incretins (GLP-1, GIP) Intestine->Incretins Insulin ↑ Insulin Release (β-Cells) Incretins->Insulin Stimulates/ Inhibits Glucagon ↓ Glucagon Release (α-Cells) Incretins->Glucagon Stimulates/ Inhibits DPP4 DPP-4 Enzyme (Inactivation) Incretins->DPP4 Substrate for Glucose ↓ Blood Glucose Insulin->Glucose Regulates Glucagon->Glucose Regulates Inactive Inactive Metabolites DPP4->Inactive Sitagliptin Sitagliptin Sitagliptin->DPP4 Inhibits

Figure 1: Mechanism of Sitagliptin action on the incretin pathway.

Chapter 2: The Metabolic Fate of Sitagliptin

Absorption, Distribution, and Excretion Profile

Sitagliptin is rapidly absorbed after oral administration, with peak plasma concentrations reached 1 to 4 hours post-dose.[8] Its absolute bioavailability is high, at approximately 87%.[8] The primary route of elimination for sitagliptin is renal excretion.[13] Studies using radiolabeled sitagliptin in humans showed that approximately 87% of the administered dose is excreted in the urine and 13% in the feces.[12][13] Crucially, the majority of the drug, about 79%, is excreted as the unchanged parent compound in urine, indicating that metabolism is a minor pathway of elimination.[2][8]

Overview of Sitagliptin Metabolites

Despite being a minor pathway, the metabolism of sitagliptin has been well-characterized. Approximately 16% of an oral dose is excreted as metabolites.[8][13] Six metabolites have been identified at trace levels in plasma, urine, and feces.[8][13] These metabolites are not expected to contribute to the plasma DPP-4 inhibitory activity of sitagliptin.[8] The biotransformation pathways include:

  • N-sulfation: Formation of the Sitagliptin N-sulfate conjugate.

  • N-carbamoyl glucuronidation: Conjugation with glucuronic acid.

  • Hydroxylation: Addition of hydroxyl groups to the triazolopiperazine ring.

  • Oxidative Desaturation: Followed by cyclization.[13]

In vitro studies have identified Cytochrome P450 3A4 (CYP3A4) as the major enzyme responsible for the limited oxidative metabolism, with a minor contribution from CYP2C8.[8][12][13]

Metabolite ID (Example)Metabolic PathwayRelative AbundanceMatrix Detected
Parent Drug (Unchanged)~84% of dosePlasma, Urine, Feces
Sitagliptin N-Sulfate Phase II (Sulfation)Trace (<7% of plasma radioactivity)Plasma, Urine
N-carbamoyl glucuronide Phase II (Glucuronidation)TracePlasma, Urine
Hydroxylated derivatives Phase I (Oxidation)TracePlasma, Urine, Feces
Cyclized derivatives Phase I (Oxidation/Cyclization)TracePlasma, Urine, Feces
Table 1: Summary of Sitagliptin and its metabolites. Abundance data is based on studies of radioactivity distribution and is approximate.[8][13][14]

Chapter 3: Focus on Sitagliptin N-Sulfate

Formation and Chemical Properties

Sitagliptin N-Sulfate (also referred to as M1 or M7 in some literature) is a Phase II metabolite formed by the conjugation of a sulfate group to the primary amine of the sitagliptin molecule.[14][15] This reaction is catalyzed by sulfotransferase (SULT) enzymes. N-sulfation is a common pathway for the detoxification and elimination of compounds containing primary or secondary amine functional groups.

  • Chemical Name: (R)-(4-oxo-4-(3-(trifluoromethyl)-5,6-dihydro-[1][6][13]triazolo[4,3-a]pyrazin-7(8H)-yl)-1-(2,4,5-trifluorophenyl)butan-2-yl)sulfamic acid[16][17]

  • Molecular Formula: C₁₆H₁₅F₆N₅O₄S[15]

  • Molecular Weight: 487.4 g/mol [15]

  • CAS Number (Acid): 940002-57-3[15][18]

Pharmacokinetic Profile

Sitagliptin N-Sulfate is detected at trace levels in both plasma and urine.[13][14] In human studies, it accounted for less than 7% of the total radioactivity in plasma.[13] An in vitro study using rat hepatocytes showed the formation of the N-sulfate metabolite, representing approximately 0.07% of the metabolic products after a 2-hour incubation.[14] This confirms that N-sulfation is a genuine but minor metabolic pathway.

Pharmacological Activity

A critical aspect of metabolite characterization is determining its biological activity. The six identified metabolites of sitagliptin, including the N-sulfate conjugate, are not expected to contribute to the overall DPP-4 inhibitory activity of the drug.[8] This is a crucial finding for drug safety assessment, as it indicates that the therapeutic effect is attributable to the parent compound and that the metabolites are pharmacologically inactive detoxification products.

Chapter 4: Analytical Methodologies

The accurate quantification of trace-level metabolites in complex biological matrices requires highly sensitive and selective analytical techniques. Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) is the industry standard for this purpose.[6][7][19]

Analytical_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Sample Biological Sample (e.g., 100 µL Plasma) Spike Add Internal Standard (e.g., Sitagliptin-d4) Sample->Spike Extract Protein Precipitation (e.g., Acetonitrile) or LLE Spike->Extract Evap Evaporate & Reconstitute in Mobile Phase Extract->Evap Inject Inject into LC System Evap->Inject LC Chromatographic Separation (C18 Column) Inject->LC MS Mass Spectrometric Detection (ESI+, MRM Mode) LC->MS Data Data Acquisition & Quantification MS->Data

Figure 2: General workflow for the analysis of Sitagliptin metabolites.
Protocol: Quantification of Sitagliptin N-Sulfate in Human Plasma

This protocol is a representative example synthesized from established methodologies for sitagliptin and its metabolites.[6][7]

Rationale: This method uses protein precipitation for its simplicity and efficiency in removing the bulk of plasma proteins. A deuterated internal standard (IS) is used to correct for matrix effects and variability during sample preparation and injection. LC-MS/MS in Multiple Reaction Monitoring (MRM) mode provides the necessary selectivity and sensitivity.

Materials:

  • Human plasma (K₂EDTA)

  • Sitagliptin N-Sulfate reference standard[16][17][18]

  • Sitagliptin-d4 (or other suitable stable isotope-labeled IS)

  • Acetonitrile (ACN), HPLC grade

  • Formic acid, LC-MS grade

  • Ammonium acetate, LC-MS grade

  • Deionized water (18.2 MΩ·cm)

  • Microcentrifuge tubes

Procedure:

  • Standard and QC Preparation: Prepare calibration standards and quality control (QC) samples by spiking known concentrations of Sitagliptin N-Sulfate reference standard into blank human plasma.

  • Sample Preparation (Protein Precipitation):

    • Pipette 100 µL of plasma sample (unknown, standard, or QC) into a 1.5 mL microcentrifuge tube.

    • Add 10 µL of the internal standard working solution (e.g., Sitagliptin-d4 in 50% ACN).

    • Add 300 µL of cold acetonitrile to precipitate proteins.

    • Vortex mix for 1 minute.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Carefully transfer the supernatant to a clean tube or 96-well plate.

    • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the mobile phase (e.g., 50:50 ACN:Water with 0.1% Formic Acid).

  • LC-MS/MS Analysis:

    • LC System: Standard HPLC or UPLC system.

    • Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm).

    • Mobile Phase A: 5 mM Ammonium Acetate with 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: A typical starting condition would be 5-10% B, ramping to 95% B over several minutes to elute the analytes, followed by re-equilibration.

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 5 µL.

    • Mass Spectrometer: Triple quadrupole mass spectrometer.

    • Ionization Source: Electrospray Ionization (ESI), Positive Mode.

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions (Example):

      • Sitagliptin: Q1 m/z 408.1 → Q3 m/z 235.1

      • Sitagliptin N-Sulfate: Q1 m/z 488.1 → Q3 m/z 235.1 (Loss of SO₃ and trifluoromethyl group fragments)

      • Sitagliptin-d4 (IS): Q1 m/z 412.1 → Q3 m/z 239.1 (Note: Exact m/z values and collision energies must be optimized empirically for the specific instrument used).

  • Data Analysis: Construct a calibration curve by plotting the peak area ratio (analyte/IS) against the nominal concentration of the calibration standards. Quantify the unknown samples using the regression equation from the curve.

Chapter 5: Investigating Formation Using Experimental Systems

In Vitro Models: Hepatocytes and Microsomes

In vitro systems are essential for elucidating metabolic pathways without the complexity of a whole organism.

  • Liver Microsomes: These are subcellular fractions containing high concentrations of CYP450 enzymes. They are primarily used to study Phase I metabolism. While SULTs are cytosolic enzymes, microsomal preparations can be supplemented with necessary cofactors (e.g., PAPS - 3'-phosphoadenosine-5'-phosphosulfate) to study sulfation.

  • Hepatocytes: These are whole liver cells that contain the full complement of both Phase I and Phase II metabolic enzymes in their natural cellular environment.[14][20] Incubating sitagliptin with freshly isolated hepatocytes provides a more physiologically relevant model for identifying metabolites like the N-sulfate conjugate.[14][20]

Protocol Rationale: An experiment using hepatocytes would involve incubating a known concentration of sitagliptin with a suspension of cells. At various time points, aliquots are taken, the reaction is quenched (e.g., with cold acetonitrile), and the samples are processed and analyzed by LC-MS/MS as described above to monitor the disappearance of the parent drug and the formation of metabolites.[14]

In Vivo Models: ADME Studies

Animal and human Absorption, Distribution, Metabolism, and Excretion (ADME) studies are the definitive method for characterizing the fate of a drug. These typically involve administering a single dose of radiolabeled drug (e.g., [¹⁴C]sitagliptin) to subjects and collecting plasma, urine, and feces over an extended period (e.g., 7 days).[13] The total radioactivity in each sample is measured, and samples are profiled using radio-chromatography (e.g., HPLC with a radiodetector) and LC-MS/MS to identify and quantify the parent drug and all its metabolites.[13] It was through such studies that Sitagliptin N-Sulfate was definitively identified and quantified in humans.[13]

Chapter 6: Regulatory Significance and Conclusion

Even though Sitagliptin N-Sulfate is a minor and pharmacologically inactive metabolite, its thorough characterization is a regulatory requirement and a fundamental aspect of drug safety assessment. Regulatory agencies like the FDA require that all metabolites found at significant levels in humans be identified and, if necessary, evaluated for their own pharmacological and toxicological properties. While the N-sulfate is found at trace levels, its identification demonstrates a comprehensive understanding of the drug's disposition.

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  • Kim, D., Wang, L., Beconi, M., Eiermann, G. J., Fisher, M. H., He, H., Hickey, G. J., Kowalchick, J. E., Leiting, B., Lyons, K., Marsilio, F., McCann, M. E., Patel, R. A., Petrov, A., Scapin, G., Patel, S. B., Roy, R. S., Wu, J. K., Wyvratt, M. J., … Weber, A. E. (2005). (2R)-4-oxo-4-[3-(trifluoromethyl)-5,6-dihydro[1][6][13]triazolo[4,3-a]pyrazin-7(8H)-yl]-1-(2,4,5-trifluorophenyl)butan-2-amine: a potent, orally active dipeptidyl peptidase IV inhibitor for the treatment of type 2 diabetes. Journal of Medicinal Chemistry, 48(1), 141–151. Retrieved from [Link]

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  • Ahren, B. (2007). Dipeptidyl Peptidase-4 Inhibitors: Clinical data and clinical implications. Diabetes Care, 30(6), 1354–1360. Retrieved from [Link]

  • Drugs.com. (2025). Sitagliptin: Package Insert / Prescribing Information / MOA. Retrieved from [Link]

  • Google Patents. (n.d.). WO2014023930A1 - Process for the preparation of sitagliptin and intermediate compounds.
  • ResearchGate. (n.d.). Synthesis of Sitagliptin. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Sitagliptin N-sulfate. PubChem Compound Database. Retrieved from [Link]

  • Academia.edu. (n.d.). (PDF) Synthesis of Sitagliptin. Retrieved from [Link]

  • Kang, E. S. (2014). Response: The Effect of DPP-4 Inhibitors on Metabolic Parameters in Patients with Type 2 Diabetes (Diabetes Metab J 2014;38:211-9). Diabetes & Metabolism Journal, 38(4), 327–328. Retrieved from [Link]

  • Migoya, E. M., Stevens, C., Bergman, A. J., Luo, W. L., Lasseter, K. C., Dilzer, S., Davies, M. J., Gottesdiener, K. M., Wagner, J. A., & Herman, G. A. (2008). Sitagliptin, an dipeptidyl peptidase-4 inhibitor, does not alter the pharmacokinetics of the sulphonylurea, glyburide, in healthy subjects. British Journal of Clinical Pharmacology, 65(Suppl 1), 28–36. Retrieved from [Link]

  • ResearchGate. (n.d.). Main biotransformation pathways for [14C]sitagliptin in humans. Retrieved from [Link]

  • Drug Metabolism and Disposition. (n.d.). Metabolism And Excretion of the Dipeptidyl Peptidase 4 Inhibitor [14C]Sitagliptin in Humans. Retrieved from [Link]

Sources

Exploratory

Biological Activity and Pharmacological Profiling of Sitagliptin Phase II Metabolites

Executive Summary Sitagliptin is a highly selective, orally active inhibitor of the dipeptidyl peptidase-4 (DPP-4) enzyme, widely utilized in the management of type 2 diabetes mellitus. While its clinical efficacy is dri...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Sitagliptin is a highly selective, orally active inhibitor of the dipeptidyl peptidase-4 (DPP-4) enzyme, widely utilized in the management of type 2 diabetes mellitus. While its clinical efficacy is driven by the parent compound's ability to prevent the hydrolysis of incretin hormones (GLP-1 and GIP)[1], understanding its metabolic fate is critical for comprehensive pharmacokinetic and safety profiling.

Unlike many small-molecule therapeutics that undergo extensive hepatic clearance, sitagliptin is primarily eliminated unchanged via renal excretion, with approximately 79% of the dose recovered unaltered in the urine[1]. Metabolism constitutes a minor clearance pathway, accounting for only 16% of the administered dose[2]. However, the trace metabolites generated—particularly the Phase II conjugates—provide vital insights into the structural requirements for DPP-4 inhibition. This whitepaper systematically analyzes the biotransformation, structural elucidation, and biological activity of sitagliptin's Phase II metabolites.

The Metabolic Landscape of Sitagliptin

In human mass balance studies using [14C]sitagliptin, six primary metabolites (designated M1 through M6) were identified at trace levels, each representing less than 7% of circulating plasma radioactivity[2]. The biotransformation of sitagliptin is mediated by both Phase I oxidative enzymes (primarily CYP3A4, with minor contributions from CYP2C8) and Phase II conjugating enzymes (Sulfotransferases and UDP-Glucuronosyltransferases)[1][3].

Phase II Conjugation Pathways

Phase II metabolism of sitagliptin yields three distinct conjugated products[3]:

  • M1 (N-sulfate conjugate): Formed via direct sulfation of the parent drug's primary amine. This is the most abundant Phase II metabolite, accounting for 2-4% of circulating radioactivity.

  • M4 (N-carbamoyl glucuronide conjugate): Formed via the addition of a carbamoyl group followed by glucuronidation, representing ~1% of the dose.

  • M3 (Ether glucuronide): A secondary metabolite formed when a Phase I hydroxylated intermediate (M6) undergoes subsequent glucuronidation (<1% of the dose).

Pathway SITA Sitagliptin (Active Parent) SULT Sulfotransferases (+ PAPS) SITA->SULT UGT UDP-Glucuronosyltransferases (+ UDPGA) SITA->UGT CYP CYP3A4 / CYP2C8 (Phase I Oxidation) SITA->CYP M1 M1: N-Sulfate Conjugate (Trace Activity) SULT->M1 M4 M4: N-Carbamoyl Glucuronide (Inactive) UGT->M4 M3 M3: Ether Glucuronide (Inactive) UGT->M3 M6 M6: Hydroxylated Intermediate (Phase I) CYP->M6 M6->UGT

Fig 1: Phase II metabolic pathways of sitagliptin and their impact on DPP-4 inhibition.

Mechanistic Basis of Biological Activity

The biological activity of sitagliptin is highly dependent on its precise docking within the DPP-4 active site. The parent molecule anchors itself using three primary interactions: the trifluorophenyl group occupies the S1 pocket, the triazolopiperazine group sits in the S2 pocket, and—most critically—the primary amine forms indispensable salt bridges with the Glu205 and Glu206 residues of the enzyme.

The Impact of Phase II Conjugation

Phase II metabolism systematically abolishes the drug's pharmacological efficacy. The N-sulfation (M1) and N-carbamoyl glucuronidation (M4) directly modify the critical primary amine[3][4].

  • Steric Hindrance: The bulky sulfate and glucuronide moieties physically prevent the molecule from entering the narrow catalytic cleft of DPP-4.

  • Electrostatic Repulsion: The addition of negatively charged sulfate or glucuronate groups disrupts the positive charge required to interact with the negatively charged glutamate residues (Glu205/Glu206) in the target enzyme.

As a result, the M1 metabolite exhibits an IC50 of approximately 5 µM, making it ~300-fold less active than the parent sitagliptin (IC50 = 18 nM)[4]. Because these metabolites are present only at trace concentrations in plasma and possess negligible binding affinity, they do not contribute to the clinical DPP-4 inhibitory activity of the drug[1][4].

Quantitative Pharmacodynamic Comparison
CompoundMetabolic ClassificationStructural ModificationDPP-4 Inhibition (IC50)Relative Activity vs Parent
Sitagliptin Parent DrugNone (Intact primary amine)~18 nM100% (Baseline)
M1 Phase IIN-sulfate conjugate~5 µM~300-fold reduction
M2 / M5 Phase IOxidative desaturation & cyclization>20 µM>1000-fold reduction
M3 / M4 Phase IIGlucuronide conjugatesNot DeterminedAssumed Inactive

Data synthesized from European Medicines Agency (EMA) pharmacological reviews[4].

Self-Validating Experimental Protocol: Metabolite Isolation and Assay

To accurately profile the biological activity of Phase II metabolites, researchers must employ a self-validating workflow that strictly couples structural confirmation with functional assays. The following protocol outlines the in vitro generation, isolation, and evaluation of sitagliptin's Phase II conjugates.

Phase A: In Vitro Biotransformation

Causality Note: Human Liver S9 fractions are utilized instead of microsomes because S9 contains both the cytosolic fraction (housing Sulfotransferases) and the microsomal fraction (housing UGTs), ensuring the capture of all Phase II events.

  • Incubation Mixture: Prepare a 1 mL reaction mixture containing pooled Human Liver S9 fractions (2 mg/mL protein), 10 µM sitagliptin, and 100 mM potassium phosphate buffer (pH 7.4).

  • Cofactor Addition: Initiate Phase II pathways by adding 1 mM PAPS (3'-phosphoadenosine-5'-phosphosulfate) for sulfation and 2 mM UDPGA (uridine 5'-diphospho-glucuronic acid) supplemented with alamethicin (to pore-form microsomal membranes) for glucuronidation.

  • Incubation: Incubate at 37°C for 120 minutes. Terminate the reaction using ice-cold acetonitrile (1:1 v/v).

Phase B: Isolation and Structural Elucidation
  • Extraction: Centrifuge the terminated mixture at 14,000 x g for 15 minutes. Pass the supernatant through a C18 Solid-Phase Extraction (SPE) cartridge to concentrate the analytes.

  • Semi-Preparative HPLC: Resolve the metabolites using a reverse-phase C18 column with a gradient of 0.1% formic acid in water and acetonitrile. Collect fractions corresponding to the retention times of M1 and M4.

  • LC-MS/MS Validation: Confirm the structural integrity of the isolated fractions using a TurboIonSpray interface operated in positive ion mode[5]. M1 will present a characteristic mass shift corresponding to the addition of the sulfate group (+80 Da), while M4 will show the carbamoyl glucuronide addition. This step acts as the primary self-validation mechanism, ensuring the downstream assay tests the correct molecular entity.

Phase C: Fluorometric DPP-4 Inhibition Assay
  • Reagent Preparation: Prepare a working solution of purified human recombinant DPP-4 enzyme and the fluorogenic substrate Gly-Pro-AMC (7-amino-4-methylcoumarin). Causality Note: Cleavage of the Gly-Pro bond by active DPP-4 releases AMC, which is highly fluorescent. Inhibition of the enzyme prevents this cleavage, resulting in low fluorescence.

  • Assay Execution: In a 96-well microplate, incubate the enzyme with varying concentrations (1 nM to 100 µM) of the isolated M1 metabolite, parent sitagliptin (Positive Control), and DMSO vehicle (Negative Control) for 15 minutes at room temperature.

  • Measurement: Add the Gly-Pro-AMC substrate. Measure the kinetic fluorescence (Excitation: 360 nm, Emission: 460 nm) over 30 minutes.

  • Data Analysis: Calculate the initial velocity of the reaction and use non-linear regression to determine the IC50 values. The inclusion of the parent drug ensures the assay's dynamic range is properly calibrated.

Workflow Incubation 1. In Vitro Incubation (Human S9 + PAPS/UDPGA) Extraction 2. SPE & Prep-HPLC (Metabolite Isolation) Incubation->Extraction Validation 3. LC-MS/MS (Structural Confirmation) Extraction->Validation Assay 4. Fluorometric Assay (DPP-4 + Gly-Pro-AMC) Validation->Assay Analysis 5. IC50 Calculation (Non-linear Regression) Assay->Analysis

Fig 2: Self-validating workflow for isolating and evaluating Phase II metabolites.

Conclusion

The metabolic profiling of sitagliptin underscores a fundamental principle in rational drug design: the preservation of the primary pharmacophore is essential for target engagement. While sitagliptin is highly resistant to extensive biotransformation[6], the minor fraction that undergoes Phase II conjugation (yielding metabolites like M1 and M4) suffers a complete loss of clinical efficacy[4]. The steric and electrostatic alterations introduced by sulfation and glucuronidation disrupt the crucial salt-bridge interactions within the DPP-4 active site, rendering these Phase II metabolites pharmacologically inert.

References

  • [1] Center for drug evaluation and research - accessdata.fda.gov. Source: fda.gov. 1

  • [2] Metabolism and excretion of the dipeptidyl peptidase 4 inhibitor [14C]sitagliptin in humans. Source: PubMed (nih.gov). 2

  • [6] Sitagliptin phosphate: Mechanism,Pharmacokinetics and Pharmacodynamics. Source: chemicalbook.com. 6

  • [3] Main biotransformation pathways for [ 14 C]sitagliptin in humans. Source: researchgate.net.3

  • [5] Metabolism and Chemical Degradation of New Antidiabetic Drugs (Part II): A Review of Analytical Approaches for Analysis of Gliptins. Source: PMC (nih.gov). 5

  • [4] JANUVIA, INN: sitagliptin. Source: europa.eu. 4

Sources

Foundational

Pleiotropic Potential of Sitagliptin: A Technical Guide to Repurposing DPP-4 Inhibitors for Non-Diabetic Pathologies

Traditionally confined to the algorithmic management of Type 2 Diabetes Mellitus (T2DM), dipeptidyl peptidase-4 (DPP-4) inhibitors—chiefly sitagliptin—are undergoing a paradigm shift. DPP-4, also known as CD26, is a ubiq...

Author: BenchChem Technical Support Team. Date: March 2026

Traditionally confined to the algorithmic management of Type 2 Diabetes Mellitus (T2DM), dipeptidyl peptidase-4 (DPP-4) inhibitors—chiefly sitagliptin—are undergoing a paradigm shift. DPP-4, also known as CD26, is a ubiquitous transmembrane glycoprotein whose enzymatic activity is not restricted to the cleavage of incretin hormones like Glucagon-Like Peptide-1 (GLP-1) and Gastric Inhibitory Polypeptide (GIP). It also truncates a vast array of chemokines, neuropeptides, and regulatory factors, including Stromal Cell-Derived Factor 1 α (SDF-1 α ) and Substance P (1)[1].

By preventing the degradation of these non-incretin substrates, sitagliptin exerts profound pleiotropic effects, modulating neuroinflammation, vascular endothelial function, and systemic fibrotic pathways. This whitepaper synthesizes the latest exploratory studies and provides actionable protocols for researchers investigating the repurposing of sitagliptin for neurodegenerative, cardiovascular, and non-diabetic metabolic conditions.

Mechanistic Framework: The GLP-1 Independent Axis

To effectively repurpose sitagliptin, researchers must conceptually decouple its hypoglycemic efficacy from its tissue-protective mechanisms. While GLP-1 receptor (GLP-1R) activation drives insulinotropic responses, the GLP-1 independent axis is primarily responsible for sitagliptin's anti-apoptotic and immunomodulatory effects in non-diabetic models (2)[2].

G Sitagliptin Sitagliptin (DPP-4 Inhibitor) DPP4 DPP-4 Enzyme Inhibition Sitagliptin->DPP4 GLP1 GLP-1 Dependent (Incretin Pathway) DPP4->GLP1 GLP1_Indep GLP-1 Independent (SDF-1α, Substance P) DPP4->GLP1_Indep Neuro Neuroprotection (AD & PD) GLP1->Neuro GLP-1R Activation Cardio Cardioprotection (Endothelial & Post-MI) GLP1->Cardio Metabolic Metabolic Correction (NAFLD & PCOS) GLP1->Metabolic Insulinotropic GLP1_Indep->Neuro Gut-Brain Axis Mod. GLP1_Indep->Cardio SDF-1α Stabilization GLP1_Indep->Metabolic Fibrosis Reduction

Fig 1: Sitagliptin's dual-pathway mechanism mediating pleiotropic tissue protection.

Neurodegenerative Disorders: Alzheimer's and Parkinson's Disease

Alzheimer's Disease (AD)

Sitagliptin demonstrates significant capacity to cross-talk with microglial immune responses. In AD models, sitagliptin lowers pro-inflammatory cytokines (TNF- α , IL-6, CD-163) and upregulates anti-inflammatory IL-10 (3)[3]. Crucially, it decreases the accumulation of β -amyloid within encephalon structures by preventing the cleavage of SDF-1 α , a chemokine vital for neurogenesis and neuronal survival[3].

Parkinson's Disease (PD) & The Gut-Brain Axis

A breakthrough 2025 study from Severance Hospital and Yonsei University revealed that sitagliptin can halt PD progression by targeting the gut-brain axis (4)[4]. Parkinson's pathology often begins with abnormal α -synuclein aggregation in the enteric nervous system, which migrates to the midbrain via the vagus nerve. Sitagliptin administration blocked this intestinal accumulation and subsequent dopaminergic neuron loss[4].

Experimental Protocol: Validating GLP-1 Independent Neuroprotection in PD Models

To isolate the immunomodulatory effects of sitagliptin from its metabolic incretin effects, researchers must employ receptor-blockade workflows.

Objective: Evaluate sitagliptin's efficacy in preventing gut-to-brain α -synuclein propagation while actively blocking GLP-1 receptors. Model: C57BL/6 Mice (Rotenone-induced PD model).

  • Disease Induction: Administer Rotenone (2.5 mg/kg/day, i.p.) for 4 weeks to induce enteric α -synuclein aggregation and mild dopaminergic toxicity.

  • Pharmacological Intervention: Divide subjects into four cohorts:

    • Vehicle Control

    • Rotenone Only

    • Rotenone + Sitagliptin (10 mg/kg/day, oral gavage)

    • Rotenone + Sitagliptin + Exendin-(9-39) (GLP-1R antagonist, 50 μ g/kg/day, s.c.)

  • Causality Check (The Exendin-(9-39) Step): Why include the antagonist? By blocking GLP-1R, any preserved neuroprotective effect in the fourth cohort definitively proves that sitagliptin operates via GLP-1 independent pathways (e.g., direct gut immune modulation)[4].

  • Tissue Harvesting & Analysis: At 6 months, harvest the distal colon, vagus nerve, and substantia nigra. Perform immunohistochemistry for phosphorylated α -synuclein (pSer129) and quantify dopaminergic survival via Tyrosine Hydroxylase (TH) staining.

Cardiovascular and Endothelial Pathologies

While large Cardiovascular Outcome Trials (CVOTs) designed for T2DM safety showed neutral effects on major adverse cardiovascular events (MACE), targeted studies on microvascular and post-infarction remodeling reveal potent cardioprotection (5)[5].

Sitagliptin improves Flow-Mediated Dilation (FMD) of the brachial artery in patients without overt cardiovascular disease, indicating early restoration of endothelial function (6)[6]. In post-myocardial infarction (MI) models, sitagliptin prevents excessive myocardial remodeling by activating lysosome-dependent autophagy and suppressing the NF- κ B inflammatory cascade (reducing IL-1 β and TNF- α ) (7)[7]. Furthermore, it mitigates diabetic cardiomyopathy by suppressing vascular endothelial growth factor (VEGF) and its receptor FLT-1, thereby reducing myocardial oxidative stress (8)[8].

Non-Diabetic Metabolic Syndromes: NAFLD and PCOS

Because DPP-4 is highly expressed in hepatocytes and adipocytes, its inhibition yields structural benefits in metabolic syndromes independent of baseline glycemic status.

Quantitative Summary of Key Clinical Trials

The following table synthesizes recent clinical data demonstrating sitagliptin's efficacy in Non-Alcoholic Fatty Liver Disease (NAFLD) and Polycystic Ovary Syndrome (PCOS).

ConditionTrial Design & CohortInterventionPrimary Quantitative OutcomesMechanistic Insight
NAFLD Triple-blind RCT; 120 non-diabetic subjects (56 weeks)Sitagliptin 50 mg/day vs. PlaceboSignificant reduction in liver fibrosis scores ( P=0.001 ); Decreased AST ( P<0.001 ) and ALT ( P=0.036 ) levels.Suppresses hepatic macrophage infiltration and lipotoxicity independent of insulin resistance (9)[9].
PCOS Double-blind crossover; 18 women with PCOS (1 month)Sitagliptin 100 mg/day vs. PlaceboDecreased Visceral Adipose Tissue (VAT) from 1141.9g to 1055.1g ( P=0.02 ); Increased Growth Hormone (GH) half-life ( P=0.04 ).Potentiates GH half-life and interpulse interval, directly reducing visceral adiposity (10)[10].

Note: While sitagliptin significantly improves fibrosis and transaminase levels in NAFLD[9], isolated MRI-PDFF measurements for absolute liver fat reduction have shown mixed results in some prediabetic cohorts (11)[11], suggesting its primary value lies in anti-fibrotic and anti-inflammatory remodeling rather than pure defatting.

Conclusion

The repurposing of sitagliptin represents a highly rational strategy in modern drug development. By shifting the focus from its incretin-stabilizing properties to its role as a master regulator of chemokines (SDF-1 α ) and neuro-immune axes (gut-brain α -synuclein blockade), researchers can unlock its potential for Alzheimer's, Parkinson's, and fibrotic metabolic diseases. Future clinical trial designs must incorporate GLP-1R antagonists in preclinical phases to definitively map these pleiotropic, GLP-1 independent pathways.

References

  • Neuroprotective Activity of Sitagliptin via Reduction of Neuroinflammation beyond the Incretin Effect: Focus on Alzheimer's Disease.NIH / PMC.
  • Sitagliptin versus placebo in the treatment of nonalcoholic fatty liver disease: A randomized controlled trial.NIH / PMC.
  • Diabetes drug may slow Parkinson's disease progression: Severance study.Korea Biomedical Review.
  • Pleiotropic effects of the dipeptidylpeptidase-4 inhibitors on the cardiovascular system.Physiology.org.
  • A randomized triple-blind controlled clinical trial evaluation of sitagliptin in the treatment of patients with non-alcoholic fatty liver diseases without diabetes.Frontiers.
  • Pleiotropic Benefits of DPP-4 Inhibitors Beyond Glycemic Control.NIH / PMC.
  • Pleiotropic Mechanisms for the Glucose-Lowering Action of DPP-4 Inhibitors.Diabetes Journals.
  • Sitagliptin decreases visceral fat and blood glucoses in women with polycystic ovarian syndrome.medRxiv.
  • Sitagliptin Mitigates Diabetic Cardiomyopathy Through Oxidative Stress Reduction and Suppression of VEGF and FLT-1 Expression in R
  • Sitagliptin improves vascular endothelial function in Japanese type 2 diabetes patients without cardiovascular disease.SCIRP.
  • Sitagliptin improves cardiac function of diabetic mice after myocardial infarction.European Review for Medical and Pharmacological Sciences.

Sources

Protocols & Analytical Methods

Method

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Quantification of Sitagliptin N-Sulfate

Target Audience: Analytical Chemists, Quality Control (QC) Scientists, and Drug Development Professionals. Introduction & Mechanistic Rationale Sitagliptin is a highly potent, orally active dipeptidyl peptidase-4 (DPP-4)...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, Quality Control (QC) Scientists, and Drug Development Professionals.

Introduction & Mechanistic Rationale

Sitagliptin is a highly potent, orally active dipeptidyl peptidase-4 (DPP-4) inhibitor widely prescribed for the management of type 2 diabetes mellitus. During the synthesis and long-term storage of sitagliptin active pharmaceutical ingredients (APIs) and fixed-dose combinations, various process-related impurities and degradation products can emerge. Among these, Sitagliptin N-Sulfate (often utilized as a sodium salt reference standard, CAS: 940002-57-3) is a critical analyte required for Quality Assurance (QA), routine Quality Control (QC), and Abbreviated New Drug Application (ANDA) filings[1].

Quantifying these specific organic impurities at trace levels requires a highly selective and robust chromatographic method. While many generic methods utilize standard C18 columns[2], separating structurally similar fluorinated impurities demands orthogonal selectivity.

Causality in Methodological Design
  • Stationary Phase Selection (The π−π Advantage): Sitagliptin and its N-sulfate derivative contain a trifluorophenyl moiety and a triazolopyrazine ring. Utilizing a Phenyl stationary phase (e.g., XBridge Phenyl) instead of a traditional alkyl (C18) phase introduces strong π−π and dipole-dipole interactions between the column and the analyte's aromatic rings. This mechanistic choice significantly enhances the resolution of closely eluting organic impurities[3].

  • Mobile Phase Chemistry: An isocratic system utilizing Acetonitrile and 0.05% aqueous Formic Acid provides optimal performance. Formic acid serves a dual purpose: it acts as a volatile ion-pairing agent (ensuring compatibility if the method is transferred to LC-MS for non-target screening[4]) and heavily suppresses residual silanol ionization on the silica support, thereby preventing peak tailing of the basic amine groups[3].

  • Detection Wavelength: UV detection at 207 nm is selected because it captures the maximum π→π∗ transitions of the triazolopyrazine system, yielding the highest sensitivity for low-level impurity quantification[3].

Analytical Workflow & Validation Strategy

To ensure the protocol acts as a self-validating system, the method incorporates rigorous System Suitability Testing (SST) prior to sample analysis, followed by validation parameters aligned with ICH Q2(R1) guidelines.

HPLC_Workflow N1 Method Initialization (Phenyl Column & Formic Acid Buffer) N2 System Suitability Testing (SST) (Tailing < 1.5, Plates > 2000) N1->N2 N3 ICH Q2(R1) Validation Framework N2->N3 N4 Linearity & Range (R² > 0.999) N3->N4 N5 Accuracy & Precision (%RSD < 2.0%) N3->N5 N6 Robustness Assessment (Box-Behnken Design) N3->N6 N7 Routine Quality Control (Sitagliptin N-Sulfate Quantification) N4->N7 N5->N7 N6->N7

Figure 1: Method development and validation workflow for Sitagliptin N-Sulfate quantification.

Chromatographic Conditions

The following parameters have been optimized for the isocratic separation of Sitagliptin and its associated organic impurities[3].

ParameterSpecification / ConditionRationale
Column XBridge™ Phenyl (250 mm × 4.6 mm i.d., 5 µm)Maximizes π−π interactions for fluorinated aromatic resolution.
Mobile Phase Acetonitrile : 0.05% Formic Acid (40:60, v/v)Balances elution strength while suppressing silanol activity.
Elution Mode IsocraticEnsures baseline stability and method simplicity for routine QC.
Flow Rate 1.0 mL/minOptimal linear velocity for a 4.6 mm internal diameter column.
Detection UV at 207 nmTargets the primary absorbance maximum of the analyte chromophores.
Column Temperature 25 °C (Controlled)Stabilizes retention times against ambient laboratory fluctuations.
Injection Volume 10 µLPrevents column overloading while maintaining trace-level sensitivity.

Step-by-Step Experimental Protocol

This protocol is designed as a self-validating system. The inclusion of blank and SST injections ensures that any baseline drift or column degradation is identified before sample data is acquired.

Reagent & Mobile Phase Preparation
  • Aqueous Phase (0.05% Formic Acid): Transfer 0.5 mL of LC-MS grade Formic Acid into 1000 mL of ultra-pure water (18.2 MΩ·cm). Mix thoroughly.

  • Mobile Phase Blending: Combine 400 mL of HPLC-grade Acetonitrile with 600 mL of the prepared 0.05% Formic Acid solution.

  • Degassing: Filter the mobile phase through a 0.45 µm PTFE membrane filter under vacuum, followed by ultrasonication for 10 minutes to remove dissolved gases.

Standard Preparation (Sitagliptin N-Sulfate)
  • Stock Solution (1.0 mg/mL): Accurately weigh 10.0 mg of Sitagliptin N-Sulfate Sodium Salt reference standard[1]. Transfer to a 10 mL volumetric flask. Dissolve and make up to volume with the mobile phase.

  • Working Standard Solution (10 µg/mL): Pipette 1.0 mL of the stock solution into a 100 mL volumetric flask and dilute to volume with the mobile phase.

Sample Preparation (API or Formulation)
  • Accurately weigh an amount of the sample equivalent to 10 mg of Sitagliptin API.

  • Transfer to a 10 mL volumetric flask, add 5 mL of mobile phase, and sonicate for 15 minutes to ensure complete extraction.

  • Make up to volume with mobile phase, mix well, and filter through a 0.22 µm nylon syringe filter prior to injection.

System Suitability Testing (SST) & Execution Sequence

To validate the system's readiness, execute the following injection sequence:

  • Blank (Mobile Phase): 2 injections (Verify baseline stability and absence of ghost peaks).

  • SST (Working Standard): 5 consecutive injections.

    • Acceptance Criteria: Relative Standard Deviation (RSD) of peak area 2.0%; Tailing Factor (T) 1.5; Theoretical Plates (N) 2000.

  • Sample Injections: Inject unknown samples in duplicate.

  • Bracketing Standard: Inject the working standard every 10 samples to verify ongoing system precision.

Quantitative Data & Method Validation Summary

The method demonstrates exceptional robustness and sensitivity, validated according to ICH Q2(R1) guidelines using a Box-Behnken experimental design to ensure minor variations in flow rate or temperature do not compromise data integrity[3],[2].

Validation ParameterSitagliptin APISitagliptin Organic Impurities (incl. N-Sulfate)
Linearity Range 10.0 – 100.0 µg/mL0.5 – 20.0 µg/mL
Correlation Coefficient ( R2 ) > 0.9990.9997 – 0.9999
Limit of Detection (LOD) 0.05 µg/mL0.5 – 1.4 µg/mL
Limit of Quantification (LOQ) 0.15 µg/mL2.1 – 2.8 µg/mL
Method Accuracy (Recovery) 98.5% – 101.2%97.52% – 102.85%
Precision (Intra-day %RSD) < 1.5%< 4.0%
Robustness (Box-Behnken) Passed (No significant deviation)Passed (No significant deviation)

Troubleshooting & Optimization Insights

  • Peak Tailing for Sitagliptin: If the tailing factor exceeds 1.5, the causality is likely secondary interactions between the basic amine of sitagliptin and unendcapped silanols on the column. Solution: Ensure the formic acid concentration is strictly 0.05% to maintain a low pH, which protonates the silanols (rendering them neutral) and prevents ionic interactions.

  • Retention Time Drifts: Isocratic methods are highly sensitive to mobile phase evaporation. Solution: Ensure solvent bottles are properly capped with vapor-retaining lids. If drift persists, verify the column oven temperature is stable at 25 °C.

References

  • Determination of sitagliptin in the presence of its organic impurities using Box-Behnken experimental design for robustness assessment. IMR Press. Available at:[Link]

  • A Validated HPLC Method for Simultaneous Quantification of Impurities in Fixed-Dose Antidiabetic Formulations. McMed International. Available at:[Link]

  • Use of non-target screening by means of LC-ESI-HRMS in water analysis (Guideline - edition 2.0 2025). ResearchGate. Available at:[Link]

Sources

Application

A Robust and High-Throughput Method for the Quantification of Sitagliptin in Rat Plasma using LC-MS/MS

Application Note: Abstract This application note describes a detailed, validated protocol for the quantitative analysis of sitagliptin in rat plasma. The method employs a simple and efficient protein precipitation (PP) t...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note:

Abstract

This application note describes a detailed, validated protocol for the quantitative analysis of sitagliptin in rat plasma. The method employs a simple and efficient protein precipitation (PP) technique for sample preparation, followed by analysis using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). Utilizing a stable isotope-labeled internal standard (Sitagliptin-d4), this method offers high precision, accuracy, and a rapid turnaround time, making it ideal for supporting preclinical pharmacokinetic and toxicokinetic studies. All procedures adhere to the principles outlined in regulatory guidelines for bioanalytical method validation.[1][2][3][4]

Introduction and Scientific Rationale

Sitagliptin is a potent dipeptidyl peptidase-4 (DPP-4) inhibitor used in the management of type 2 diabetes mellitus.[5][6] Its mechanism involves enhancing the incretin system to improve glycemic control.[5] Accurate measurement of sitagliptin concentrations in biological matrices, such as rat plasma, is fundamental for evaluating its absorption, distribution, metabolism, and excretion (ADME) profile during preclinical drug development.

The choice of sample preparation is a critical determinant of a bioanalytical method's success, directly impacting sensitivity, selectivity, and robustness.[7] While methods like liquid-liquid extraction (LLE) and solid-phase extraction (SPE) are available, protein precipitation (PP) is often the preferred technique for sitagliptin for several key reasons.[8][9][10]

  • Simplicity and Speed: PP is a rapid, single-step process that is easily automated, making it highly suitable for high-throughput analysis required in preclinical studies.[11]

  • Analyte Properties: Sitagliptin is a high-solubility, high-permeability compound (BCS Class I/III).[5][7][10] Its physicochemical properties, summarized in Table 1, make it amenable to efficient extraction from the protein-precipitated supernatant using common organic solvents like acetonitrile.

  • LC-MS/MS Compatibility: Modern LC-MS/MS systems provide exceptional selectivity and sensitivity, which can often compensate for the relatively lower sample cleanliness of PP compared to more exhaustive techniques like SPE.[12] This makes the speed and cost-effectiveness of PP a highly favorable trade-off.

This protocol is grounded in established methodologies and validated according to the principles set forth by regulatory bodies like the U.S. Food and Drug Administration (FDA).[1][2][4]

PropertyValueSource
Molecular Formula C₁₆H₁₅F₆N₅O[13]
Molecular Weight 407.31 g/mol [13]
pKa 7.7[10][14]
LogP 0.7 - 1.5[5][13]
Solubility Soluble in water; slightly soluble in methanol; very slightly soluble in acetonitrile.[7][15][16]

Table 1: Physicochemical Properties of Sitagliptin (Base Form)

Materials and Instrumentation

Reagents and Chemicals
  • Sitagliptin reference standard (≥98% purity)

  • Sitagliptin-d4 (Internal Standard, IS)[17][18][19]

  • Acetonitrile (ACN), HPLC or LC-MS grade

  • Formic acid, LC-MS grade

  • Ammonium acetate, LC-MS grade

  • Ultrapure water (e.g., Milli-Q or equivalent)

  • Blank rat plasma (with K2EDTA as anticoagulant)

Instrumentation
  • Liquid Chromatography System: A UHPLC or HPLC system capable of delivering accurate gradients (e.g., Waters ACQUITY UPLC, Shimadzu Nexera).

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with a positive electrospray ionization (ESI+) source (e.g., Sciex API 4000, Waters Xevo TQ-XS).

  • Analytical Balance

  • Calibrated Pipettes

  • Vortex Mixer

  • Refrigerated Centrifuge

Experimental Protocols

Preparation of Stock and Working Solutions
  • Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve sitagliptin and Sitagliptin-d4 in methanol to prepare individual 1 mg/mL stock solutions.

  • Working Standard Solutions: Serially dilute the sitagliptin stock solution with a 50:50 (v/v) mixture of acetonitrile and water to prepare working standards for calibration curve (CC) and quality control (QC) samples.

  • Internal Standard (IS) Working Solution: Dilute the Sitagliptin-d4 stock solution with acetonitrile to a final concentration of 50 ng/mL. This solution will be used as the protein precipitation agent.

Sample Preparation Protocol: Protein Precipitation

The following protocol is designed for a 100 µL plasma sample volume.

  • Aliquot Plasma: Pipette 100 µL of rat plasma (blank, CC, QC, or unknown sample) into a clean 1.5 mL microcentrifuge tube.

  • Add Internal Standard: Add 300 µL of the IS Working Solution (50 ng/mL Sitagliptin-d4 in acetonitrile) to each tube. The ratio of precipitation solvent to plasma is 3:1.

  • Precipitate Proteins: Vortex the mixture vigorously for 3 minutes to ensure complete protein precipitation.[20]

  • Centrifuge: Centrifuge the samples at 12,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.[11][20]

  • Transfer Supernatant: Carefully transfer 200 µL of the clear supernatant to a clean HPLC vial or 96-well plate.

  • Dilution (Optional but Recommended): To ensure compatibility with reversed-phase chromatography, dilute the supernatant by adding 200 µL of ultrapure water containing 0.1% formic acid. Mix well.

  • Analysis: The sample is now ready for injection into the LC-MS/MS system.

Workflow Visualization

G cluster_prep Sample Preparation plasma 1. Aliquot 100 µL Rat Plasma add_is 2. Add 300 µL IS in Acetonitrile plasma->add_is vortex1 3. Vortex (3 min) add_is->vortex1 centrifuge 4. Centrifuge (12,000 x g, 10 min) vortex1->centrifuge transfer 5. Transfer Supernatant centrifuge->transfer dilute 6. Dilute with Water (1:1 v/v) transfer->dilute inject 7. Inject into LC-MS/MS dilute->inject

Caption: Protein precipitation workflow for sitagliptin in rat plasma.

LC-MS/MS Method Parameters

The following parameters provide a robust starting point for method development and can be optimized for the specific instrumentation used.

ParameterRecommended Condition
LC Column C18 Column (e.g., Waters HSS T3, 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water with 5 mM Ammonium Acetate
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Gradient Start at 5% B, ramp to 95% B over 2.0 min, hold for 0.5 min, return to 5% B and re-equilibrate.
Injection Volume 5-10 µL
Column Temperature 40°C
Ionization Source Electrospray Ionization (ESI), Positive Mode
MRM Transition: Sitagliptin Q1: 408.2 m/z → Q3: 235.1 m/z
MRM Transition: Sitagliptin-d4 (IS) Q1: 412.2 m/z → Q3: 239.1 m/z
Key MS Voltages Optimize IonSpray Voltage, Declustering Potential (DP), and Collision Energy (CE) for maximum signal intensity.

Table 2: Suggested LC-MS/MS Parameters. MRM transitions are widely cited in literature.[8][12][21][22][23]

Method Validation and Performance

A full method validation should be conducted in accordance with regulatory guidelines (e.g., FDA Bioanalytical Method Validation Guidance).[1][3] Key parameters to assess include:

  • Selectivity and Specificity: No significant interfering peaks should be present at the retention times of sitagliptin and the IS in blank plasma from at least six different sources.

  • Linearity: The method should demonstrate linearity over a clinically relevant concentration range (e.g., 1 - 1000 ng/mL) with a correlation coefficient (r²) > 0.99.[12][24]

  • Accuracy and Precision: Inter- and intra-day precision (%CV) should be ≤15% (≤20% at the Lower Limit of Quantification, LLOQ), and accuracy (% bias) should be within ±15% (±20% at LLOQ).[24]

  • Recovery and Matrix Effect: While not always required if using a stable isotope-labeled internal standard, assessment of recovery and matrix effect is good practice. Protein precipitation typically yields recoveries >80%.[8][25]

  • Stability: The stability of sitagliptin in plasma must be evaluated under various conditions, including freeze-thaw cycles, short-term bench-top storage, and long-term freezer storage.[26]

Conclusion

This application note provides a comprehensive and scientifically-grounded protocol for the sample preparation and quantification of sitagliptin in rat plasma. The protein precipitation method is simple, rapid, and cost-effective, making it exceptionally well-suited for the high-throughput demands of preclinical research. When paired with a validated LC-MS/MS method, this protocol delivers the accuracy, precision, and reliability required to generate high-quality data for pharmacokinetic and toxicokinetic studies, ultimately supporting the successful development of new pharmaceutical agents.

References

  • Development and Validation of a Highly Sensitive LC–MS/MS Method for the Precise Quantification of Sitagliptin in Human Plasma and Its Application to Pharmacokinetic Study. MDPI. Available from: [Link]

  • Determination of sitagliptinin human plasma using protein precipitation and tandem mass spectrometry | Request PDF. ResearchGate. Available from: [Link]

  • Essential FDA Guidelines for Bioanalytical Method Validation. Lambda Therapeutic Research. Available from: [Link]

  • FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. BioAgilytix. Available from: [Link]

  • FDA issues final guidance on bioanalytical method validation. Bioanalysis Zone. Available from: [Link]

  • Bioanalysis of Sitagliptin and Palbociclib From Plasma Using an Automated and Standardized Approach for Oasis™ HLB SPE Extract. Waters Corporation. Available from: [Link]

  • M10 Bioanalytical Method Validation and Study Sample Analysis. FDA. Available from: [Link]

  • FDA announces final guidance for 'Bioanalytical Method validation,' now available. Outsourcing-Pharma.com. Available from: [Link]

  • Determination of sitagliptinin human plasma using protein precipitation and tandem mass spectrometry. PubMed. Available from: [Link]

  • Sitagliptin D4. Veeprho. Available from: [Link]

  • ESTIMATION OF SITAGLIPTIN IN K2EDTA HUMAN PLASMA USING UHPLC-MS/MS METHOD. International Journal of Pharmacy and Chemistry. Available from: [Link]

  • Development and Validation of a Highly Sensitive LC-MS/MS Method for the Precise Quantification of Sitagliptin in Human Plasma and Its Application to Pharmacokinetic Study. PubMed. Available from: [Link]

  • Analytical Methods for Determination of Sitagliptin. International Journal of Pharmaceutical Sciences Review and Research. Available from: [Link]

  • Development and Validation of a Novel RP-HPLC Analytical Method for Sitagliptin Determination in Human Plasma. Journal of Pharmaceutical Research International. Available from: [Link]

  • Development and Validation of an Ultra Performance Liquid Chromatography-Tandem Mass Spectrometry method with Liquid-Liquid Extraction for The Quantification of Sitagliptin in Human plasma using Nebivolol as Internal Standard. ProQuest. Available from: [Link]

  • Comparison of conventional and supported liquid extraction methods for the determination of sitagliptin and simvastatin in rat plasma By LC–ESI–MS/MS. ResearchGate. Available from: [Link]

  • LC-tandem mass spectrometry method for the simultaneous determination of metformin and sitagliptin in human plasma after ion-pair solid phase extraction. PubMed. Available from: [Link]

  • Simultaneous determination of rivaroxaban and sitagliptin in rat plasma by LC–MS/MS and its application to pharmacokinetic drug-drug interaction study. AKJournals. Available from: [Link]

  • High-throughput bioanalysis of sitagliptin in plasma using direct analysis in real time mass spectrometry and its application in the pharmacokinetic study thereof. PubMed. Available from: [Link]

  • High‐throughput bioanalysis of sitagliptin in plasma using direct analysis in real time mass spectrometry and its application in the pharmacokinetic study thereof | Request PDF. ResearchGate. Available from: [Link]

  • Identification of Novel Metabolic Pathways of Sitagliptin (STG) b. Longdom Publishing. Available from: [Link]

  • A comprehensive study on sitagliptin in the treatment of Type-II Diabetes. World Journal of Biology Pharmacy and Health Sciences. Available from: [Link]

  • Rapid LC-ESI-MS-MS Method for the Simultaneous Determination of Sitagliptin and Pioglitazone in Rat Plasma and Its Application to Pharmacokinetic Study. Scirp.org. Available from: [Link]

  • Sitagliptin. PubChem. Available from: [Link]

  • Solid-State Characterization of Different Crystalline Forms of Sitagliptin. MDPI. Available from: [Link]

  • WO2012088647A1 - Deuterated acid addition salt of sitaliptin - Google Patents. Google Patents.
  • Solid-State Characterization of Different Crystalline Forms of Sitagliptin. PMC. Available from: [Link]

Sources

Method

Application Note &amp; Protocol: In Vitro Dissolution Testing for Sitagliptin Salts

Abstract This comprehensive guide provides detailed protocols and technical insights for the in vitro dissolution testing of sitagliptin salts, primarily focusing on sitagliptin phosphate, the most common form in markete...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This comprehensive guide provides detailed protocols and technical insights for the in vitro dissolution testing of sitagliptin salts, primarily focusing on sitagliptin phosphate, the most common form in marketed products like Januvia®, and sitagliptin hydrochloride. As a Biopharmaceutics Classification System (BCS) Class 1 or 3 drug (high solubility), the dissolution of sitagliptin is a critical quality attribute that ensures batch-to-batch consistency and can be predictive of in vivo performance.[1] This document is intended for researchers, formulation scientists, and quality control analysts in the pharmaceutical industry, offering a synthesis of established methods, regulatory expectations, and the scientific rationale underpinning protocol design.

Introduction: The Significance of Dissolution Testing for Sitagliptin

Sitagliptin is a potent dipeptidyl peptidase-4 (DPP-4) inhibitor used for the management of type 2 diabetes mellitus.[2][3] It is typically formulated as an immediate-release oral solid dosage form. The choice of the salt form—most commonly phosphate monohydrate—is a strategic decision to optimize physicochemical properties such as stability and solubility.[1][4] While sitagliptin exhibits high solubility, in vitro dissolution testing remains a cornerstone of its pharmaceutical development and quality control for several reasons:

  • Ensuring Product Consistency: Dissolution testing is a sensitive tool for detecting variations in formulation and manufacturing processes that could impact drug release.[5][6]

  • Predicting In Vivo Performance: For highly soluble drugs like sitagliptin, in vitro dissolution can be well-correlated with in vivo bioavailability, forming the basis for in vitro-in vivo correlations (IVIVCs).[5][7][8]

  • Supporting Regulatory Submissions: Regulatory agencies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) require robust dissolution data for product approval, including for biowaiver requests and post-approval changes.[6][9][10][11]

This guide will detail standardized and biorelevant dissolution protocols, explain the causality behind parameter selection, and provide a framework for method validation.

Foundational Principles: Physicochemical Properties and Dissolution Causality

The selection of dissolution test parameters is directly influenced by the physicochemical properties of the sitagliptin salt being evaluated.

  • Solubility: Sitagliptin's high solubility across the physiological pH range is a key determinant.[12] Its solubility is pH-dependent, generally being higher in acidic conditions.[13][14] This underpins the regulatory requirement to test in multiple pH media (e.g., pH 1.2, 4.5, and 6.8) to simulate the transit through the gastrointestinal (GI) tract.[11]

  • Salt Form: While both sitagliptin phosphate and hydrochloride salts are highly soluble, their dissolution profiles can exhibit minor differences.[1][15] However, studies have shown that these differences do not typically translate to significant variations in in vivo absorption, leading to their bioequivalence.[1][4] The choice of counter-ion can influence factors like hygroscopicity and crystal habit, which in turn can have subtle effects on wetting and dissolution.

  • BCS Classification: Sitagliptin is often cited as a BCS Class 1 (high solubility, high permeability) or Class 3 (high solubility, low permeability) compound.[1][15] For such drugs, dissolution is generally not the rate-limiting step for absorption. The goal of the dissolution test is often to confirm rapid and complete drug release. For immediate-release formulations, a common acceptance criterion is not less than 80% (Q) of the drug dissolved in 30 minutes.[5]

Experimental Protocols: A Step-by-Step Guide

This section provides detailed, field-proven protocols for conducting dissolution studies on sitagliptin salt tablets.

Protocol 1: Standard Quality Control (QC) Dissolution for Sitagliptin Phosphate Tablets

This protocol is based on commonly cited methods for routine quality control and has been shown to provide a good in vitro-in vivo correlation (IVIVC).[5][7][8]

Objective: To assess batch-to-batch consistency and ensure rapid drug release.

Methodology:

  • Apparatus Setup:

    • Use a calibrated USP Apparatus 2 (Paddle).

    • Prepare 900 mL of pH 6.8 phosphate buffer as the dissolution medium.[7][8]

    • Equilibrate the medium to 37 ± 0.5 °C in each dissolution vessel.[4][7][8]

    • Set the paddle rotation speed to 50 RPM.[5][7][8]

  • Sample Introduction:

    • Carefully drop one tablet into each vessel, ensuring it settles at the bottom before starting the apparatus.

  • Sampling:

    • Withdraw aliquots (e.g., 5-10 mL) at predetermined time points. For an immediate-release product, typical time points are 5, 10, 15, 30, and 45 minutes.[16]

    • Filter the samples immediately through a suitable filter (e.g., 0.45 µm PVDF or PTFE) to halt the dissolution process.

  • Sample Analysis (HPLC-UV):

    • Quantify the concentration of dissolved sitagliptin using a validated HPLC-UV method.

    • Mobile Phase: A common mobile phase is a mixture of phosphate buffer and acetonitrile.[17]

    • Column: A C18 column is typically used.[18]

    • Detection Wavelength: 267 nm is a frequently used wavelength for sitagliptin quantification.[5][16]

    • Prepare standard solutions of sitagliptin reference standard in the dissolution medium to construct a calibration curve.

    • Calculate the percentage of drug dissolved at each time point relative to the label claim.

Protocol 2: Biowaiver and Bioequivalence Dissolution Studies

This protocol aligns with regulatory expectations (FDA, EMA) for comparing a test product against a reference listed drug (RLD) or for supporting biowaiver applications.[11][19]

Objective: To compare dissolution profiles across a physiological pH range to demonstrate similarity between different products or strengths.

Methodology:

  • Apparatus Setup:

    • Use a calibrated USP Apparatus 1 (Basket) at 100 RPM or Apparatus 2 (Paddle) at 50 RPM.[5][15][16][19] The choice should be justified and consistent across all tests.

    • Perform the dissolution study sequentially in three different media (900 mL each), equilibrated to 37 ± 0.5 °C:

      • 0.1 N HCl (or simulated gastric fluid, pH ~1.2)[4][5]

      • pH 4.5 Acetate Buffer[4][11]

      • pH 6.8 Phosphate Buffer (or simulated intestinal fluid)[4][7][11]

  • Procedure:

    • Follow the sample introduction, sampling, and analysis steps as detailed in Protocol 1.

    • Conduct the test on at least 12 dosage units of both the test and reference products.[9][19]

  • Data Analysis:

    • Plot the mean dissolution profiles (% drug dissolved vs. time) for the test and reference products in each medium.

    • Calculate the similarity factor (f2) to compare the profiles. Profiles are considered similar if the f2 value is between 50 and 100.[5]

Protocol 3: Biorelevant Dissolution for In-Depth Formulation Understanding

This protocol uses biorelevant media to simulate fasted and fed states in the GI tract, providing deeper insights into potential food effects and in vivo behavior.[15][20][21]

Objective: To evaluate drug release under conditions that more closely mimic the human GI environment.

Methodology:

  • Apparatus Setup:

    • Use USP Apparatus 1 (Basket) at 100 RPM or Apparatus 2 (Paddle) at 50-75 RPM.[4][15]

    • Prepare biorelevant media (900 mL), such as:

      • Fasted State Simulated Intestinal Fluid (FaSSIF): Typically at pH 6.5, containing bile salts and lecithin to simulate the small intestine before a meal.[20]

      • Fed State Simulated Intestinal Fluid (FeSSIF): Typically at a lower pH (e.g., 5.0-5.8), with higher concentrations of bile salts and lecithin to mimic post-meal conditions.[20]

    • Maintain the temperature at 37 ± 0.5 °C.

  • Procedure and Analysis:

    • Follow the standard procedures for sample introduction, sampling, and HPLC analysis as described previously.

Data Presentation and Interpretation

Clear presentation of dissolution data is crucial for comparison and decision-making.

Table 1: Summary of Recommended Dissolution Test Parameters for Sitagliptin Tablets
ParameterQC Method (Protocol 1)Bioequivalence/Biowaiver (Protocol 2)Biorelevant Method (Protocol 3)
Apparatus USP Apparatus 2 (Paddle)[7][8]USP Apparatus 1 (Basket) or 2 (Paddle)[15][19]USP Apparatus 1 (Basket) or 2 (Paddle)[15]
Rotation Speed 50 RPM[7][8]100 RPM (Basket) or 50 RPM (Paddle)[15][19]50-100 RPM[15]
Medium pH 6.8 Phosphate Buffer[7][8]0.1 N HCl, pH 4.5 Acetate, pH 6.8 Phosphate[11]FaSSIF (pH 6.5), FeSSIF (pH 5.0-5.8)[20]
Volume 900 mL[7][8]900 mL[5]900 mL[15]
Temperature 37 ± 0.5 °C[4]37 ± 0.5 °C[5]37 ± 0.5 °C
Sampling Times 5, 10, 15, 30, 45 min[16]10, 15, 20, 30, 45, 60 min15, 30, 45, 60, 90, 120 min
Analytical Finish HPLC-UV (e.g., 267 nm)[5]HPLC-UV or UV-Vis[5][16]HPLC-UV[7]

Visualizing the Workflow

Diagrams help in visualizing the experimental process and decision-making logic.

Dissolution_Workflow cluster_prep Preparation Stage cluster_exec Execution Stage cluster_analysis Analysis Stage Media Prepare Dissolution Medium (e.g., pH 6.8 Buffer) Apparatus Set Up & Equilibrate Apparatus (USP 2, 50 RPM, 37°C) Media->Apparatus Start Start Test: Introduce Tablet Apparatus->Start Standards Prepare Sitagliptin Standard Solutions HPLC Analyze via HPLC-UV Standards->HPLC Sample Withdraw Aliquots at Time Points Start->Sample Filter Filter Samples (0.45 µm) Sample->Filter Filter->HPLC Calc Calculate % Dissolved HPLC->Calc Report Generate Dissolution Profile Calc->Report

Caption: Standard workflow for in vitro dissolution testing of sitagliptin tablets.

BE_Decision_Logic Start Conduct Dissolution in 3 pH Media (1.2, 4.5, 6.8) Compare Compare Test vs. RLD Profiles Start->Compare Calc_f2 Calculate f2 Similarity Factor Compare->Calc_f2 f2_Check f2 ≥ 50 in all media? Calc_f2->f2_Check Similar Profiles are Similar (Bioequivalent) f2_Check->Similar Yes NotSimilar Profiles are Not Similar (Further Investigation/BE Study Needed) f2_Check->NotSimilar No

Sources

Application

Application Note: Formulation Development and Solid-State Characterization of Sitagliptin Salt Forms

Target Audience: Researchers, Formulation Scientists, and Drug Development Professionals Document Type: Technical Guide & Standard Operating Protocols Introduction & Rationale Sitagliptin is a highly potent, orally activ...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Formulation Scientists, and Drug Development Professionals Document Type: Technical Guide & Standard Operating Protocols

Introduction & Rationale

Sitagliptin is a highly potent, orally active, selective dipeptidyl peptidase-4 (DPP-4) inhibitor widely prescribed for the management of type 2 diabetes mellitus[1]. While sitagliptin is classified as a Class I/III borderline compound in the Biopharmaceutics Classification System (BCS) due to its high absorption but pH-dependent solubility[2][3], the free base exhibits suboptimal physicochemical properties. Specifically, the free base has a relatively low melting point (~120.3 °C) and limited aqueous solubility, which poses challenges for downstream processing and bioavailability[1][4].

As a result, salt engineering is a mandatory phase in its formulation development. The selection of an appropriate counter-ion directly influences the crystal lattice energy, hygroscopicity, and dissolution profile of the Active Pharmaceutical Ingredient (API)[2]. The marketed formulation utilizes sitagliptin phosphate monohydrate due to its excellent thermodynamic stability, non-hygroscopic nature, and robust aqueous solubility profile[1][4].

Mechanistic Grounding: The DPP-4 Pathway

To understand the clinical target of our formulation, we must look at the mechanism of action. Sitagliptin exerts its therapeutic effect by competitively inhibiting the DPP-4 enzyme[3][5]. This inhibition prevents the rapid enzymatic degradation of incretin hormones—specifically glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP)[3][5]. By prolonging the half-life of these incretins, sitagliptin enhances glucose-dependent insulin secretion from pancreatic beta cells while simultaneously suppressing glucagon secretion from alpha cells[5][6].

G Sitagliptin Sitagliptin (DPP-4 Inhibitor) DPP4 DPP-4 Enzyme (Inhibited) Sitagliptin->DPP4 Inhibits Incretins GLP-1 & GIP (Active Levels Increased) DPP4->Incretins Prevents degradation of Pancreas Pancreas (Beta & Alpha Cells) Incretins->Pancreas Stimulates Outcome ↑ Insulin Secretion ↓ Glucagon Secretion (Glycemic Control) Pancreas->Outcome Results in

Figure 1: Sitagliptin mechanism of action via DPP-4 inhibition for glycemic control.

Physicochemical Profiling of Sitagliptin Forms

The selection of the optimal salt form requires a rigorous evaluation of thermal properties, solubility, and hygroscopicity[2]. During early-stage development, multiple forms are screened. For instance, while sitagliptin phosphate anhydrous exhibits a higher melting point than the monohydrate, it is prone to hydration under ambient moisture, complicating manufacturing controls and shelf-life stability[1].

The table below summarizes the comparative quantitative data critical for formulation scientists:

PropertySitagliptin Free BaseSitagliptin Phosphate MonohydrateSitagliptin Phosphate AnhydrousSitagliptin Hydrochloride
Molecular Weight 407.31 g/mol [5]523.32 g/mol [4]505.31 g/mol [7]443.77 g/mol [8]
Melting Point (Tpeak) ~120.3 °C[1][4]~206.4 °C[1][4]~214.9 °C[1][4]~202.3 °C[8]
Aqueous Solubility Slightly soluble[1]High (69.5 mg/g at 24.5°C)[1][8]High[8]High (≥30.6 mg/mL)[8]
Hygroscopicity Data limitedNon-hygroscopic[1][4]Prone to hydration[1]Not hygroscopic[1]
pKa 7.20 - 8.78[5][9]N/A (Salt)N/A (Salt)N/A (Salt)

Salt Screening & Selection Workflow

The rationale behind salt screening is to systematically explore various counter-ions (e.g., phosphoric acid, hydrochloric acid) to identify a polymorph or salt that maximizes thermodynamic stability, solubility, and manufacturability[1][2].

Workflow Base Sitagliptin Free Base (pKa ~7.2 - 8.78) Acids Counter-ion Selection (H3PO4, HCl, etc.) Base->Acids Equimolar Addition Cryst Crystallization & Isolation (Solvent/Antisolvent, Cooling) Acids->Cryst Supersaturation Char Solid-State Characterization (XRPD, DSC, TGA) Cryst->Char Primary Screening Sol Physicochemical Profiling (Solubility, Hygroscopicity) Char->Sol Secondary Screening Select Optimal Salt Selection (e.g., Phosphate Monohydrate) Sol->Select Decision Matrix

Figure 2: Workflow for the screening, synthesis, and characterization of sitagliptin salts.

Experimental Protocols

Senior Scientist Note: The following protocols form a self-validating system. The free base must first be isolated in high purity (Protocol A) before counter-ion addition (Protocol B) to prevent impurity seeding during crystallization. The subsequent shake-flask method (Protocol C) and thermal analysis (Protocol D) validate the thermodynamic solubility and structural integrity of the generated crystal lattice.

Protocol A: Isolation of Sitagliptin Free Base

Causality: Generating a pure starting material is critical for salt screening. Residual counter-ions from commercial salts can disrupt the stoichiometric formation of new experimental salts.

  • Dissolution : Dissolve 10.0 g of sitagliptin phosphate monohydrate in 100 mL of purified water[8].

  • pH Adjustment : Slowly add a 10% ammonia solution dropwise under continuous stirring until the pH reaches 10.0. Why? This ensures complete deprotonation of the amine group, forcing the sitagliptin into its free base form[8].

  • Extraction : Transfer the aqueous mixture to a separatory funnel and extract with 3 x 50 mL of ethyl acetate[1][8].

  • Drying : Combine the organic layers and dry over anhydrous sodium sulfate to remove residual water, preventing premature hydrate formation[8].

  • Evaporation : Filter the organic phase and concentrate using a rotary evaporator under reduced pressure at 40 °C to yield the solid sitagliptin free base[1][8].

Protocol B: Synthesis and Crystallization of Sitagliptin Phosphate Monohydrate

Causality: Controlled cooling and specific solvent ratios are required to ensure the monohydrate form precipitates rather than the anhydrous polymorph.

  • Reaction : Dissolve 5.0 g of sitagliptin free base in a solvent mixture of isopropanol and water (80:20 v/v) at 60 °C[1][8].

  • Acid Addition : Slowly add 1.05 molar equivalents of 85% phosphoric acid while maintaining the temperature[10].

  • Crystallization : Cool the mixture linearly to 20 °C over 4 hours. Critical Step: Seed crystals of the monohydrate may be added at 45 °C to induce controlled nucleation and prevent the formation of the anhydrous polymorph[4][8].

  • Isolation : Filter the resulting white crystalline precipitate, wash with cold isopropanol, and dry under vacuum at 40 °C[8].

Protocol C: Thermodynamic Solubility Determination (Shake-Flask Method)

Causality: Kinetic solubility can be misleading; the shake-flask method ensures the crystal lattice has reached thermodynamic equilibrium with the solvent.

  • Preparation : Add an excess amount of sitagliptin phosphate monohydrate (e.g., 500 mg) to a sealed glass vial containing 5.0 mL of the target aqueous medium (e.g., pH 6.8 phosphate buffer)[8].

  • Equilibration : Place the vial in a reciprocating water bath at 37 ± 0.5 °C and agitate at 150 rpm for 48 to 72 hours to reach thermodynamic equilibrium[8].

  • Separation : Remove the vial and allow undissolved solids to settle. Centrifuge a 1.0 mL aliquot at 10,000 rpm for 10 minutes[7].

  • Quantification : Dilute the supernatant appropriately and analyze via HPLC-UV at 267 nm or 210 nm against a validated calibration curve[3][11].

Protocol D: Solid-State Characterization

Causality: Validating the crystal habit ensures batch-to-batch reproducibility and protects against polymorphic drift during storage.

  • Differential Scanning Calorimetry (DSC) : Accurately weigh 2-5 mg of the salt into a hermetically sealed aluminum pan[8]. Heat from 25 °C to 250 °C at a rate of 10 °C/min under a nitrogen purge (50 mL/min). The monohydrate should exhibit a dehydration endotherm around 117-134 °C and a sharp melting endotherm at ~206.4 °C[4][8].

  • X-Ray Powder Diffraction (XRPD) : Analyze the powder using Cu Kα radiation. Sitagliptin phosphate monohydrate exhibits characteristic diffraction peaks at 13.2°, 13.8°, 15.9°, 18.4°, 19.1°, 21.2°, 24.0°, 25.0°, 25.7°, 29.5°, and 30.9° (± 0.2° 2θ)[4].

Formulation & Excipient Compatibility Insights

During final solid oral dosage formulation, excipient compatibility is paramount to ensure the stability of the sitagliptin salt. For instance, the use of sodium stearyl fumarate as a tablet lubricant can lead to a specific degradation pathway: the formation of a fumarate adduct known as N-succinyl sitagliptin under accelerated stability conditions (e.g., 80 °C)[7][12]. Formulation scientists must rigorously monitor this adduct during forced degradation studies and routine stability testing, often utilizing specialized HPLC system suitability solutions to ensure adequate resolution between the API and the adduct[7][11].

References

  • comparative analysis of sitagliptin salts and co-crystals Source: benchchem.com URL:1

  • Sitagliptin | C16H15F6N5O | CID 4369359 - PubChem Source: nih.gov URL:9

  • Sitagliptin CAS#: 486460-32-6 - ChemicalBook Source: chemicalbook.com URL:6

  • Pharmacokinetic and Bioequivalence Evaluation of Two Sitagliptin Tablets With Different Salts in Healthy Subjects - PMC Source: nih.gov URL:2

  • Sitagliptin Phosphate USP 2025 Source: trungtamthuoc.com URL:12

  • An In-depth Technical Guide on the Physicochemical Properties of Sitagliptin Salts Source: benchchem.com URL:8

  • Solid-State Characterization of Different Crystalline Forms of Sitagliptin Source: mdpi.com URL:4

  • Sitagliptin phosphate: isolation and identification of two degradation products formed under acid conditions and determination of in vitro cytotoxicity Source: researchgate.net URL:11

  • Sitagliptin Tablets - USP-NF Source: uspnf.com URL:7

  • Processes for the preparation of sitagliptin and pharmaceutically acceptable salts thereof Source: academia.edu URL:10

  • Sitagliptin | 486460-32-6 - ChemicalBook Source: chemicalbook.com URL:5

  • An In-depth Technical Guide to Sitagliptin: Chemical Structure, Properties, and Mechanism of Action Source: benchchem.com URL:3

Sources

Method

Application Notes and Protocols for the Use of Sitagliptin N-Sulfate as an Analytical Standard

Introduction: The Critical Role of Impurity Standards in Pharmaceutical Quality Control In the landscape of pharmaceutical development and manufacturing, ensuring the purity and safety of active pharmaceutical ingredient...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Critical Role of Impurity Standards in Pharmaceutical Quality Control

In the landscape of pharmaceutical development and manufacturing, ensuring the purity and safety of active pharmaceutical ingredients (APIs) is paramount. Sitagliptin, a potent dipeptidyl peptidase-4 (DPP-4) inhibitor for the management of type 2 diabetes, undergoes extensive scrutiny to identify and control any related substances, including metabolites and degradation products.[1] Sitagliptin N-Sulfate is a phase II metabolite of Sitagliptin, formed via sulfation.[2] As a potential impurity, the availability of a well-characterized Sitagliptin N-Sulfate analytical standard is essential for the robust quality control of Sitagliptin drug substances and products.[3][4]

This technical guide provides detailed application notes and protocols for the effective use of Sitagliptin N-Sulfate as an analytical standard. The methodologies outlined herein are designed for researchers, scientists, and drug development professionals engaged in analytical method development, validation, and routine quality control. The protocols are grounded in established principles of analytical chemistry and are aligned with the validation characteristics stipulated by the International Council for Harmonisation (ICH) guidelines.[3][5][6][7][8]

Physicochemical Properties of Sitagliptin N-Sulfate

A thorough understanding of the physicochemical properties of an analytical standard is fundamental to its proper handling, storage, and application in analytical methods.

PropertyValueSource
Chemical Name [(2R)-4-oxo-4-[3-(trifluoromethyl)-6,8-dihydro-5H-[3][5][9]triazolo[4,3-a]pyrazin-7-yl]-1-(2,4,5-trifluorophenyl)butan-2-yl]sulfamic acid[4][9]
CAS Number 940002-57-3[9]
Molecular Formula C₁₆H₁₅F₆N₅O₄S[9]
Molecular Weight 487.4 g/mol [9]
Appearance White to Off-White Solid[10]
Solubility Slightly soluble in Methanol and Ethyl Acetate.[2][10]
Storage Conditions Hygroscopic, store in a refrigerator under an inert atmosphere.[10]

Application I: Development of a Stability-Indicating HPLC Method

The primary application of the Sitagliptin N-Sulfate standard is in the development and validation of a stability-indicating analytical method for Sitagliptin. Such a method must be capable of separating the API from its potential impurities and degradation products.

Rationale for Method Design

The selection of a reversed-phase high-performance liquid chromatography (RP-HPLC) method is based on its widespread use and proven efficacy in separating compounds with varying polarities, such as Sitagliptin and its more polar N-sulfate metabolite. The choice of a C18 column provides a versatile stationary phase for retaining both the parent drug and its related substances.[2][11][12] A gradient elution is often preferred in stability-indicating methods to ensure the timely elution of all components with good resolution.

Experimental Workflow for Method Development

Method Development Workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_eval Evaluation Standard Prepare Sitagliptin & Sitagliptin N-Sulfate Standards Injection Inject Samples into HPLC System Standard->Injection Sample Prepare Sitagliptin API/ Formulation Sample Sample->Injection Forced_Deg Perform Forced Degradation of Sitagliptin Forced_Deg->Injection Optimization Optimize Chromatographic Conditions (Mobile Phase, Gradient) Injection->Optimization Detection UV Detection Optimization->Detection Resolution Assess Resolution between Sitagliptin & Impurities Detection->Resolution Peak_Shape Evaluate Peak Shape (Tailing Factor) Detection->Peak_Shape Validation Method Validation (as per ICH Q2(R2)) Resolution->Validation Peak_Shape->Validation

Caption: A logical workflow for developing a stability-indicating HPLC method.

Protocol 1: Preparation of Standard and Sample Solutions

1. Standard Stock Solution (Sitagliptin N-Sulfate):

  • Accurately weigh approximately 5 mg of Sitagliptin N-Sulfate reference standard into a 50 mL volumetric flask.

  • Add approximately 30 mL of diluent (e.g., Methanol:Water 50:50 v/v) and sonicate for 5 minutes to dissolve.

  • Allow the solution to equilibrate to room temperature and dilute to volume with the diluent. This yields a stock solution of approximately 100 µg/mL.

2. Standard Stock Solution (Sitagliptin):

  • Follow the same procedure as in step 1 using the Sitagliptin reference standard.

3. Working Standard Solution (for System Suitability and Quantification):

  • Prepare a mixed working standard solution containing Sitagliptin and Sitagliptin N-Sulfate at a concentration relevant to the expected impurity levels (e.g., 100 µg/mL of Sitagliptin and 1 µg/mL of Sitagliptin N-Sulfate). This is achieved by appropriate dilution of the stock solutions.

4. Sample Solution (Sitagliptin API or Formulation):

  • Accurately weigh a quantity of the Sitagliptin API or powdered tablets equivalent to 100 mg of Sitagliptin into a 100 mL volumetric flask.

  • Add approximately 70 mL of diluent, sonicate for 15 minutes with intermittent shaking, and then dilute to volume.

  • Further dilute an aliquot of this solution to achieve a final concentration of approximately 1 mg/mL of Sitagliptin.

  • Filter the solution through a 0.45 µm nylon or PVDF syringe filter before injection.

Protocol 2: Chromatographic Conditions and System Suitability

This protocol is a composite based on several validated methods for Sitagliptin and its impurities.[10][11][12]

ParameterRecommended Condition
HPLC System Quaternary pump, autosampler, column oven, and PDA/UV detector
Column Poroshell 120 EC-C18 (100 x 4.6 mm, 2.7 µm) or equivalent
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient Elution Time (min)
0
15
20
22
25
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 267 nm
Injection Volume 10 µL

System Suitability Criteria: Before commencing sample analysis, the suitability of the chromatographic system must be verified. This is achieved by making replicate injections (n=5 or 6) of the working standard solution.

ParameterAcceptance Criteria
Tailing Factor (Asymmetry) ≤ 2.0 for both Sitagliptin and Sitagliptin N-Sulfate peaks
Theoretical Plates ≥ 2000 for both peaks
% RSD of Peak Areas ≤ 2.0% for both peaks
Resolution ≥ 2.0 between Sitagliptin and Sitagliptin N-Sulfate peaks

Application II: Method Validation according to ICH Q2(R2) Guidelines

Once the method is developed, it must be validated to ensure it is suitable for its intended purpose. The Sitagliptin N-Sulfate standard is crucial for several validation parameters.

ICH Q2(R2) Validation Parameters

ICH Validation cluster_quantitative Quantitative Tests Validation Method Validation (ICH Q2(R2)) Specificity Specificity Validation->Specificity Linearity Linearity Validation->Linearity Range Range Validation->Range Accuracy Accuracy Validation->Accuracy Precision Precision Validation->Precision LOQ Quantitation Limit (LOQ) Validation->LOQ LOD Detection Limit (LOD) Validation->LOD Robustness Robustness Validation->Robustness

Caption: Key parameters for analytical method validation as per ICH Q2(R2).

Protocol 3: Validation Procedures

1. Specificity:

  • Objective: To demonstrate that the method can unequivocally assess the analyte in the presence of other components.[3]

  • Procedure:

    • Analyze a blank (diluent), a placebo (formulation excipients), the Sitagliptin standard, and the Sitagliptin N-Sulfate standard individually.

    • Spike the Sitagliptin sample with Sitagliptin N-Sulfate and other known impurities to demonstrate adequate resolution.

    • Perform forced degradation studies (acid, base, oxidative, thermal, and photolytic stress) on Sitagliptin and analyze the stressed samples to ensure no co-elution of degradation products with the Sitagliptin N-Sulfate peak.[9][13][14][15]

2. Linearity:

  • Objective: To demonstrate a proportional relationship between the concentration and the analytical response.[3]

  • Procedure:

    • Prepare a series of at least five concentrations of Sitagliptin N-Sulfate over a range that brackets the expected impurity level (e.g., from the Limit of Quantitation (LOQ) to 150% of the specification limit).

    • Inject each concentration in triplicate.

    • Plot a graph of mean peak area versus concentration and perform linear regression analysis.

  • Acceptance Criteria: Correlation coefficient (r²) ≥ 0.99.

3. Accuracy (Recovery):

  • Objective: To determine the closeness of the test results to the true value.[3]

  • Procedure:

    • Spike a known amount of Sitagliptin sample with the Sitagliptin N-Sulfate standard at three different concentration levels (e.g., 50%, 100%, and 150% of the specification limit).

    • Prepare each concentration level in triplicate and analyze.

    • Calculate the percentage recovery of the added Sitagliptin N-Sulfate.

  • Acceptance Criteria: Recovery should be within 80-120% for impurities.

4. Precision:

  • Objective: To assess the degree of scatter between a series of measurements.[3]

  • Procedure:

    • Repeatability (Intra-day precision): Analyze a minimum of six replicate preparations of a Sitagliptin sample spiked with Sitagliptin N-Sulfate at 100% of the specification level on the same day, by the same analyst, and on the same instrument.

    • Intermediate Precision (Inter-day and inter-analyst): Repeat the repeatability study on a different day with a different analyst and/or a different instrument.

  • Acceptance Criteria: The Relative Standard Deviation (%RSD) should not be more than 10% for impurities at low concentrations.

5. Limit of Quantitation (LOQ) and Limit of Detection (LOD):

  • Objective: To determine the lowest concentration of the analyte that can be reliably quantified and detected, respectively.

  • Procedure:

    • These can be determined based on the signal-to-noise ratio (S/N). Typically, an S/N of 10:1 is used for LOQ and 3:1 for LOD.

    • Alternatively, they can be calculated from the standard deviation of the response and the slope of the calibration curve.

  • Verification: The LOQ should be verified by analyzing samples at this concentration and demonstrating acceptable precision and accuracy.

Trustworthiness and Self-Validating Systems

The protocols described are designed to be self-validating. The inclusion of system suitability tests before each analytical run ensures that the chromatographic system is performing adequately. The comprehensive validation as per ICH guidelines provides documented evidence that the method is reliable and suitable for its intended purpose. The use of a certified reference standard for Sitagliptin N-Sulfate from a reputable supplier is crucial for the integrity of the entire analytical process.

Conclusion

The Sitagliptin N-Sulfate analytical standard is an indispensable tool for the quality control of Sitagliptin. Its proper use in the development and validation of stability-indicating methods, as detailed in these application notes, enables accurate and reliable quantification of this potential impurity. By adhering to these protocols and the principles of scientific integrity, researchers and drug development professionals can ensure the quality, safety, and efficacy of Sitagliptin-containing pharmaceuticals.

References

  • Kumar, S. D. S., Kotte, M., Rao, N. K., Jyothi, V., Pavani, J., Shivani, A., & Sundar, P. S. (2024). Bioanalytical Method Development and Validation and forced degradation of Sitagliptin and determination of Pharmacokinetic application study in Human Plasma by RP-HPLC method. Journal of Drug Delivery and Therapeutics, 14(5), 11-18. Retrieved from [Link]

  • Aboul-Enein, H. Y., & El-Awady, M. I. (2014). A validated stability indicating HPLC method for determination of sitagliptin. Journal of Liquid Chromatography & Related Technologies, 37(10), 1399-1410. Retrieved from [Link]

  • ICH Guidelines for Analytical Method Validation Explained. (2025, July 22). AMSbiopharma. Retrieved from [Link]

  • Stability-indicating RP-HPLC Method for the Simultaneous Determination of Sitagliptin and Simvastatin in Tablets. (2014). Indian Journal of Pharmaceutical Sciences, 76(6), 523-530. Retrieved from [Link]

  • A validated stability indicating HPLC method for determination of sitagliptin. (n.d.). Scite.ai. Retrieved from [Link]

  • Development and Validation of an RP-HPLC Method for Analysis of Sitagliptin. (2019, September 15). International Journal of Trend in Scientific Research and Development, 3(6), 728-733. Retrieved from [Link]

  • ICH Harmonised Tripartite Guideline. Validation of Analytical Procedures: Text and Methodology Q2(R1). (2005, November). Retrieved from [Link]

  • Development and Validation of RP HPLC Method for the Estimation of Sitagliptin and Dapagliflozin in Bulk and Dosage Form. (2025, May 15). International Journal of Pharmacy & Pharmaceutical Research. Retrieved from [Link]

  • ICH Q2(R2) Validation of analytical procedures. (2024, June 14). European Medicines Agency. Retrieved from [Link]

  • ICH Q2(R2) guideline on validation of analytical procedures - Step 5. (2023, December 14). European Medicines Agency. Retrieved from [Link]

  • Development and Validation of RP-HPLC method for the estimation of Sitagliptin Phosphate in Bulk and its Tablet Dosage Form. (n.d.). Asian Journal of Pharmaceutical and Clinical Research, 6(3), 121-124. Retrieved from [Link]

  • Lange, A. D. C., Miron, D., Sfair, L. L., & Schapoval, E. (2023). Sitagliptin phosphate: isolation and identification of two degradation products formed under acid conditions and determination of in vitro cytotoxicity. Drug Analytical Research, 7(1), 41-45. Retrieved from [Link]

  • Stability Indicating RP-HPLC Method Development and Validation for Simultaneous Estimation of Sitagliptin Phosphate and Lobeglitazone Sulphate in Synthetic Mixture. (2025, May 23). International Journal of Pharmaceutical Sciences and Research. Retrieved from [Link]

  • Lange, A. D. C., Miron, D., Sfair, L. L., & Schapoval, E. E. (2023). Sitagliptin phosphate: isolation and identification of two degradation products formed under acid conditions and determination of in vitro cytotoxicity. Drug Analytical Research, 7(1), 41–45. Retrieved from [Link]

  • Kumar, S. D. S., Kotte, M., Rao, N. K., & Sundar, P. S. (2024). Forced degradation studies of Sitagliptin. ResearchGate. Retrieved from [Link]

  • Chittireddy, H. N. P. R., et al. (2022). Development and Validation for Quantification of 7-Nitroso Impurity in Sitagliptin by Ultraperformance Liquid Chromatography with Triple Quadrupole Mass Spectrometry. Molecules, 27(23), 8569. Retrieved from [Link]

  • Chittireddy, H. N. P. R., et al. (2022). Development and Validation for Quantification of 7-Nitroso Impurity in Sitagliptin by Ultraperformance Liquid Chromatography with Triple Quadrupole Mass Spectrometry. Molecules, 27(23), 8569. Retrieved from [Link]

  • Jireš, J., et al. (2024). Comprehensive UHPLC-MS screening methods for the analysis of triazolopyrazine precursor and its genotoxic nitroso-derivative in sitagliptin pharmaceutical formulation. Journal of Pharmaceutical and Biomedical Analysis, 238, 115861. Retrieved from [Link]

  • Gumieniczek, A., et al. (2019). Determination of chemical stability of sitagliptin by LC-UV, LC-MS and FT-IR methods. Journal of Pharmaceutical and Biomedical Analysis, 164, 400-409. Retrieved from [Link]

  • Quantitation of N-Nitroso Sitagliptin Impurity (NTTP) in Sitagliptin and Metformin Combination Drug Product Using the Agilent 6475 LC/TQ. (n.d.). LabRulez LCMS. Retrieved from [Link]

  • A highly sensitive LC-MS/MS method for the determination and quantification of a recently identified N-nitrosamine impurity in the sitagliptin phosphate monohydrate active pharmaceutical ingredient. (n.d.). OUCI. Retrieved from [Link]

  • ISOLATION, CHARACTERIZATION OF DEGRADATION PRODUCTS OF SITAGLIPTIN AND DEVELOPMENT OF VALIDATED STABILITY-INDICATING HPLC ASSAY METHOD FOR SITAGLIPTIN API AND TABLETS. (2013, September 1). INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH. Retrieved from [Link]

  • PubChem. (n.d.). Sitagliptin N-sulfate. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). Sitagliptin. National Center for Biotechnology Information. Retrieved from [Link]

Sources

Application

Application Note: A Comprehensive Protocol for the Solid-State Characterization of Sitagliptin Salts

Introduction: The Criticality of Solid-State Form in Sitagliptin Development Sitagliptin, an inhibitor of the dipeptidyl peptidase-4 (DPP-4) enzyme, is a cornerstone in the management of type 2 diabetes mellitus.[1][2] T...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Criticality of Solid-State Form in Sitagliptin Development

Sitagliptin, an inhibitor of the dipeptidyl peptidase-4 (DPP-4) enzyme, is a cornerstone in the management of type 2 diabetes mellitus.[1][2] Typically administered orally as a salt, its therapeutic efficacy is not solely dependent on its molecular structure but is profoundly influenced by its solid-state properties. The crystal structure of an active pharmaceutical ingredient (API) governs critical physicochemical characteristics such as solubility, dissolution rate, stability, and manufacturability, all of which directly impact the drug's bioavailability and therapeutic performance.[1][3][4]

Sitagliptin can exist in various solid forms, including different salts, polymorphs (different crystal structures of the same molecule), hydrates (containing water in the crystal lattice), and solvates (containing solvent).[1][5] Each of these forms possesses a unique thermodynamic and kinetic profile. For instance, the conversion from a stable monohydrate to an anhydrous form upon dehydration can significantly alter the melting point and solubility.[4][6] Therefore, a comprehensive solid-state characterization is not merely a regulatory formality but a fundamental scientific necessity for the rational development of a safe, stable, and effective sitagliptin drug product.

This application note provides an in-depth, multi-technique protocol for the thorough solid-state characterization of sitagliptin salts. It is designed for researchers, scientists, and drug development professionals, moving beyond a simple recitation of methods to explain the causality behind experimental choices. The workflow is designed as a self-validating system, integrating orthogonal techniques to build a complete and reliable physicochemical profile in alignment with regulatory expectations, such as those outlined in the ICH Q6A guidelines.[7][8]

The Integrated Analytical Workflow: A Multi-Pronged Approach

A robust characterization strategy relies on the integration of multiple analytical techniques, where each method provides a unique piece of the puzzle. The workflow begins with primary screening to identify the solid form and its crystallinity, followed by a detailed investigation of its thermal behavior, hygroscopicity, and spectroscopic fingerprint.

cluster_0 Phase 1: Initial Screening & Identification cluster_1 Phase 2: Thermal & Stability Profile cluster_2 Phase 3: Spectroscopic & Structural Confirmation cluster_3 Outcome XRPD X-Ray Powder Diffraction (XRPD) (Primary Fingerprint) DSC Differential Scanning Calorimetry (DSC) (Thermal Transitions) XRPD->DSC TGA Thermogravimetric Analysis (TGA) (Solvate/Hydrate State) XRPD->TGA Identified Form DVS Dynamic Vapor Sorption (DVS) (Hygroscopicity) XRPD->DVS Assess Stability VibSpec FTIR / Raman Spectroscopy (Molecular Fingerprint) XRPD->VibSpec Orthogonal Confirmation ssNMR Solid-State NMR (ssNMR) (Local Environment) XRPD->ssNMR Orthogonal Confirmation Report Comprehensive Solid-State Profile (Form Selection & Control) XRPD->Report DSC->TGA Correlate Events DSC->Report TGA->DVS Confirm Hydrate State TGA->Report DVS->XRPD Post-analysis check for form change DVS->Report VibSpec->Report ssNMR->Report

Caption: Integrated workflow for sitagliptin salt characterization.

Primary Characterization: X-Ray Powder Diffraction (XRPD)

Expertise & Experience: The "Why"

X-Ray Powder Diffraction (XRPD) is the definitive technique for solid-form identification.[9][10] Every crystalline solid has a unique, ordered arrangement of molecules in a crystal lattice, which diffracts X-rays in a reproducible pattern of peaks at specific angles (2θ). This pattern serves as an unambiguous "fingerprint" for that specific crystalline form.[10][11] It is the primary tool used to:

  • Differentiate Polymorphs, Solvates, and Salts: Each form will produce a distinct XRPD pattern.[10]

  • Distinguish Crystalline from Amorphous Material: Crystalline materials yield sharp peaks, while amorphous materials, lacking long-range order, produce a broad, diffuse halo.[9][10]

  • Assess Phase Purity: The presence of unexpected peaks can indicate a mixture of forms or impurities.[11]

Detailed Protocol: The "How"
  • Sample Preparation: Gently grind the sample using a mortar and pestle to ensure random crystal orientation and reduce particle size effects. A sample size of approximately 10-20 mg is typically sufficient.

  • Sample Mounting: Pack the powdered sample into a sample holder, ensuring a flat, level surface that is coplanar with the holder's reference surface.

  • Instrument Setup: Use a diffractometer equipped with a Cu Kα X-ray source (λ = 1.54 Å) and a detector such as a scintillation or solid-state detector.[12]

  • Data Acquisition:

    • Scan Range (2θ): Typically 2° to 40°. This range covers the most characteristic diffraction peaks for organic molecules like sitagliptin.[13]

    • Step Size: 0.02° 2θ.

    • Scan Speed/Time per Step: A rate of 1-2°/minute is common for routine analysis.

  • Data Analysis: Process the raw data to identify peak positions (in °2θ) and their relative intensities. Compare the resulting pattern against a reference database of known sitagliptin forms or published data.[1]

Trustworthiness: Self-Validation

The system's accuracy should be periodically verified using a certified reference standard, such as corundum or silicon. For a given sitagliptin salt, the indexing of its XRPD pattern confirms that all observed peaks belong to a single crystalline phase, thereby validating its purity.[11] Any unindexed peaks would immediately flag the sample as a mixture.

Thermal Properties Analysis

Differential Scanning Calorimetry (DSC)

Expertise & Experience: The "Why" DSC is a cornerstone thermal analysis technique that measures the heat flow into or out of a sample as it is heated, cooled, or held isothermally.[14][15] This provides critical information on the thermodynamic properties of sitagliptin salts. Its primary applications are:

  • Determining Melting Point and Enthalpy of Fusion: A sharp endothermic peak is characteristic of the melting of a crystalline solid. The peak temperature provides the melting point, a key identifier, while the peak area (enthalpy) relates to the degree of crystallinity.[4][6]

  • Identifying Polymorphic Transitions: Different polymorphs often have distinct melting points and may exhibit solid-solid phase transitions upon heating, which are detectable by DSC.[14]

  • Detecting Glass Transitions (Tg): For amorphous content, DSC can detect the glass transition, a characteristic change in heat capacity.[16]

Detailed Protocol: The "How"

  • Sample Preparation: Accurately weigh 2-4 mg of the sitagliptin salt sample into an aluminum DSC pan.[6] Crimp the pan with a lid. Prepare an empty, sealed aluminum pan to serve as a reference.

  • Instrument Setup: Place the sample and reference pans into the DSC cell.

  • Thermal Program:

    • Atmosphere: Purge the cell with an inert gas, such as nitrogen, at a flow rate of 50 mL/min to prevent oxidative degradation.[6]

    • Temperature Program: Heat the sample at a constant rate, typically 10 °C/min, over a range that encompasses all expected thermal events (e.g., 30 °C to 250 °C or higher).[6]

  • Data Analysis: Analyze the resulting thermogram for endothermic (melting, dehydration) or exothermic (crystallization, decomposition) events. Determine the onset and peak temperatures and integrate peak areas to calculate enthalpy changes (ΔH).

Trustworthiness: Self-Validation Prior to analysis, the instrument's temperature and enthalpy scales must be calibrated using certified standards with known melting points and enthalpies, such as indium and zinc.[6] This ensures the accuracy of the measured thermal events.

Thermogravimetric Analysis (TGA)

Expertise & Experience: The "Why" TGA measures the change in a sample's mass as a function of temperature.[17] It is an essential complementary technique to DSC, used to quantify weight loss associated with desolvation, dehydration, or decomposition. For sitagliptin salts, TGA is crucial for:

  • Identifying and Quantifying Hydrates/Solvates: A distinct weight loss step at temperatures below the decomposition point indicates the loss of water or solvent. The percentage of weight loss can be used to determine the stoichiometry of the solvate/hydrate (e.g., monohydrate).[6][18]

  • Assessing Thermal Stability: The temperature at which significant weight loss begins indicates the onset of thermal decomposition.

  • Interpreting DSC Events: TGA helps differentiate between a melting event (no weight loss) and a dehydration event (weight loss) that may occur at similar temperatures in the DSC thermogram.

Detailed Protocol: The "How"

  • Sample Preparation: Accurately weigh approximately 4-5 mg of the sitagliptin salt into a TGA pan (typically platinum or ceramic).[6]

  • Instrument Setup: Place the pan onto the instrument's sensitive microbalance.

  • Thermal Program:

    • Atmosphere: Purge with an inert gas (e.g., nitrogen) or synthetic air at a flow rate of 50 mL/min.[6]

    • Temperature Program: Heat the sample at a defined rate (e.g., 10 °C/min) to a temperature beyond its decomposition point (e.g., 400 °C).[6]

  • Data Analysis: Plot the percentage of weight loss versus temperature. The derivative of this curve (DTG) can be used to precisely identify the temperatures of maximum weight loss rate.

Trustworthiness: Self-Validation The instrument's mass and temperature can be calibrated using standard weights and materials with known Curie point transitions, respectively. Coupling the TGA instrument to a mass spectrometer (TG-MS) allows for the direct identification of the evolved gases (e.g., water, m/z=18), providing definitive confirmation of a dehydration event.[6][18]

Hygroscopicity and Stability Assessment

Dynamic Vapor Sorption (DVS)

Expertise & Experience: The "Why" The interaction of a drug substance with atmospheric moisture is a critical stability parameter. Dynamic Vapor Sorption (DVS) is a gravimetric technique that measures how quickly and how much water vapor is absorbed or lost by a sample when exposed to a controlled relative humidity (RH) environment.[19][20] DVS is vital for:

  • Quantifying Hygroscopicity: It determines the extent of water uptake, allowing classification as non-hygroscopic, hygroscopic, etc.[20]

  • Investigating Hydrate Formation: Exposing an anhydrous or lower-hydrate form to high RH can induce a phase transformation to a more stable hydrated form, which is observed as a step-wise mass increase.[21]

  • Assessing Physical Stability: The reversibility of the sorption/desorption isotherm provides insight into the structural integrity of the material upon exposure to moisture. Hysteresis in the isotherm can suggest irreversible changes.[21]

Detailed Protocol: The "How"

  • Sample Preparation: Place approximately 5-10 mg of the sitagliptin salt sample onto the DVS microbalance pan.

  • Instrument Setup: Maintain a constant temperature, typically 25 °C.

  • Humidity Program:

    • Drying Step: Initially, dry the sample under 0% RH until a stable mass is achieved (e.g., dm/dt < 0.002% per minute).

    • Sorption Cycle: Increase the RH in a stepwise manner (e.g., in 10% increments from 0% to 95% RH), allowing the sample to reach mass equilibrium at each step.[21]

    • Desorption Cycle: Subsequently, decrease the RH in a similar stepwise manner back to 0% RH.

  • Data Analysis: Plot the change in mass (%) versus the target RH to generate a sorption-desorption isotherm. Analyze the total mass gain, the rate of uptake, and the shape of the isotherm.

Trustworthiness: Self-Validation It is imperative to analyze the solid form of the sample by XRPD both before and after the DVS experiment.[20] This validates whether the observed mass changes were due to simple surface adsorption or if a humidity-induced phase transformation to a different crystalline (or amorphous) form occurred.

Spectroscopic Fingerprinting

Vibrational Spectroscopy (FTIR & Raman)

Expertise & Experience: The "Why" Fourier-Transform Infrared (FTIR) and Raman spectroscopy are powerful, complementary techniques that probe the vibrational modes of molecules.[1] Because the crystal lattice and hydrogen bonding environment influence these vibrations, the techniques are highly sensitive to the subtle structural differences between polymorphs and salt forms. They serve as excellent orthogonal methods to XRPD for:

  • Confirming Form Identity: Each crystalline form will have a unique vibrational spectrum.

  • Detecting Differences in Hydrogen Bonding: Changes in the position and shape of N-H, O-H, and C=O stretching bands are particularly informative for distinguishing between hydrates, anhydrous forms, and different polymorphs.[1][22]

Detailed Protocol: The "How"

  • ATR-FTIR:

    • Ensure the Attenuated Total Reflectance (ATR) crystal is clean by taking a background spectrum.

    • Place a small amount of the sitagliptin salt powder directly onto the ATR crystal.

    • Apply pressure using the anvil to ensure good contact.

    • Collect the spectrum, typically over a range of 4000-400 cm⁻¹, with a resolution of 4 cm⁻¹.[23]

  • Raman Spectroscopy:

    • Place a small amount of the sample onto a microscope slide or into a vial.

    • Focus the laser onto the sample.

    • Collect the spectrum over a relevant Raman shift range (e.g., 3200-200 cm⁻¹). Key bands for sitagliptin include C-H, C=O, C-N, and CF₃ vibrations.[1]

Trustworthiness: Self-Validation The complementary nature of the two techniques provides self-validation. For example, vibrations that are weak in FTIR may be strong in Raman, and vice versa. Consistent differentiation of two forms by both methods provides a high degree of confidence in the result.

Solid-State Nuclear Magnetic Resonance (ssNMR) Spectroscopy

Expertise & Experience: The "Why" ssNMR is a non-destructive technique that provides exquisitely detailed information about the local chemical environment of each atom in the solid state.[24][25] Unlike XRPD, which probes long-range order, ssNMR is sensitive to short-range atomic interactions. The position of a peak in an ssNMR spectrum (the chemical shift) is highly sensitive to factors like bond lengths, bond angles, and intermolecular interactions.[26] It is uniquely powerful for:

  • Unambiguous Polymorph Differentiation: Even polymorphs with very similar crystal packing can often be distinguished by ssNMR.[25][27]

  • Quantification of Mixtures: ssNMR is inherently quantitative without the need for standard curves, making it ideal for determining the percentage of an undesired polymorph or amorphous content in a sample.[24][26]

  • Characterization of Amorphous Dispersions: It can provide insights into drug-excipient interactions in formulated products, as excipient signals often do not overlap with API signals.[24]

Detailed Protocol: The "How"

  • Sample Preparation: Tightly pack approximately 50-100 mg of the sitagliptin salt into a zirconia rotor (e.g., 4 mm diameter).

  • Instrument Setup: Use a high-field solid-state NMR spectrometer.

  • Data Acquisition:

    • Experiment: A standard experiment is ¹³C Cross-Polarization Magic-Angle Spinning (CPMAS).

    • Spinning Speed: Spin the rotor at a high speed (e.g., 10-15 kHz) at the "magic angle" (54.74°) to average out anisotropic interactions and obtain high-resolution spectra.

    • Nuclei: For sitagliptin, ¹³C, ³¹P (for the phosphate salt), and ¹⁹F are all highly informative nuclei to probe.

  • Data Analysis: Compare the chemical shifts and line shapes of the spectra from different samples. Each unique crystalline form will give a distinct spectrum.

Trustworthiness: Self-Validation The quantitative nature of ssNMR provides a self-validating method for assessing phase purity.[24] The ability to observe specific nuclei like ³¹P for the phosphate counter-ion provides an additional layer of verification for salt forms.

Data Synthesis and Visualization

A comprehensive characterization is achieved by integrating the data from all techniques. A summary table provides a clear comparison of the key properties of different sitagliptin forms.

Table 1: Comparative Physicochemical Properties of Sitagliptin Forms

Property Sitagliptin Base (STGB) Sitagliptin Phosphate Monohydrate (STG) Sitagliptin Phosphate Anhydrous (STGA)
Melting Point (DSC, Tpeak) 120.29 °C[4][6] 206.37 °C[4][6] 214.92 °C[4][6]
Thermal Events (DSC/TGA) Melts, then decomposes ~193 °C.[6] Dehydration endotherm ~117-134 °C, followed by melting.[4][6] Melts, then decomposes. More thermostable than base form.[3]
Key XRPD Peaks (°2θ) 7.4, 11.5, 16.7, 17.7, 18.9[1] 5.3, 13.5, 14.2, 15.8, 17.8[1] 4.6, 9.3, 13.4, 13.9, 15.0[1]

| FTIR Key Bands (cm⁻¹) | Distinct C=O and N-H stretches compared to salts.[1] | Broad O-H stretch from water of hydration. Phosphate bands present.[1] | Sharper O-H/N-H region than monohydrate. Phosphate bands present.[1] |

The relationship between these techniques is crucial for correct data interpretation.

cluster_data Experimental Data cluster_interp Integrated Interpretation DSC_Data DSC: Endotherm at 134°C Interpretation The endotherm at 134°C is a dehydration event, confirmed by a corresponding weight loss of water, resulting in a phase transition from the monohydrate (STG) to the anhydrous form (STGA). DSC_Data->Interpretation TGA_Data TGA: 3.4% Weight Loss at 117°C TGA_Data->Interpretation XRPD_Pre XRPD (Pre-Heat): Pattern for Form STG XRPD_Pre->Interpretation XRPD_Post XRPD (Post-Heat): Pattern for Form STGA XRPD_Post->Interpretation MS_Data TG-MS: Evolved Gas m/z = 18 (Water) MS_Data->Interpretation

Caption: Integrating thermal and diffraction data to interpret a phase transition.

Conclusion

The solid-state characterization of sitagliptin salts is a complex but essential process that underpins the development of a robust pharmaceutical product. A single-technique approach is insufficient and carries significant risk. The integrated protocol detailed here, which leverages the orthogonal strengths of XRPD, thermal analysis, DVS, and spectroscopy, provides a comprehensive and scientifically rigorous framework. This multi-faceted approach ensures that the chosen solid form is well-understood and can be consistently manufactured, leading to a final drug product that is safe, stable, and therapeutically effective.

References

  • Solid-State Nuclear Magnetic Resonance Spectroscopy for Analyzing Polymorphic Drug Forms and Formulations. (2026, March 12). Pharmaceutical Technology. [Link]

  • Harris, R. K. (2012). Applications of Solid-State NMR to Pharmaceutical Polymorphism and Related Matters. ResearchGate. [Link]

  • Stofella, N. C. F., et al. (2019). Solid-State Characterization of Different Crystalline Forms of Sitagliptin. PMC. [Link]

  • DVS Systems | Dynamic Vapor Sorption. ProUmid. [Link]

  • Vogt, F. G. (2013, February 21). Applications of solid-state NMR spectroscopy to pharmaceuticals. European Pharmaceutical Review. [Link]

  • Solid-State NMR | Characterizing Polymorphs and Amorphous Form. Bruker. [Link]

  • Stofella, N. C. F., et al. (2019). Solid-State Characterization of Different Crystalline Forms of Sitagliptin. MDPI. [Link]

  • Stofella, N. C. F., et al. (2019). Solid-State Characterization of Different Crystalline Forms of Sitagliptin. ResearchGate. [Link]

  • Jerala, R., & Laggner, P. (n.d.). Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions. PMC. [Link]

  • Sitagliptin, salts and polymorphs thereof.
  • Novel polymorphs of sitagliptin hydrochloride, processes for its preparation and pharmaceutical composition thereof.
  • A review on RP-HPLC and related analytical methodologies for the simultaneous estimation of Sitagliptin Phosphate Monohydrate. Preprints.org. [Link]

  • Various Analytical Methods for Analysis of Sitagliptin. International Journal of Current Science Research and Review. [Link]

  • Pharmaceutical Characterization with NMR. (2020, November 16). Spectroscopy Online. [Link]

  • Characterization of Pharmaceutical Materials with Modulated DSC™. TA Instruments. [Link]

  • Role of Crystallization in Genesis of Diverse Crystal Forms of Antidiabetic Agents. Semantic Scholar. [Link]

  • Applications of Dynamic Moisture Adsorption in Crystal Research. Crystal Pharmatech. [Link]

  • Differential Scanning Calorimetry (DSC Analysis): Key Applications. (2024, December 9). Auriemma Consulting. [Link]

  • The thermogravimetric coupled with mass spectrometry (TG–MS) curves for... ResearchGate. [Link]

  • Stofella, N. C. F., et al. (2019). Solid-State Characterization of Different Crystalline Forms of Sitagliptin. PubMed. [Link]

  • Analytical Method Development and Validation of Sitagliptine Phosphate Monohydrate in Pure and Tablet Dosage Form by UV-Vis Spectroscopy. ResearchGate. [Link]

  • Investigation of Pharmaceutical Stability Using Dynamic Vapor Sorption Analysis. TA Instruments. [Link]

  • Investigation of Pharmaceutical Stability Using Dynamic Vapor Sorption Analysis. ResearchGate. [Link]

  • Dynamic Vapor Sorption (DVS) and its relevance in API characterization. Ardena. [Link]

  • Analytical Development and Validation of Sitagliptin Pharmaceutical Dosage Form. IJHSSM.org. [Link]

  • Differential Scanning Calorimetry of Pharmaceuticals. (2019, February 26). News-Medical. [Link]

  • Medek, A. (2011, September 1). X-ray Powder Diffraction in Solid Form Screening and Selection. American Pharmaceutical Review. [Link]

  • Journal of Pharmaceutical Analysis. Research and Reviews. [Link]

  • X-ray Powder Diffraction (XRPD). (2024, May 29). Improved Pharma. [Link]

  • Solid-State Characterization of Different Crystalline Forms of Sitagliptin. Semantic Scholar. [Link]

  • Solid-State Phase Transformation of Monohydrate and Anhydrous Form II of Sitagliptin Phosphate into a Novel Anhydrous Form IV - Solvent-Driven, Temperature-Induced and Stress Testings. PubMed. [Link]

  • Raman spectra for sitagliptin phosphate monohydrate (STG), sitagliptin... ResearchGate. [Link]

  • From solubility to efficacy: how X-ray powder diffraction is improving drug bioavailability. (2022, June 17). Malvern Panalytical. [Link]

  • ICH Q6A, Q8 & Q9 Compliance. Particle Analytical. [Link]

  • ICH Q6A Guideline. IKEV. [Link]

  • Development, Validation and FTIR Characterization of Sitagliptin and Empagliflozin Using a Novel Analytical Method. IJIRT.org. [Link]

  • Structural Characterization of Pharmaceutical Cocrystals with the Use of Laboratory X-ray Powder Diffraction Patterns. MDPI. [Link]

  • X-ray Powder Diffraction Pattern Indexing for Pharmaceutical Applications. (2013, January 1). American Pharmaceutical Review. [Link]

  • ICH harmonised tripartite guideline the common technical document module 2. PMDA. [Link]

  • Q 6 A Specifications: Test Procedures and Acceptance Criteria for New Drug Substances and New Drug Products: Chemical Substan. European Medicines Agency (EMA). [Link]

  • ICH Q6A specifications: test procedures and acceptance criteria for new drug substances and new drug products: chemical substances. (2000, May 1). European Medicines Agency (EMA). [Link]

Sources

Technical Notes & Optimization

Troubleshooting

🔬 Technical Support Center: Chromatographic Profiling of Sitagliptin &amp; Metabolites

Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I have designed this portal to help researchers and drug development professionals overcome the specific physicochemical challenge...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I have designed this portal to help researchers and drug development professionals overcome the specific physicochemical challenges associated with analyzing sitagliptin and its trace metabolites.

Sitagliptin is a highly selective DPP-4 inhibitor (BCS Class I) primarily excreted unchanged, but it undergoes minor hepatic metabolism via CYP3A4 and CYP2C8, followed by Phase II glucuronidation[1]. Separating the parent drug from its diverse metabolites (M1–M6) requires precise control over column chemistry, mobile phase pH, and ionization parameters.

🗺️ Analytical Method Development Workflow

Workflow Start Sample Preparation (Protein Precipitation) Col Column Selection Start->Col RP RP-HPLC (C18) Parent & Phase I (M1-M4) Col->RP HILIC HILIC Polar Phase II (M5/M6) Col->HILIC MP Mobile Phase Optimization Volatile Buffers (pH 4.5) RP->MP HILIC->MP Detect LC-MS/MS (ESI+) MRM Detection MP->Detect

Analytical workflow for sitagliptin and metabolite HPLC separation.

🛠️ Troubleshooting Desk: Frequently Asked Questions

Q1: Why am I observing severe peak tailing for sitagliptin on my standard C18 column? Mechanistic Cause: Sitagliptin contains a primary amine group with a pKa of approximately 7.7[2]. If your mobile phase pH is between 4.0 and 7.0, the amine is protonated (positively charged). Simultaneously, residual silanol groups on standard silica-based C18 columns become ionized (negatively charged) above pH 4.0. This creates a strong secondary electrostatic interaction, dragging the peak tail. The Solution: You must disrupt this electrostatic attraction.

  • pH Adjustment: Lower the mobile phase pH to 3.0 using formic acid to fully protonate and neutralize the silanols.

  • Buffer Selection: Alternatively, use a 2 mM ammonium acetate buffer adjusted to pH 4.5[3]. The ammonium ions will competitively bind to the ionized silanols, shielding the sitagliptin molecules.

  • Column Upgrade: Switch to an end-capped or polar-embedded C18 column (e.g., Phenomenex Synergy) designed to mask residual silanols[3].

Q2: I am losing the M5 and M6 metabolites in the void volume during RP-HPLC. How can I retain them? Mechanistic Cause: M5 and M6 are O- and N-glucuronide conjugates of sitagliptin and its Phase I metabolites[4]. The addition of the bulky, highly hydroxylated glucuronic acid moiety drastically increases their polarity, making them too hydrophilic to partition into the hydrophobic C18 stationary phase. The Solution: You have two options based on your analytical goals:

  • Gradient Modification: Start your reverse-phase gradient at a highly aqueous composition (e.g., 2% organic) and hold for 2 minutes before ramping.

  • Orthogonal Chemistry (Recommended): Switch to Hydrophilic Interaction Liquid Chromatography (HILIC). A zwitterionic ZIC-HILIC column will retain the highly polar M5 and M6 metabolites effectively by utilizing a water-enriched layer on the stationary phase[4].

Q3: My LC-MS/MS sensitivity for the CYP3A4-mediated metabolites (M1-M4) is extremely low. I am using a phosphate buffer. What is wrong? Mechanistic Cause: Phosphate buffers are non-volatile. In an Electrospray Ionization (ESI) source, non-volatile salts rapidly precipitate, clogging the sampling cone and causing severe ion suppression by preventing the efficient desolvation of the analyte droplets. The Solution: Never use phosphate buffers with MS detection. Replace it immediately with a volatile buffer system, such as 2 mM ammonium acetate or 0.1% formic acid[3]. Sitagliptin and its metabolites ionize exceptionally well in ESI positive mode, forming [M+H]+ ions (e.g., m/z 408 for the parent drug)[4].

📊 Quantitative Data & Chromatographic Parameters

Table 1: Physicochemical Properties & Detection Modes of Sitagliptin and Key Metabolites Data synthesized from established metabolic profiling studies[1][4].

AnalyteMetabolic OriginStructural ModificationPrecursor Ion [M+H]+Polarity Shift (vs Parent)Recommended Column
Sitagliptin N/AParent Drugm/z 408.1BaselineC18 / C8
M1 CYP3A4Aromatic Hydroxylationm/z 424.1Slightly more polarC18
M2 CYP3A4Desaturation (-2H)m/z 406.1Less polarC18
M4 CYP3A4Di-ketone formationm/z 407.1Slightly less polarC18
M5 / M6 UGTsO-/N-Glucuronidationm/z 600.1Highly polarHILIC

Table 2: Optimized LC-MS/MS Method Parameters for Simultaneous Detection

ParameterSettingMechanistic Rationale
Mobile Phase A 2 mM Ammonium Acetate (pH 4.5)Buffers the basic amine while remaining 100% MS-volatile[3].
Mobile Phase B AcetonitrileLower viscosity than methanol; provides sharper peaks.
Flow Rate 0.3 - 0.5 mL/minOptimal flow regime for ESI droplet desolvation efficiency.
Column Temp 40°CReduces mobile phase viscosity, lowering backpressure and improving mass transfer[3].

🧬 Metabolic Pathway Visualization

Metabolism SITA Sitagliptin (Parent Drug) CYP CYP3A4 / CYP2C8 (Phase I) SITA->CYP UGT UGT Enzymes (Phase II) SITA->UGT M1 M1, M2, M3, M4 (Hydroxylation/Oxidation) CYP->M1 M5 M5, M6 (Glucuronides) UGT->M5 M1->UGT Secondary

Major metabolic pathways of sitagliptin yielding Phase I and Phase II metabolites.

🧪 Self-Validating Experimental Protocol: LC-MS/MS Quantification

This protocol outlines the extraction and quantification of sitagliptin and its trace metabolites from biological matrices (e.g., plasma). It is designed as a self-validating system, meaning built-in quality control checks ensure the integrity of each step.

Phase 1: Sample Preparation (Protein Precipitation)

  • Aliquot 100 µL of plasma sample into a clean microcentrifuge tube.

  • Add 300 µL of ice-cold Acetonitrile containing an appropriate Internal Standard (e.g., Tolbutamide or isotopically labeled sitagliptin)[3].

  • Vortex vigorously for 2 minutes to denature proteins.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Self-Validation Check: Visually inspect the tube. The supernatant must be perfectly clear. Any cloudiness indicates incomplete precipitation, which will foul the HPLC column.

  • Transfer 200 µL of the clear supernatant to an autosampler vial and dilute with 200 µL of Mobile Phase A to match the initial gradient conditions.

Phase 2: Chromatographic Separation

  • Install an end-capped C18 column (e.g., Phenomenex Synergy, 50 x 2.1 mm, 3 µm) for Phase I metabolites, or a ZIC-HILIC column if targeting M5/M6[3][5].

  • Equilibrate the system with 95% Mobile Phase A (2 mM Ammonium Acetate, pH 4.5) and 5% Mobile Phase B (Acetonitrile) for at least 10 column volumes.

  • Self-Validation Check: Inject a blank matrix sample. Monitor the baseline to ensure no endogenous isobaric interferences elute at the retention times of the parent drug or metabolites.

  • Run a gradient from 5% B to 90% B over 5 minutes, hold for 1 minute, and re-equilibrate.

Phase 3: Mass Spectrometry Detection

  • Operate the mass spectrometer in ESI Positive mode.

  • Set the capillary voltage to 3.5 kV and the desolvation temperature to 400°C.

  • Program the Multiple Reaction Monitoring (MRM) transitions. For sitagliptin, monitor the transition m/z 408.1 → m/z 235.1 (or similar optimized fragment)[4].

  • Self-Validation Check: Inject the highest calibration standard, followed immediately by a solvent blank. If the blank shows a peak area >5% of the Lower Limit of Quantification (LLOQ), you have system carryover and must implement a stronger needle wash solvent (e.g., 50:50 Methanol:Water with 0.1% Formic Acid).

📚 References

  • Metabolism and Chemical Degradation of New Antidiabetic Drugs (Part II): A Review of Analytical Approaches for Analysis of Gliptins Source: PMC (nih.gov)

  • JANUVIA, INN: sitagliptin - Scientific Discussion Source: European Medicines Agency (europa.eu)

  • A comprehensive study on sitagliptin in the treatment of Type-II Diabetes Source: World Journal of Biology Pharmacy and Health Sciences

  • Rapid LC-ESI-MS-MS Method for the Simultaneous Determination of Sitagliptin and Pioglitazone in Rat Plasma and Its Application to Pharmacokinetic Study Source: Scientific Research Publishing (Scirp.org)

  • Identification of Novel Metabolic Pathways of Sitagliptin (STG) by LC/MS and LC/MS2 Source: Longdom Publishing

Sources

Optimization

Troubleshooting low recovery of sitagliptin in plasma samples

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with the bioanalysis of sitagliptin in complex biologic...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with the bioanalysis of sitagliptin in complex biological matrices.

Sitagliptin is a highly polar, basic molecule. When researchers experience low recovery or poor reproducibility during LC-MS/MS quantification, the root cause rarely lies in the instrument's sensitivity. Instead, it is almost always a failure to control the ionization state of the drug during sample preparation, or a failure to mitigate matrix effects (ion suppression) caused by endogenous plasma phospholipids.

This guide provides a causality-driven framework to troubleshoot, optimize, and validate your extraction workflows.

The Causality of Recovery: Physicochemical Profiling

To extract a molecule efficiently, you must first understand its chemical behavior. Sitagliptin’s extraction efficiency is entirely dictated by its basic secondary amine and moderate lipophilicity.

Table 1: Physicochemical Properties of Sitagliptin & Extraction Implications

PropertyValueMechanistic Implication for Extraction
pKa ~7.7The molecule contains a basic amine. At physiological plasma pH (~7.4), it is partially protonated (ionized). Causality: You must push the pH > 9.7 to un-ionize it for Liquid-Liquid Extraction (LLE), or drop the pH < 5.0 to fully protonate it for Cation-Exchange SPE[1].
LogP ~1.5Moderately hydrophilic. Causality: Standard non-polar LLE solvents (like hexane) will yield near-zero recovery. Moderately polar organic solvents are required[1].
Protein Binding ~38%Relatively low. Causality: While low, the drug still binds reversibly to plasma proteins. Acidification or organic disruption is required to free the analyte prior to extraction[1].
Precursor Ion m/z 408.2Forms a stable [M+H]+ ion. Causality: Highly susceptible to ion suppression in the MS source if co-eluting with endogenous phosphatidylcholines (m/z 184 transition)[2].

Diagnostic Visualizer: Root Cause Analysis

G Root Low Sitagliptin Recovery in Plasma LC-MS/MS Cause1 Ion Suppression (Matrix Effect) Root->Cause1 Cause2 Poor Extraction Efficiency Root->Cause2 Cause3 Analyte Loss During Processing Root->Cause3 Sub1 Phospholipid Interference (PPT used) Cause1->Sub1 Sub2 Inadequate Wash in SPE Protocol Cause1->Sub2 Sub3 Incorrect pH (Drug remains ionized in LLE) Cause2->Sub3 Sub4 Suboptimal Solvent Choice Cause2->Sub4 Sub5 Non-Specific Binding to Labware Cause3->Sub5

Root cause analysis of sitagliptin signal loss and low recovery in LC-MS/MS workflows.

Troubleshooting Guide & FAQs

Q1: I am using standard Protein Precipitation (PPT) with acetonitrile, but my sitagliptin recovery fluctuates wildly between 40% and 60%. What is happening? A: You are likely not experiencing true "low recovery," but rather severe ion suppression (a matrix effect). PPT removes proteins but leaves behind endogenous plasma phospholipids. Because sitagliptin is moderately hydrophilic, it often co-elutes with these phospholipids on a standard C18 column. In the electrospray ionization (ESI) source, the highly concentrated phospholipids outcompete sitagliptin for available charge, artificially depressing your signal[2]. Solution: Abandon simple PPT. Upgrade to Solid-Phase Extraction (SPE) or a pH-optimized Liquid-Liquid Extraction (LLE) to physically remove the phospholipids.

Q2: I switched to Solid-Phase Extraction (SPE) using a standard HLB (Hydrophilic-Lipophilic Balance) cartridge, but recovery is still suboptimal. Why? A: HLB relies purely on reversed-phase (hydrophobic) interactions. Because sitagliptin has a LogP of only 1.5, its hydrophobic retention is relatively weak. When you apply a strong organic wash to remove phospholipids, you inadvertently wash away the sitagliptin. Solution: Switch to a Mixed-Mode Cation Exchange (MCX) sorbent. By acidifying the plasma, sitagliptin's amine group (pKa 7.7) becomes fully protonated (cationic). It will bind to the MCX sorbent via strong ionic bonds, allowing you to wash the cartridge with 100% methanol to strip away all phospholipids without losing the drug[3].

Q3: We must use Liquid-Liquid Extraction (LLE) due to budget constraints. How do I force sitagliptin into the organic phase? A: Sitagliptin will not partition into an organic solvent if it carries a charge. You must neutralize the molecule. Add a strong alkaline buffer (e.g., 0.1 M NaOH or ammonium hydroxide) to the plasma to raise the pH above 9.7 (at least 2 units above its pKa). Once un-ionized, extract with a moderately polar organic solvent like Methyl tert-butyl ether (MTBE) . This specific combination has been validated to yield 80–83% recovery[2].

Validated Experimental Protocols

To ensure a self-validating system, always spike your samples with a stable isotope-labeled internal standard (e.g., Sitagliptin-d4 ). This corrects for both extraction losses and matrix effects.

Protocol A: Optimized MCX SPE Workflow (Recommended for Maximum Purity)

This protocol exploits the basic amine of sitagliptin to achieve >85% recovery with <5% matrix effects[3].

SPE_Workflow Step1 1. Sample Pre-treatment Add 4% H3PO4 to Plasma Step2 2. Load onto MCX (Mixed-Mode Cation Exchange) Step1->Step2 Protonates amine; disrupts proteins Step3 3. Acidic Wash (2% Formic Acid in Water) Step2->Step3 Drug binds via ionic interaction Step4 4. Organic Wash (100% Methanol) Step3->Step4 Removes polar interferences Step5 5. Elution (5% NH4OH in Methanol) Step4->Step5 Removes hydrophobic phospholipids Step6 6. Evaporation & Reconstitution (Mobile Phase) Step5->Step6 Neutralizes amine, releasing drug

Optimized Mixed-Mode Cation Exchange (MCX) solid-phase extraction workflow for sitagliptin.

Step-by-Step Methodology:

  • Pre-treatment: Aliquot 100 µL of human plasma. Add 20 µL of Sitagliptin-d4 internal standard. Add 330 µL of 4% (v/v) phosphoric acid. Causality: The acid disrupts protein binding and ensures the amine (pKa 7.7) is fully protonated.

  • Conditioning: Condition the MCX µElution plate with 200 µL Methanol, followed by 200 µL LC-MS grade water.

  • Loading: Load the entire pre-treated sample mixture onto the cartridge.

  • Wash 1 (Aqueous): Wash with 200 µL of 2% aqueous formic acid to remove polar salts and hydrophilic peptides.

  • Wash 2 (Organic): Wash with 200 µL of 100% Methanol. Causality: Because the drug is held by strong ionic bonds, this aggressive organic wash strips away strongly bound phospholipids without eluting the analyte.

  • Elution: Elute the analytes into a collection plate using 2 × 50 µL of 5% Ammonium Hydroxide in Methanol. Causality: The high pH neutralizes the drug's charge, breaking the ionic bond with the sorbent.

  • Reconstitution: Evaporate under nitrogen at 40°C and reconstitute in 100 µL of mobile phase (e.g., 50:50 Acetonitrile:Water with 5mM ammonium acetate).

Protocol B: pH-Optimized MTBE Liquid-Liquid Extraction (LLE)

If SPE is unavailable, use this optimized LLE procedure[2].

Step-by-Step Methodology:

  • Pre-treatment: Aliquot 100 µL of human plasma into a 2 mL microcentrifuge tube. Add Sitagliptin-d4 internal standard.

  • pH Adjustment (Critical): Add 50 µL of 0.1 M Sodium Hydroxide (NaOH) or 5% Ammonia solution. Vortex briefly. Causality: Pushing the pH > 9.7 un-ionizes the basic amine, making the molecule sufficiently lipophilic to partition into an organic solvent.

  • Extraction: Add 1.0 mL of Methyl tert-butyl ether (MTBE).

  • Partitioning: Vortex vigorously for 5 minutes to maximize surface area contact between the aqueous and organic phases.

  • Separation: Centrifuge at 10,000 rpm for 5 minutes at 4°C to achieve a sharp phase separation.

  • Recovery: Transfer 800 µL of the upper organic layer (MTBE) to a clean tube.

  • Drying & Reconstitution: Evaporate to dryness under a gentle stream of nitrogen. Reconstitute in 100 µL of mobile phase prior to LC-MS/MS injection.

References

  • Pharmacokinetics and Pharmacodynamic Effects of the Oral DPP-4 Inhibitor Sitagliptin in Middle-Aged Obese Subjects Source: ResearchGate URL:[Link]

  • Development and Validation of a Highly Sensitive LC–MS/MS Method for the Precise Quantification of Sitagliptin in Human Plasma and Its Application to Pharmacokinetic Study Source: MDPI (Molecules) URL:[Link]

  • Analytical Methods of Antidiabetic Drugs – Sitagliptin, Saxagliptin, Linagliptin, Alogliptin, Gemifibrozil, Troglitazone, Pioglitazone and Rosiglitazone: A Review Source: ResearchGate URL:[Link]

Sources

Troubleshooting

Technical Support Center: Forced Degradation Studies of Sitagliptin N-Sulfate

Welcome to the technical support guide for researchers, scientists, and drug development professionals. As a Senior Application Scientist, I have designed this resource to provide both foundational knowledge and practica...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for researchers, scientists, and drug development professionals. As a Senior Application Scientist, I have designed this resource to provide both foundational knowledge and practical, in-the-field insights for conducting forced degradation studies on Sitagliptin N-Sulfate. This guide moves beyond simple protocols to explain the scientific rationale behind the experimental design, helping you anticipate challenges and ensure the integrity of your results.

Sitagliptin N-Sulfate is a known metabolite of Sitagliptin, and its characterization is crucial for a complete understanding of the drug's profile.[1][2] Forced degradation studies are a regulatory expectation and a cornerstone of robust analytical method development. They are essential for identifying potential degradation products, understanding degradation pathways, and developing stability-indicating analytical methods, as mandated by the International Council for Harmonisation (ICH) guidelines.[3][4]

This center is structured in a question-and-answer format to directly address the specific issues you may encounter during your experiments.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common high-level questions regarding the strategy and regulatory context of your study.

Q1: What is the primary objective of a forced degradation study for an impurity like Sitagliptin N-Sulfate?

The primary objective is twofold. First, it is to develop and validate a stability-indicating analytical method . This method must be able to accurately quantify Sitagliptin N-Sulfate in the presence of its potential degradation products, impurities, and the parent drug, Sitagliptin.[5] A key aspect of this is ensuring peak purity, which confirms that the chromatographic peak for the main compound does not contain any co-eluting degradants.[3] Second, the study aims to elucidate the intrinsic stability of the molecule and identify its likely degradation pathways. This information is critical for understanding what impurities might form in a drug product under various environmental conditions, thereby ensuring patient safety.[3]

Q2: Which regulatory guidelines are essential for designing these studies?

The foundational guidelines are provided by the International Council for Harmonisation (ICH):

  • ICH Q1A(R2): Stability Testing of New Drug Substances and Products: This guideline outlines the core principles of stability testing, including the requirement for stress testing to elucidate degradation products and validate the analytical procedures.[6][7]

  • ICH Q1B: Photostability Testing of New Drug Substances and Products: This provides specific guidance on how to conduct photostability studies, including recommended light exposure conditions.[4]

  • ICH Q2(R1): Validation of Analytical Procedures: This guideline details the requirements for validating your analytical method, including specificity, which is directly proven through forced degradation studies.[3]

The overarching goal is to induce a target degradation of approximately 5-20%.[6][8] This range is considered optimal because it is significant enough to produce and detect major degradation products without being so excessive that it leads to secondary or tertiary degradants that may not be relevant under normal storage conditions.[8]

Q3: What are the standard stress conditions that must be applied?

Forced degradation studies must expose the drug substance to a range of conditions more severe than accelerated stability testing.[4] The typical stress conditions include:

  • Acidic Hydrolysis: Degradation in an acidic medium.

  • Basic Hydrolysis: Degradation in a basic medium.

  • Oxidative Degradation: Degradation in the presence of an oxidizing agent.

  • Thermal Degradation: Degradation due to high temperature.

  • Photolytic Degradation: Degradation due to exposure to UV and visible light.

The following workflow illustrates the typical experimental process.

G cluster_prep Phase 1: Preparation cluster_stress Phase 2: Stress Application cluster_analysis Phase 3: Analysis & Interpretation A Prepare Stock Solution of Sitagliptin N-Sulfate B Prepare Unstressed Control (Time Zero Sample) C Acid Hydrolysis (e.g., HCl) A->C D Base Hydrolysis (e.g., NaOH) A->D E Oxidation (e.g., H₂O₂) A->E F Thermal Stress (Dry Heat) A->F G Photolytic Stress (UV/Vis Light) A->G H Sample Neutralization & Dilution (if needed) C->H D->H E->H F->H G->H I Analyze via Stability- Indicating Method (e.g., HPLC) H->I J Data Interpretation: - % Degradation - Peak Purity - Mass Balance I->J K Identify Degradants (e.g., LC-MS) J->K

Forced Degradation Experimental Workflow
Q4: What are the likely degradation pathways for Sitagliptin, and how might the N-Sulfate group be involved?

Sitagliptin itself is known to degrade under hydrolytic and oxidative stress.[9] The primary sites of degradation are the amide bond and the triazolopiperazine ring system. For Sitagliptin N-Sulfate, an additional point of lability is the N-sulfate bond itself.

  • Amide Hydrolysis: Under strong acidic or basic conditions, the amide bond can be cleaved, breaking the molecule into two main fragments. This is a common degradation pathway for Sitagliptin.[1][10]

  • Oxidation: The piperazine ring can be susceptible to oxidation, potentially leading to the formation of N-oxides or other oxidized species.[1]

  • N-Sulfate Hydrolysis: The N-Sulfate bond is chemically a sulfamate. Sulfamates can be hydrolyzed, particularly under acidic conditions, to yield the parent amine (Sitagliptin) and sulfuric acid. This would be a critical degradation pathway to investigate, as it would revert the impurity back to the active pharmaceutical ingredient (API).

The diagram below illustrates these potential degradation sites.

G cluster_main Proposed Degradation Pathways for Sitagliptin N-Sulfate mol hydrolysis Amide Hydrolysis (Acid/Base Stress) hydrolysis->mol sulfate N-Sulfate Hydrolysis (Acid Stress) sulfate->mol oxidation Ring Oxidation oxidation->mol

Sources

Optimization

Stability testing challenges for sitagliptin salt forms

Welcome to the Technical Support Center for Sitagliptin Formulation and Stability. As a Senior Application Scientist, I have designed this guide to move beyond standard operating procedures.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Sitagliptin Formulation and Stability. As a Senior Application Scientist, I have designed this guide to move beyond standard operating procedures. Here, we dissect the causality behind solid-state behaviors and provide self-validating experimental frameworks to ensure your sitagliptin salt screening and stability testing yield robust, reproducible data.

Part 1: Mechanistic Foundations of Sitagliptin Salts

Sitagliptin is a potent dipeptidyl peptidase-4 (DPP-4) inhibitor used to manage type 2 diabetes. In its free base form, sitagliptin exhibits poor thermal stability (melting point ~120 °C) and suboptimal aqueous solubility. To overcome this, it is universally formulated as a salt—most commonly sitagliptin phosphate monohydrate, though alternatives like hydrochloride, fumarate, and sulfate are rigorously screened to bypass specific stability challenges .

Understanding the downstream pharmacological target is essential, as the active pharmaceutical ingredient (API) must maintain its structural integrity to effectively bind to the DPP-4 enzyme.

MOA Sitagliptin Sitagliptin Salt (Active API) Inhibition Competitive Inhibition Sitagliptin->Inhibition DPP4 DPP-4 Enzyme (Active) GLP1 GLP-1 & GIP (Active Incretins) DPP4->GLP1 Prevents Degradation Inhibition->DPP4 Insulin Insulin Secretion (β-cells) GLP1->Insulin Stimulates Glucose Glycemic Control Insulin->Glucose

Mechanism of action of Sitagliptin via DPP-4 inhibition and incretin preservation.

Part 2: Diagnostic Q&A (Troubleshooting Stability Challenges)

Q1: During thermal stress testing of Sitagliptin Phosphate Monohydrate, I observe a sudden shift in melting point and a drop in apparent solubility. What is causing this? Causality: You are observing a dehydration-induced polymorphic transition. Sitagliptin phosphate monohydrate contains a water molecule integrated into its crystal lattice. When heated to approximately 134.4 °C, an endothermic event occurs (ΔH = -1.15 J/g) representing the loss of this hydration water . This dehydration collapses the monohydrate lattice, triggering a solid-state phase transition into the anhydrous polymorph. Because the anhydrous form possesses a different crystal habit and lattice energy, its thermodynamic parameters and solubility inherently diverge from the monohydrate baseline.

Q2: My sitagliptin formulation shows significant degradation under accelerated stability conditions (40°C/75% RH). What are the primary degradation pathways, and how do I prevent them? Causality: The primary culprits are moisture-induced hydrolysis and intramolecular lactamization. Sitagliptin contains a primary amine. Under elevated humidity, absorbed moisture acts as a plasticizer, lowering the glass transition temperature of any amorphous regions and increasing molecular mobility. This facilitates nucleophilic attack by the primary amine on adjacent carbonyl carbons, leading to lactamization. Solution: Switch to a less hygroscopic salt. For instance, sitagliptin fumarate or sitagliptin hydrochloride exhibits significantly lower hygroscopicity, restricting water sorption and preserving both the crystalline lattice and chemical integrity during prolonged storage .

Q3: How can I resolve excipient incompatibilities during early pre-formulation screening? Causality: Incompatibilities often arise from Maillard reactions (if reducing sugars like lactose are present alongside sitagliptin's primary amine) or acid-base shifts. Relying solely on powder mixtures is inefficient. Instead, utilize Differential Scanning Calorimetry (DSC) on stressed binary mixtures (1:1 API to excipient, stored at 50 °C for 3 weeks). A shift or disappearance of the API's melting endotherm indicates a chemical interaction, which must then be cross-validated via HPLC to quantify the specific degradant.

Part 3: Validated Experimental Workflows

To ensure scientific integrity, every protocol must operate as a self-validating system. If a test fails, the system should inherently tell you why it failed.

Protocol 1: Solid-State Thermal Characterization (DSC/TGA)

This protocol identifies polymorphic transitions and desolvation events.

  • Sample Preparation: Accurately weigh 2–5 mg of the sitagliptin salt candidate into an aluminum crucible.

  • Crucible Selection (Causality Check): Use a hermetically sealed pan with a laser-drilled pinhole. Why? This allows evolved water vapor from hydrates to escape at a controlled rate, yielding sharp, reproducible dehydration endotherms rather than broad, overlapping peaks caused by uncontrolled evaporation.

  • Thermal Method: Heat the sample from 25 °C to 250 °C at a rate of 10 °C/min under a dry nitrogen purge (50 mL/min).

  • Self-Validation Check (TGA Correlation): Run a parallel Thermogravimetric Analysis (TGA) using identical parameters. To prove an endotherm is a desolvation event and not a polymorphic melt, the TGA must show a concurrent mass loss. For sitagliptin phosphate monohydrate, a mass loss of ~3.4% at 134 °C mathematically validates the loss of exactly one water molecule per API molecule .

  • Orthogonal Confirmation: Subject the sample heated just past the dehydration temperature (e.g., 150 °C) to X-ray Powder Diffraction (XRPD) to confirm the lattice shift.

Protocol 2: Stability-Indicating HPLC Method for Degradants

This protocol quantifies chemical stability and lactamization.

  • Mobile Phase Preparation: Prepare an isocratic mobile phase of Methanol : Water : Triethylamine : Acetic Acid (60:40:0.1:0.1 v/v/v/v).

  • Buffer Selection (Causality Check): Why this specific buffer? Sitagliptin is amphoteric. The acetic acid maintains an acidic pH, ensuring the primary amine is fully protonated. Triethylamine acts as a silanol-masking agent, preventing secondary interactions with the silica stationary phase that cause peak tailing .

  • Chromatographic Conditions: Use a C18 column (e.g., 100 × 4.6 mm, 2.7 µm), flow rate of 0.5 mL/min, and UV detection at 268 nm.

  • Self-Validation Check (Forced Degradation): Expose the sitagliptin sample to 0.1N HCl, 0.1N NaOH, and 3% H₂O₂ for 24 hours. Inject these stressed samples. The method is only validated if the resolution ( Rs​ ) between the main sitagliptin peak and the induced degradation products is >2.0 . This proves the method is truly "stability-indicating."

Workflow Sample Sitagliptin Salt Candidate (e.g., Phosphate Monohydrate) Stress Forced Degradation (ICH Q1A Guidelines) Sample->Stress Thermal Thermal Stress (DSC / TGA) Stress->Thermal Chemical Chemical Stress (HPLC-UV) Stress->Chemical Moisture Humidity Stress (DVS) Stress->Moisture Poly Polymorphic Transition Detected? Thermal->Poly Degrad Degradants Resolved? (Lactamization/Hydrolysis) Chemical->Degrad Moisture->Poly Opt Optimize Salt Form (e.g., Fumarate/HCl) Poly->Opt Yes Val Validated Stability Profile Poly->Val No Degrad->Opt Yes, but >0.1% Degrad->Val No, pure API Opt->Sample Iterate

Self-validating experimental workflow for sitagliptin salt stability screening.

Part 4: Empirical Data & Thermodynamic Summaries

The selection of a sitagliptin salt relies heavily on its thermal profile. The table below synthesizes the quantitative thermal data for various sitagliptin forms, highlighting the superior thermal stability of specific salts over the base molecule .

Sitagliptin FormThermal EventPeak Temperature ( Tpeak​ )Enthalpy (ΔH) / Stability Notes
Base Form Melting120.29 °CLowest thermal stability; prone to degradation.
Phosphate Monohydrate Dehydration134.43 °CΔH = -1.15 J g⁻¹; triggers polymorphic shift.
Phosphate Monohydrate Melting206.37 °CHighly thermostable post-dehydration.
Phosphate Anhydrous Melting214.92 °CFormed post-dehydration; stable but less soluble.
Hydrochloride Melting202.30 °CNon-hygroscopic; excellent long-term stability.
Hemisulfate Form II Melting175.90 °CHigh aqueous solubility; stable at 60 °C for 4 weeks.

References

  • Title: Solid-State Characterization of Different Crystalline Forms of Sitagliptin Source: Materials (Basel), PubMed Central (PMC6696402), 2019. URL: [Link]

  • Title: Assessment report - Sitagliptin SUN (EMA/611380/2021) Source: European Medicines Agency (EMA), 2020. URL: [Link]

  • Title: Stability of extemporaneously prepared sitagliptin phosphate solution Source: Journal of Pharmacy & Pharmacognosy Research, PubMed Central (PMC8942289), 2022. URL: [Link]

  • Title: Crystalline salts of sitagliptin (EP2915814A2)
Troubleshooting

Minimizing degradation of sitagliptin during sample storage

Welcome to the Technical Support Center for Sitagliptin Analysis and Storage. As a Senior Application Scientist, I frequently consult with researchers who encounter unexpected variability or degradation when working with...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Sitagliptin Analysis and Storage. As a Senior Application Scientist, I frequently consult with researchers who encounter unexpected variability or degradation when working with sitagliptin in complex matrices. While sitagliptin—a potent dipeptidyl peptidase-4 (DPP-4) inhibitor—is structurally robust under neutral conditions, it possesses specific chemical vulnerabilities to extreme pH, oxidative environments, and long-term air exposure.

This guide is designed to move beyond basic troubleshooting. Here, we explore the mechanistic causality behind sitagliptin degradation and provide self-validating experimental protocols to ensure the absolute integrity of your pharmacokinetic (PK) and stability-indicating assays.

Mechanistic Overview of Sitagliptin Degradation

To effectively prevent degradation, we must first map the pathways that compromise the molecule's structural integrity. The diagram below illustrates the primary stress factors, their resulting degradation products, and the targeted mitigation strategies required to stabilize the active pharmaceutical ingredient (API) and biological samples.

SitagliptinDegradation Sita Sitagliptin API / Sample AcidBase Acidic & Basic Stress (pH < 3.0 or pH > 8.0) Sita->AcidBase Oxidation Oxidative Stress (e.g., Peroxides / Light) Sita->Oxidation Storage Long-Term Storage (Air Exposure + Amines) Sita->Storage DP_Hydro Hydrolytic Degradants (e.g., m/z 193.0, 234.2) AcidBase->DP_Hydro DP_Ox Oxidative Degradants (N-Oxides) Oxidation->DP_Ox DP_Nitro Nitrosamine (NTTP) Formation Storage->DP_Nitro Mit_pH Buffer to pH 4.0 - 7.0 Neutralize before LC-MS Mit_pH->AcidBase Prevents Mit_Ox Protect from Light Store at 4°C / -70°C Mit_Ox->Oxidation Prevents Mit_Pack Sealed Aluminum Packaging (Block Air Permeation) Mit_Pack->Storage Prevents

Sitagliptin degradation pathways and corresponding mechanistic mitigation strategies.

Troubleshooting & FAQs

Q1: During LC-MS/MS analysis of stored sitagliptin samples, I am observing unexpected peaks at m/z 193.0 and m/z 234.2. What is causing this, and how can I prevent it? Root Cause (Causality): These specific mass-to-charge ratios indicate hydrolytic degradation. Sitagliptin is highly susceptible to acid- and base-catalyzed hydrolysis. Forced degradation studies demonstrate that exposure to strong acids (e.g., 2.5 M HCl at 60°C) or strong bases cleaves the molecule, generating specific degradation products (DP1 and DP2) corresponding to m/z 193.0 and 234.20[1][2]. Self-Validating Solution: Check the pH of your sample matrix and autosampler diluent. Sitagliptin exhibits optimal stability in mildly acidic to neutral conditions (pH 3.0 to 7.0)[3]. If you are using highly acidic modifiers in your LC-MS mobile phase (e.g., >0.1% formic acid), ensure samples are not sitting in the autosampler at room temperature for extended periods. Validate your workflow by running a control sample buffered to pH 4.5; the hydrolytic peaks should be entirely absent.

Q2: We are storing sitagliptin active pharmaceutical ingredient (API) for long-term stability studies, and recent batches failed quality control due to elevated nitrosamine levels. Why is this happening? Root Cause (Causality): Sitagliptin API can form the nitrosamine impurity 7-nitroso-3-(trifluoromethyl)-5,6,7,8-tetrahydro[1,2,4]triazolo-[4,3-a]pyrazine (NTTP) during extended storage[4]. This formation is mechanistically triggered by the presence of secondary amines, optimal pH conditions for nitrosation, and, critically, air exposure[4]. Standard polyethylene (PE) bags are permeable to air over long periods, allowing oxidative and nitrosating agents from the environment to interact with the API[4]. Self-Validating Solution: Replace standard PE secondary packaging with sealed aluminum bags, which are impermeable to air[4]. Furthermore, monitor the pH of the solid micro-environment; NTTP formation accelerates at lower pH combined with higher triazolo pyrazine content[4]. You can validate this fix by conducting an accelerated stability study (40°C / 75% RH) comparing PE versus Aluminum packaging; NTTP levels will remain stable in the aluminum-sealed batch[4].

Q3: What is the most reliable sample preparation method for extracting sitagliptin from human plasma while maintaining stability? Root Cause (Causality): Plasma contains endogenous enzymes and proteins that can interfere with sitagliptin stability and cause severe ion suppression during LC-MS/MS ionization. While Solid-Phase Extraction (SPE) is effective, it is cost-prohibitive for high-throughput PK studies. Conversely, Protein Precipitation (PP) requires large solvent volumes which dilute the sample and lower sensitivity[5]. Self-Validating Solution: Liquid-Liquid Extraction (LLE) using methyl tert-butyl ether (MTBE) provides the optimal balance of recovery and stability[5]. Sitagliptin extracted via this method and stored in an autosampler at 10°C remains stable for at least 30 hours[5].

Quantitative Data Summaries

To aid in risk assessment during your experimental design, refer to the following quantitative summaries of sitagliptin stability under various conditions.

Table 1: Sitagliptin Forced Degradation Profile

Stress Condition Reagent / Environment Observed Degradation (%) Primary Degradants Identified
Acidic Hydrolysis 0.1 N HCl (or 2.5 M HCl) ~45% degradation[6] m/z 193.0, m/z 234.20[1][2]
Basic Hydrolysis 0.1 N NaOH Rapid / Significant[6] m/z 193.0, m/z 234.20[1]
Oxidative 5% H₂O₂ Significant degradation[6] N-oxide derivatives
Photolytic UV Light (254 nm) ~38% degradation[6] Photolytic cleavage products

| Neutral | pH 7.0 Buffer | Stable (<5% degradation)[1] | None |

Table 2: Sitagliptin Stability in Human Plasma Matrix (LC-MS/MS)

Storage Condition Duration Mean Stability / Recovery (%)
Room Temperature 7 Hours 96.99% – 102.57%[5]
Refrigerated (4°C) 7 Hours 96.29% – 102.57%[5]
Deep Freeze (-70°C) Long-term 96.77% – 99.61%[5]
Freeze-Thaw (-70°C to RT) 3 Cycles 97.71% – 103.73%[5]

| Autosampler (10°C) | 30 Hours | 96.83% – 105.20%[5] |

Step-by-Step Experimental Protocols

Protocol 1: Stability-Indicating Liquid-Liquid Extraction (LLE) for Plasma Samples

This protocol utilizes an internal standard to create a self-validating system. Any degradation or loss during extraction will be proportionally reflected in the internal standard, allowing for mathematical correction and confirming extraction efficiency.

  • Aliquot: Transfer 100 µL of human plasma into a clean microcentrifuge tube[5].

  • Internal Standard Addition: Add a known concentration of sitagliptin-d4 (Internal Standard) to the plasma. Vortex briefly.

  • Extraction: Add an appropriate volume of Methyl tert-butyl ether (MTBE) to initiate liquid-liquid extraction[5].

  • Partitioning: Vortex the mixture vigorously for 5 minutes to ensure complete partitioning of the analyte into the organic phase, then centrifuge at 10,000 rpm for 10 minutes at 4°C.

  • Evaporation: Carefully transfer the upper organic layer to a clean vial. Evaporate to complete dryness under a gentle stream of nitrogen gas.

  • Reconstitution: Reconstitute the dried extract in 100 µL of mobile phase (e.g., a 1:1 mixture of 5 mM ammonium acetate with 0.04% formic acid and acetonitrile)[5].

  • Storage: Place the vials in the LC-MS autosampler maintained at 10°C. Samples are validated to remain stable for up to 30 hours under these conditions[5].

Protocol 2: Forced Degradation & Stability Testing of Sitagliptin API

This protocol incorporates a critical neutralization step. Neutralizing the sample immediately after the stress period acts as a self-validating control, proving that the observed degradants were formed strictly during the controlled stress phase, ruling out artifactual degradation inside the autosampler.

  • Stock Preparation: Prepare a 1000 µg/mL stock solution of Sitagliptin API in a 1:1 methanol/water diluent[6].

  • Acid Stress Application: Mix 1 mL of the stock solution with 1 mL of 0.1 N HCl. Incubate the mixture in a controlled oven at 60°C for 2 to 6 hours[2][6].

  • Base Stress Application: In a separate vial, mix 1 mL of the stock solution with 1 mL of 0.1 N NaOH. Incubate at 60°C for 2 to 6 hours[6].

  • Critical Neutralization: Immediately upon removing the samples from the heat, neutralize them to halt degradation. Add an equivalent molarity of NaOH to the acid-stressed sample, and HCl to the base-stressed sample.

  • Dilution & Analysis: Dilute the neutralized samples to a final analytical concentration of 50 µg/mL using your mobile phase[7]. Inject into the LC-MS system, specifically monitoring for the emergence of m/z 193.0 and 234.20[1].

References

  • Evaluation of Process Impurities and Degradants of Sitagliptin Phosphate by Validated Stability Indicating RP-LC Method. Asian Journal of Chemistry.[Link]

  • View of Bioanalytical Method Development and Validation and forced degradation of Sitagliptin and determination of Pharmacokinetic application study in Human Plasma by RP-HPLC method. Journal of Drug Delivery and Therapeutics.[Link]

  • Sitagliptin phosphate: isolation and identification of two degradation products formed under acid conditions and determination of in vitro cytotoxicity. ResearchGate.[Link]

  • Stability of extemporaneously prepared sitagliptin phosphate solution. PLOS ONE.[Link]

  • Strategy to Assess and Control Nitrosamine Formation in API during Storage: A Sitagliptin Case Study. ACS Publications.[Link]

  • Development and Validation of a Highly Sensitive LC–MS/MS Method for the Precise Quantification of Sitagliptin in Human Plasma and Its Application to Pharmacokinetic Study. MDPI.[Link]

  • Stability-indicating RP-HPLC Method for the Simultaneous Determination of Sitagliptin and Simvastatin in Tablets. National Institutes of Health (PMC).[Link]

Sources

Optimization

Technical Support Center: UPLC Mobile Phase Optimization for Sitagliptin

Welcome to the Technical Support Center for Ultra-Performance Liquid Chromatography (UPLC) method development. This guide is specifically engineered for analytical scientists and drug development professionals tasked wit...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Ultra-Performance Liquid Chromatography (UPLC) method development. This guide is specifically engineered for analytical scientists and drug development professionals tasked with optimizing the mobile phase for sitagliptin—a potent dipeptidyl peptidase-4 (DPP-4) inhibitor used in type II diabetes management.

Sitagliptin possesses a primary amine and a triazolopyrazine ring, with pKa values of approximately 7.2 and 8.6[1]. Because of these ionizable centers, the molecule is highly sensitive to mobile phase pH, buffer capacity, and secondary interactions with column stationary phases. This guide provides self-validating protocols, quantitative data summaries, and mechanistic troubleshooting steps to ensure robust, reproducible chromatography.

Core Workflow: Self-Validating Mobile Phase Preparation Protocol

To achieve reproducible retention times and sharp peak shapes, the mobile phase must be prepared with exact stoichiometric and pH controls. This protocol embeds System Suitability Testing (SST) as a self-validating mechanism to ensure the method is performing correctly before sample analysis.

Step 1: Buffer Selection and Preparation
  • Causality: Sitagliptin's amine group is fully ionized at acidic pH. Inadequate buffer capacity leads to micro-pH shifts during the run, causing retention time drift and peak distortion.

  • Action: Prepare a 5 mM to 10 mM buffer solution. 2 is highly recommended for LC-MS compatibility and short run times[2], while 3 is excellent for standard UV detection[3].

Step 2: pH Adjustment
  • Causality: Adjusting the pH to 3.0 – 4.5 ensures the primary amine remains fully protonated, preventing the peak splitting that occurs when a molecule exists in a transient state between ionized and unionized forms.

  • Action: Adjust the buffer pH using dilute orthophosphoric acid (for phosphate buffers) or formic acid (for formate buffers). Verify the pH using a calibrated probe before adding any organic modifier.

Step 3: Organic Modifier Blending
  • Causality: Acetonitrile provides lower backpressure and sharper peaks compared to methanol due to its lower viscosity and different hydrogen-bonding characteristics.

  • Action: Blend the aqueous buffer with the organic modifier (e.g., Acetonitrile) in the optimized ratio (typically 15% to 40% organic depending on the column)[2]. Filter the final mixture through a 0.22 µm membrane to remove particulates and degas the solution.

Step 4: Column Passivation and Equilibration
  • Action: Flush the UPLC column (e.g., BEH C18 or Shield RP-18) with at least 15-20 column volumes of the mobile phase at the target flow rate (e.g., 0.52 mL/min) and temperature (e.g., 25°C - 35°C).

Step 5: System Suitability Testing (SST) - Validation Check
  • Action: Inject a standard sitagliptin solution (e.g., 50 µg/mL).

  • Validation Criteria: The system is validated for operation only if the tailing factor (As) is < 1.5, theoretical plates (N) > 2000, and %RSD of retention time for six replicate injections is < 1.0%.

Quantitative Data: Optimized UPLC Parameters

The following table synthesizes field-proven, optimized mobile phase conditions for sitagliptin UPLC analysis derived from authoritative literature.

Method FocusColumn TypeMobile Phase CompositionFlow RateRun Time / RtSource
High-Throughput (DoE Optimized) BEH HILIC (50 × 2.1 mm, 1.7 μm)15% Aqueous (5 mM Ammonium Formate) : 85% ACN0.52 mL/minRt = 0.73 min4[4]
Dissolution Profiling BEH C18 (50 × 2.1 mm, 1.7 µm)Phosphate Buffer pH 7.2 : ACN : MeOH (60:20:20 v/v)1.0 mL/minRt = 1.59 min3[3]
Green Chemistry (AQbD) Shield RP-18 (100 × 2.1 mm, 1.7 μm)pH 3.73 (0.1% TEA) : Ethanol (50.7:49.3 v/v)0.26 mL/minRt = 2.64 min5[5]
Halogenated Column Analysis Pentabromobenzyl (PBr)ACN : Water : TEA : Acetic Acid (80:20:0.2:0.1 v/v)1.0 mL/minRt < 6.0 min1[1]

Visual Workflows & Logic Diagrams

UPLC_Optimization Start Sitagliptin UPLC Method Development Buffer 1. Buffer Selection (Ammonium Formate / Phosphate) Start->Buffer pH 2. pH Optimization (Target pH 3.0 - 5.5) Buffer->pH Organic 3. Organic Modifier (Acetonitrile / Methanol) pH->Organic FlowTemp 4. Flow Rate & Temp (0.26-1.0 mL/min, 25-37°C) Organic->FlowTemp Suitability System Suitability (Tailing < 1.5, N > 2000) FlowTemp->Suitability

Logical workflow for sitagliptin UPLC mobile phase optimization.

Peak_Tailing Tailing Issue: Peak Tailing (Asymmetry Factor > 1.5) Cause1 Silanol Interactions (Secondary Amines) Tailing->Cause1 Cause2 Inadequate Buffer Capacity Tailing->Cause2 Fix1 Use End-capped C18 or Add 0.1% TEA Cause1->Fix1 Fix2 Increase Buffer to 10mM or Adjust pH < 4.0 Cause2->Fix2

Root cause analysis and resolution pathways for sitagliptin peak tailing.

Troubleshooting Center & FAQs

Q1: Why am I experiencing severe peak tailing for sitagliptin, and how can I mechanistically resolve it? A1: Peak tailing in sitagliptin is primarily caused by secondary interactions between its protonated amine groups and unreacted silanols on the silica-based stationary phase. Because sitagliptin is positively charged under typical acidic mobile phase conditions, it acts as a cation exchanging with the weakly acidic silanols.

  • Resolution: You have two primary chemical levers. First, add an amine modifier like1 to the mobile phase. TEA competitively binds to the silanol sites, masking them from the sitagliptin molecules[1]. Second, lower the mobile phase pH to < 3.5 to suppress the ionization of the silanols entirely, eliminating the electrostatic attraction.

Q2: My retention time for sitagliptin is drifting continuously. What is the root cause? A2: Retention time drift for ionizable compounds like sitagliptin almost always indicates inadequate buffer capacity or incomplete column equilibration. If your buffer strength is too low (e.g., < 2 mM), the local pH inside the column can fluctuate as the sample plug travels through, altering the ionization state of the drug.

  • Resolution: Increase your buffer strength to 2[2]. If you are running a gradient, ensure you have programmed a sufficient re-equilibration time (at least 3-5 column volumes) at initial conditions before the next injection.

Q3: How do I optimize the mobile phase for the simultaneous extraction and resolution of sitagliptin and co-formulated drugs like metformin? A3: Metformin is highly polar and elutes very early, whereas sitagliptin is more hydrophobic and elutes later. A proven optimization strategy utilizes a Quality by Design (QbD) or Box-Behnken approach to balance the aqueous phase concentration and flow rate.

  • Resolution: Implementing a mobile phase with a low aqueous phase concentration (e.g., 4) at a flow rate of 0.52 mL/min has been shown to provide optimal resolution, separating both drugs in under 2 minutes without compromising peak symmetry[4].

References

  • Alshora, D. (2025). Optimization and Validation of the UPLC Method for Rapid, Facile, and Simultaneous Analysis of Sitagliptin and Metformin in Quality Control Samples. ACS Omega.[Link]

  • Shriya, N. (2024). METHOD DEVELOPMENT AND VALIDATION OF DISSOLUTION METHOD FOR SITAGLIPTIN TABLETS BY UPLC. International Journal of Pharmaceutical Sciences and Research.[Link]

  • Gandla, K. et al. (2024). AQbD based approach for UPLC procedure development for the concurrent quantification of Metformin, Vildagliptin, Dapagliflozin and Sitagliptin in bulk and tablets. Taylor & Francis.[Link]

  • Research and Reviews (2016). Analysis of Sitagliptin On Halogenated Reversed Phase Columns: A Comparative Study.[Link]

Sources

Reference Data & Comparative Studies

Validation

Comprehensive Bioequivalence Comparison Guide: Sitagliptin Salt Forms

Executive Summary Sitagliptin is a highly selective dipeptidyl peptidase-4 (DPP-4) inhibitor widely prescribed for the management of type 2 diabetes mellitus. The Reference Listed Drug (RLD), Januvia®, utilizes sitaglipt...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Sitagliptin is a highly selective dipeptidyl peptidase-4 (DPP-4) inhibitor widely prescribed for the management of type 2 diabetes mellitus. The Reference Listed Drug (RLD), Januvia®, utilizes sitagliptin phosphate monohydrate [1]. However, during generic drug development, alternative salt forms—such as sitagliptin hydrochloride and sitagliptin fumarate —are frequently engineered to circumvent originator patents, improve thermodynamic stability, or optimize manufacturability[2].

As a Senior Application Scientist, the critical question is not merely whether these salts differ chemically, but whether they differ pharmacokinetically. Because sitagliptin is a Biopharmaceutics Classification System (BCS) Class I compound (exhibiting high aqueous solubility and high intestinal permeability), altering the salt form does not fundamentally change the in vivo absorption profile once the tablet undergoes gastric dissolution[2]. This guide objectively compares the bioequivalence of these salt forms, detailing the underlying causality of the experimental workflows and the analytical systems used to validate them.

Mechanistic Grounding: Why Salt Forms Matter

The selection of a salt form is a delicate balance of physicochemical properties, including hygroscopicity, polymorphism, and the octanol-water partition coefficient (Log P)[2]. However, the therapeutic efficacy of sitagliptin relies entirely on the systemic exposure of the active sitagliptin base.

Once absorbed, sitagliptin competitively inhibits the DPP-4 enzyme. This prevents the rapid hydrolysis of incretin hormones (GLP-1 and GIP), thereby enhancing glucose-dependent insulin secretion from pancreatic beta cells while suppressing glucagon release[3]. Because the active moiety remains identical regardless of the initial salt form, regulatory agencies (FDA, EMA) permit alternative salts provided they meet strict bioequivalence criteria[3].

MoA Sita Sitagliptin (DPP-4 Inhibitor) DPP4 DPP-4 Enzyme (Inhibited) Sita->DPP4 Competitive Inhibition Incretins Active Incretins (GLP-1 & GIP) DPP4->Incretins Prevents Degradation Pancreas Pancreatic Islets Incretins->Pancreas Receptor Binding Insulin Insulin ↑ Glucagon ↓ Pancreas->Insulin Glucose-Dependent Modulation

Caption: Sitagliptin mechanism of action: DPP-4 inhibition and glucose-dependent incretin modulation.

Clinical Bioequivalence Workflow: The Crossover Study Design

To prove that a test salt (e.g., sitagliptin hydrochloride) is bioequivalent to the reference salt (sitagliptin phosphate), researchers must employ a self-validating clinical system : the randomized, two-period, two-sequence crossover design[4].

Causality of the Design

This design is inherently self-validating because it eliminates inter-subject anatomical and metabolic variability. Every healthy volunteer acts as their own baseline control. A critical parameter in this design is the washout period . Sitagliptin has an apparent terminal half-life (t1/2) of approximately 12.4 hours[1]. To prevent carryover effects between dosing periods, a 7-day washout is mandated. Seven days equates to roughly 13.5 half-lives, mathematically ensuring >99.9% systemic clearance of the drug before the second period begins.

Step-by-Step Clinical Protocol
  • Subject Screening & Fasting: Enroll healthy male/female volunteers. Enforce a 10-hour overnight fast prior to dosing to eliminate food-induced gastric emptying variations[5].

  • Randomization: Randomize subjects 1:1 into Sequence 1 (Test → Reference) or Sequence 2 (Reference → Test)[5].

  • Dosing: Administer a single 100 mg oral dose of the assigned sitagliptin tablet with 240 mL of ambient water.

  • Phlebotomy: Collect venous blood samples into EDTA tubes at pre-dose (0 h) and at dense intervals up to 48 hours post-dose (e.g., 0.5, 1, 2, 3, 4, 6, 8, 12, 24, 36, 48 h) to accurately capture the Tmax and elimination phase[4].

  • Washout & Crossover: Implement the 7-day washout, cross the subjects over to the alternate formulation, and repeat the dosing/sampling protocol[4].

Crossover Screening Screening & Fasting (Healthy Cohort) Rand 1:1 Randomization Screening->Rand Seq1P1 Sequence 1, Period 1 Test: Sitagliptin HCl Rand->Seq1P1 Seq2P1 Sequence 2, Period 1 Ref: Sitagliptin Phosphate Rand->Seq2P1 Washout 7-Day Washout Period (>10 Half-lives) Seq1P1->Washout Seq2P1->Washout Seq1P2 Sequence 1, Period 2 Ref: Sitagliptin Phosphate Washout->Seq1P2 Seq2P2 Sequence 2, Period 2 Test: Sitagliptin HCl Washout->Seq2P2 Analysis LC-MS/MS & PK Analysis (90% CI Evaluation) Seq1P2->Analysis Seq2P2->Analysis

Caption: Two-period, two-sequence crossover clinical study design for sitagliptin bioequivalence.

Comparative Pharmacokinetic Data Analysis

The ultimate test of bioequivalence relies on evaluating the rate (Cmax) and extent (AUC) of absorption. Because sitagliptin has an absolute bioavailability of ~87% and is primarily excreted unchanged in the urine (87%)[4], the pharmacokinetic profiles of different salts are nearly superimposable.

Regulatory standards dictate that the 90% Confidence Intervals (CIs) of the geometric mean ratios (Test/Reference) for Cmax and AUC must fall strictly within the 80.0% to 125.0% acceptance window[2].

Table 1: Key Pharmacokinetic Parameters (100 mg Single Oral Dose, Fasting)
ParameterSitagliptin Phosphate (Reference)Sitagliptin Hydrochloride (Test)Clinical Significance
Tmax (h) 2.5 (Median)2.0 (Median)Indicates rapid gastric dissolution[2]
t1/2 (h) ~12.4~12.4Dictates the 7-day washout period[1]
Bioavailability ~87%~87%High absorption (BCS Class I)[4]
Renal Clearance ~388 mL/min~388 mL/minPrimary elimination pathway[4]
Table 2: Statistical Bioequivalence (90% Confidence Intervals)

Data synthesized from standardized clinical crossover studies comparing sitagliptin HCl to phosphate monohydrate[4].

Pharmacokinetic MetricGeometric Mean Ratio (Test/Ref)90% CI RangeRegulatory CriteriaStatus
Cmax (Maximum Concentration)97.2%89.2% – 106.0% 80.0% – 125.0%Bioequivalent
AUC0-t (Area Under Curve to time t)102.4%100.8% – 104.0% 80.0% – 125.0%Bioequivalent
AUC0-inf (Area Under Curve to infinity)101.9%100.4% – 103.5% 80.0% – 125.0%Bioequivalent

Note: Similar bioequivalence outcomes have been independently verified for other salts, such as sitagliptin fumarate (Sitagliptin SUN), which the EMA approved based on identical 90% CI compliance[3].

Bioanalytical Methodology: LC-MS/MS Quantification

To generate the highly accurate PK data shown in Table 2, plasma concentrations are quantified using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

The Self-Validating Analytical System

The analytical protocol achieves self-validation through the use of a stable-isotope-labeled internal standard (IS), Sitagliptin-D4 [6]. Because the deuterated IS shares the exact physicochemical properties of the analyte, any variations in extraction recovery or ion suppression/enhancement in the mass spectrometer's ionization source affect both the analyte and the IS equally. By calculating the ratio of their peak areas, matrix effects are mathematically nullified.

Step-by-Step LC-MS/MS Protocol
  • Sample Preparation (Protein Precipitation):

    • Aliquot 50 µL of the thawed human plasma sample into a microcentrifuge tube.

    • Spike the sample with a known concentration of the internal standard (Sitagliptin-D4)[6].

    • Add 150 µL of cold extraction solvent (e.g., methanol or acetonitrile) to precipitate plasma proteins. This is chosen over liquid-liquid extraction for its high throughput and robust recovery of polar compounds.

  • Centrifugation: Vortex the mixture for 1 minute, then centrifuge at 14,000 rpm for 10 minutes at 4°C to pellet the denatured proteins.

  • Chromatographic Separation: Inject the clear supernatant into the LC-MS/MS system. Utilize a reversed-phase column (e.g., Agilent Zorbax 300-SCX, 2.1x50 mm, 5 µm) with an isocratic mobile phase consisting of methanol and 75 mM ammonium acetate buffer (80:20 v/v) at a flow rate of 1.00 mL/min[6].

  • Mass Spectrometry Detection: Operate a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode using an electrospray ionization (ESI) source in positive ion mode[6]. Monitor the specific precursor-to-product ion transitions for both sitagliptin and sitagliptin-D4.

Conclusion

The experimental data definitively proves that modifying the salt form of sitagliptin—whether to hydrochloride, fumarate, or malate—does not compromise its pharmacokinetic profile. Because sitagliptin is a BCS Class I drug, the rate-limiting step for absorption is gastric emptying rather than dissolution. As long as the alternative salt formulation is engineered to release the active pharmaceutical ingredient rapidly in the gastric environment, the resulting Cmax and AUC will reliably fall within the strict 80.0%–125.0% bioequivalence limits required by global regulatory authorities.

References

  • Pharmacokinetic and Bioequivalence Evaluation of Two Sitagliptin Tablets With Different Salts in Healthy Subjects Clinical Pharmacology in Drug Development / PubMed URL:[Link]

  • Pharmacokinetics and relative bioavailability of sitagliptin hydrochloride and sitagliptin phosphate tablets formulations: a randomized, open-label, crossover study in healthy male volunteers Generics and Biosimilars Initiative Journal (GaBI Journal) URL:[Link]

  • Assessment report - Sitagliptin SUN (Sitagliptin Fumarate) European Medicines Agency (EMA) URL:[Link]

  • Clinical Pharmacology and Biopharmaceutics Review: Januvia (Sitagliptin Phosphate) U.S. Food and Drug Administration (FDA) URL:[Link]

  • Development of an In Vitro-In Vivo Correlation for Sitagliptin and Metformin Prolonged-release Tablet Formulations Turkish Journal of Pharmaceutical Sciences / Semantic Scholar URL:[Link]

Sources

Comparative

Advanced Method Validation for Sitagliptin Impurity Profiling: A Comparative Guide under ICH Q2(R2) Guidelines

Target Audience: Researchers, Analytical Scientists, and Regulatory Affairs Professionals in Drug Development. The precision of analytical methods directly dictates the safety and efficacy profiles of pharmaceutical prod...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Scientists, and Regulatory Affairs Professionals in Drug Development.

The precision of analytical methods directly dictates the safety and efficacy profiles of pharmaceutical products. For sitagliptin—a blockbuster dipeptidyl peptidase-4 (DPP-4) inhibitor used in type 2 diabetes management—rigorous impurity profiling is a non-negotiable regulatory requirement. The recent transition to the introduces a paradigm shift, emphasizing risk-based lifecycle management and the integration of orthogonal detection techniques.

This guide objectively compares traditional High-Performance Liquid Chromatography (HPLC-UV) with modern Ultra-High-Performance Liquid Chromatography coupled with Mass Spectrometry and Photodiode Array detection (UHPLC-MS/PDA). It provides a self-validating, step-by-step experimental framework for sitagliptin impurity profiling, grounded in mechanistic principles and regulatory compliance.

The Mechanistic Imperative of Sitagliptin Impurity Profiling

Sitagliptin functions by competitively inhibiting the DPP-4 enzyme, thereby preventing the degradation of incretin hormones (GLP-1 and GIP). This mechanism enhances glucose-dependent insulin secretion and suppresses glucagon release.

However, the synthesis and storage of sitagliptin phosphate can generate process-related impurities and degradation products (e.g., acid/base degradants at m/z 193.0 and m/z 234.20) [2]. If these impurities structurally mimic the active pharmaceutical ingredient (API) or possess reactive functional groups, they can competitively bind to unintended targets or exhibit genotoxicity, undermining the drug's safety profile.

G Food Food Intake Incretins Incretin Release (GLP-1, GIP) Food->Incretins DPP4 DPP-4 Enzyme Incretins->DPP4 Degraded by Insulin Increased Insulin Secretion Incretins->Insulin Stimulates Glucagon Decreased Glucagon Secretion Incretins->Glucagon Suppresses Inactive Inactive Incretins DPP4->Inactive Sitagliptin Sitagliptin (DPP-4 Inhibitor) Sitagliptin->DPP4 Inhibits Glucose Blood Glucose Normalization Insulin->Glucose Glucagon->Glucose

Sitagliptin Mechanism of Action: DPP-4 Inhibition and Glycemic Control Pathway.

Comparative Analysis: Traditional HPLC-UV vs. UHPLC-MS/PDA

Historically, sitagliptin impurity profiling relied on HPLC-UV methods utilizing phosphate buffers. While effective for basic assay testing, these methods struggle with co-eluting degradation products and are fundamentally incompatible with mass spectrometry due to the non-volatile nature of phosphate salts.

The adoption of UHPLC-MS/PDA represents a critical evolution. By utilizing sub-2 µm stationary phase particles, UHPLC minimizes the eddy diffusion (A) and mass transfer (C) terms of the van Deemter equation. This allows the system to operate at higher linear velocities without sacrificing theoretical plates, resulting in sharper peaks, superior resolution of closely eluting degradants, and significantly reduced run times.

Performance Comparison Table
ParameterTraditional HPLC-UVModern UHPLC-MS/PDAMechanistic Advantage of UHPLC
Stationary Phase C18, 5.0 µm particle sizeC18, 1.7 µm particle sizeSmaller particles reduce diffusion paths, increasing theoretical plates and resolution.
Mobile Phase 0.02 M Phosphate Buffer / ACN0.12% Formic Acid / MethanolFormic acid is fully volatile, enabling MS detection while suppressing silanol ionization.
Run Time 20 – 30 minutes< 10 minutesHigher optimal linear velocity allows faster elution without resolution loss.
Sensitivity (LOD) ~0.05% of API~0.01% of APINarrower peak widths increase peak height (signal-to-noise ratio).
Peak Identification Retention Time (RT) onlyRT, UV Spectra, and Exact MassOrthogonal MS detection allows structural elucidation of unknown degradants [3].

Self-Validating Experimental Protocol: ICH Q2(R2) Compliance

To comply with , an analytical procedure must be demonstrated as "fit for purpose" through a self-validating lifecycle. The following protocol outlines the forced degradation and validation workflow for sitagliptin using UHPLC-MS/PDA.

G Start Method Development (ICH Q14) Specificity Specificity / Selectivity (Forced Degradation) Start->Specificity Sensitivity LOD & LOQ (Signal-to-Noise) Specificity->Sensitivity Linearity Linearity & Range (Reporting Limits) Sensitivity->Linearity Accuracy Accuracy & Precision (Spike Recovery) Linearity->Accuracy Robustness Robustness (DoE Approach) Accuracy->Robustness Submit Regulatory Submission (ICH Q2(R2)) Robustness->Submit

Analytical Method Validation Lifecycle Integrating ICH Q14 and Q2(R2) Guidelines.

Phase 1: Forced Degradation (Specificity Generation)

Causality: Forced degradation intentionally stresses the API to generate potential impurities, ensuring the analytical method can resolve the active drug from its degradants (Specificity).

  • Acidic Stress: Dissolve 10 mg of sitagliptin in 10 mL of 0.5 N HCl. Heat at 70°C for 24 hours. Rationale: Hydrolyzes amide bonds.

  • Alkaline Stress: Dissolve 10 mg in 10 mL of 0.1 N NaOH. Keep at room temperature for 24 hours. Rationale: Induces base-catalyzed hydrolysis and epimerization.

  • Oxidative Stress: Dissolve 10 mg in 10 mL of 10% H₂O₂. Keep at room temperature for 24 hours. Rationale: Simulates exposure to reactive oxygen species, often forming N-oxides.

  • Thermal & Photolytic Stress: Expose solid API to 105°C for 48 hours, and separately to UV light (1.2 Million Lux-hours).

  • Neutralization & Dilution: Neutralize acid/base samples. Dilute all stressed samples to a final concentration of 100 µg/mL using the initial mobile phase to prevent solvent-mismatch peak distortion.

Phase 2: UHPLC-MS/PDA Method Execution

Causality: The method utilizes a volatile ion-pairing agent to ensure MS compatibility while maintaining peak symmetry.

  • Column Preparation: Install a C18 UHPLC column (100 mm × 2.1 mm, 1.7 µm). Equilibrate at 40°C. Rationale: Elevated temperature reduces mobile phase viscosity, lowering system backpressure.

  • Mobile Phase Setup:

    • Channel A: 0.12% Formic acid in LC-MS grade water.

    • Channel B: 100% Methanol.

  • Gradient Program: Initiate at 5% B, ramp to 95% B over 7 minutes, hold for 1 minute, return to 5% B for 2 minutes (Total run: 10 mins). Flow rate: 0.4 mL/min.

  • System Suitability Testing (SST): Inject a standard mix of sitagliptin and known impurities.

    • Self-Validation Gate: Proceed only if Resolution (Rs) > 1.5 between all adjacent peaks, Tailing Factor (Tf) < 1.5 for sitagliptin, and %RSD of peak areas (n=6) ≤ 2.0%.

Phase 3: Validation Parameter Evaluation

Execute the following tests to satisfy ICH Q2(R2) requirements. All data must be empirically derived and statistically justified.

Validation ParameterExperimental DesignICH Q2(R2) Acceptance Criteria
Specificity Inject forced degradation samples. Evaluate Peak Purity using PDA and MS spectral match.No interference at the retention time of sitagliptin. Mass balance > 95%.
LOD & LOQ Inject serial dilutions of impurities. Calculate based on Signal-to-Noise (S/N) ratio.LOD: S/N ≥ 3:1. LOQ: S/N ≥ 10:1.
Linearity Prepare 5 concentration levels ranging from LOQ to 150% of the specification limit.Correlation coefficient (R²) ≥ 0.999. Residuals randomly distributed.
Accuracy Spike API with known impurities at 50%, 100%, and 150% of specification limits (n=3 each).Mean recovery between 95.0% and 105.0% for all spiked levels.
Precision Repeatability: 6 injections of 100% test concentration. Intermediate: Different days/analysts.%RSD of peak areas ≤ 2.0% (Repeatability) and ≤ 5.0% (Intermediate).
Robustness Deliberately vary flow rate (±0.05 mL/min), column temp (±5°C), and pH (±0.1).SST criteria (Rs > 1.5, Tf < 1.5) must remain satisfied across all variations.

Conclusion

The transition from traditional HPLC to UHPLC-MS/PDA for sitagliptin impurity profiling is not merely an operational upgrade; it is a scientific necessity driven by the rigorous demands of the ICH Q2(R2) guidelines. By leveraging sub-2 µm particle chemistry and orthogonal MS detection, analytical scientists can achieve baseline resolution of complex degradants in a fraction of the time. Adhering to the self-validating protocols outlined in this guide ensures that the analytical method remains robust, reliable, and firmly grounded in mechanistic science, ultimately safeguarding patient health.

References

  • International Council for Harmonisation (ICH). "ICH Q2(R2) Validation of Analytical Procedures." ICH Official Website,[Link]

  • Vuyyuru, et al. "Evaluation of Process Impurities and Degradants of Sitagliptin Phosphate by Validated Stability Indicating RP-LC Method." Asian Journal of Chemistry,[Link]

  • Al-Sabti, Bashar, et al. "Trace Analysis of Three Potential Genotoxic Impurities in Sitagliptin Drug Materials Using HPLC -MS." ResearchGate,[Link]

  • Elder, Dave. "Validation of analytical procedures – ICH Q2(R2)." European Pharmaceutical Review,[Link]

Validation

In Vivo Comparison of Sitagliptin and Sitagliptin N-Sulfate Pharmacokinetics

Executive Summary Sitagliptin is a highly selective, orally active dipeptidyl peptidase-4 (DPP-4) inhibitor utilized extensively in the management of type 2 diabetes mellitus. While sitagliptin is characterized by its hi...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Sitagliptin is a highly selective, orally active dipeptidyl peptidase-4 (DPP-4) inhibitor utilized extensively in the management of type 2 diabetes mellitus. While sitagliptin is characterized by its high metabolic stability—with the vast majority of the drug excreted unchanged—in vivo metabolic profiling reveals a minor fraction of biotransformation. The most structurally and pharmacodynamically significant of these trace metabolites is sitagliptin N-sulfate (designated as the M1 metabolite).

This guide provides an objective, data-driven comparison of the in vivo pharmacokinetics and pharmacodynamics of parent sitagliptin versus its N-sulfate metabolite. It details the structural causality behind their differing efficacies and outlines the rigorous analytical methodologies required to quantify them accurately in biological matrices.

Structural Causality & Pharmacodynamic Divergence

The pharmacological efficacy of sitagliptin is fundamentally dependent on the presence of its primary amine group. Within the active site of the DPP-4 enzyme, this basic amine forms a critical dual salt-bridge with the Glu205 and Glu206 residues located in the S2 pocket. This interaction anchors the inhibitor, preventing the degradation of endogenous incretin hormones [1].

In vivo, approximately 16% of an administered sitagliptin dose undergoes metabolism. A minor but distinct Phase II metabolic pathway involves N-sulfation mediated by sulfotransferases (SULTs), which converts the primary amine into an N-sulfate conjugate (M1) [2].

The Causality of Activity Loss: The N-sulfation of sitagliptin neutralizes the essential positive charge of the primary amine and introduces a bulky, negatively charged sulfate group. This structural modification induces severe electrostatic repulsion and steric clashing within the DPP-4 S2 pocket. Consequently, sitagliptin N-sulfate exhibits an approximate 300-fold reduction in target affinity (IC50 ~ 5 µM) compared to the parent drug (IC50 = 18 nM), rendering the M1 metabolite pharmacologically inactive at physiological concentrations [3].

G Sitagliptin Sitagliptin (Active Parent Drug) SULT Sulfotransferase (N-Sulfation) Sitagliptin->SULT Minor Pathway (2-4%) CYP CYP3A4 / CYP2C8 (Oxidation) Sitagliptin->CYP Minor Pathway (<5%) Excretion Renal Excretion (Unchanged) Sitagliptin->Excretion Major Pathway (~79-87%) M1 M1: Sitagliptin N-sulfate (Inactive Metabolite) SULT->M1 M_Other M2, M5, M6 (Trace Metabolites) CYP->M_Other

In vivo metabolic fate of sitagliptin highlighting the minor N-sulfation pathway to M1.

Comparative In Vivo Pharmacokinetics

Sitagliptin is classified as a low-clearance drug. Following oral administration, it is rapidly absorbed (absolute bioavailability ~87%) and is primarily eliminated via active renal tubular secretion. Because sitagliptin is highly resistant to extensive biotransformation, the N-sulfate metabolite (M1) circulates only at trace levels, representing approximately 2–4% of the total plasma radioactivity [2].

Because M1 is formed systemically rather than absorbed directly, its apparent half-life is formation-rate limited and generally tracks with the terminal elimination phase of the parent compound.

Quantitative Pharmacokinetic & Pharmacodynamic Summary
ParameterSitagliptin (Parent)Sitagliptin N-Sulfate (M1 Metabolite)
Molecular Weight 407.31 g/mol 487.38 g/mol [4]
DPP-4 Inhibitory Activity (IC50) 18 nM (Highly Active)~5 µM (Inactive, ~300x reduction)
Systemic Exposure (AUC) 8.52 µM·hr (100 mg dose)~2–4% of parent AUC
Peak Plasma Concentration (Cmax) ~950 nMTrace (< 50 nM)
Primary Elimination Route Renal excretion (unchanged, 79-87%)Renal excretion (as conjugate)
Metabolic Enzyme/Pathway N/A (Parent compound)Sulfotransferase (SULT)

Experimental Methodology: LC-MS/MS Pharmacokinetic Profiling

To objectively compare the PK profiles of sitagliptin and its N-sulfate metabolite in vivo, researchers must employ highly sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The following protocol is designed as a self-validating system to prevent common analytical artifacts, such as the in-source fragmentation of the fragile sulfate group back to the parent mass.

Step-by-Step Analytical Protocol

Step 1: In Vivo Dosing & Sampling

  • Procedure: Administer sitagliptin (e.g., 100 mg orally in human subjects or equivalent animal models). Collect plasma in K2EDTA tubes at predefined intervals (0.5, 1, 2, 4, 8, 12, 24, 48 hrs).

  • Causality: K2EDTA prevents coagulation without introducing high sodium or lithium ion concentrations, which are known to cause severe ion suppression during electrospray ionization (ESI).

Step 2: Sample Preparation (Self-Validating SPE)

  • Procedure: Spike all samples with stable isotope-labeled internal standards (Sitagliptin-d4 and synthesized M1-d4). Perform Solid Phase Extraction (SPE) using a mixed-mode cation exchange cartridge.

  • Causality: Isotope standards correct for matrix effects and extraction recovery variations. Because sitagliptin is basic but the N-sulfate is highly polar and acidic, a carefully optimized wash/elution gradient is required to co-extract both without losing the polar M1 metabolite in the void volume.

Step 3: Chromatographic Separation (ZIC-HILIC)

  • Procedure: Utilize a Zwitterionic Hydrophilic Interaction Liquid Chromatography (ZIC-HILIC) column rather than a standard reversed-phase C18 column.

  • Causality: M1 (N-sulfate) is highly hydrophilic and exhibits poor retention on C18 columns. HILIC ensures adequate retention time ( tR​ ) and baseline resolution between the parent and M1. Self-Validation Check: If M1 co-elutes with sitagliptin, in-source fragmentation of the sulfate group will falsely elevate the sitagliptin signal. Baseline resolution guarantees independent quantification.

Step 4: ESI-MS/MS Detection (MRM)

  • Procedure: Operate in positive electrospray ionization (ESI+) mode using Multiple Reaction Monitoring (MRM).

    • Sitagliptin transition: m/z 408.1 → 235.1

    • M1 (N-sulfate) transition: m/z 488.1 → 235.1

  • Causality: The declustering potential (DP) and collision energy (CE) must be strictly optimized. Excessive voltage will cleave the fragile N-sulfate bond before the first quadrupole (Q1), leading to the under-quantification of M1 and the over-quantification of the parent drug.

G Dose In Vivo Dosing (Oral/IV) Sample Plasma/Urine Sampling Dose->Sample LLE Solid Phase Extraction (SPE) Sample->LLE LCMS ZIC-HILIC LC-MS/MS LLE->LCMS PK PK Parameter Validation LCMS->PK

Step-by-step experimental workflow for in vivo pharmacokinetic profiling via LC-MS/MS.

References

  • European Medicines Agency (EMA) . European Public Assessment Report (EPAR) for Januvia: Scientific Discussion. Available at:[Link]

  • Vincent, S. H., et al. Metabolism and Excretion of the Dipeptidyl Peptidase 4 Inhibitor [14C]Sitagliptin in Humans. Drug Metabolism and Disposition. Available at:[Link]

  • U.S. Food and Drug Administration (FDA) . Center for Drug Evaluation and Research: Clinical Pharmacology and Biopharmaceutics Review (NDA 21-995). Available at:[Link]

  • National Center for Biotechnology Information . PubChem Compound Summary for CID 46782925, Sitagliptin N-sulfate. Available at:[Link]

Sources

Comparative

A Head-to-Head Comparison of Sitagliptin Hydrochloride and Sulfate Salts: A Guide for Drug Development Professionals

Introduction Sitagliptin is a potent dipeptidyl peptidase-4 (DPP-4) inhibitor used in the management of type 2 diabetes mellitus.[1][2] By preventing the degradation of incretin hormones, sitagliptin enhances glucose-dep...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Sitagliptin is a potent dipeptidyl peptidase-4 (DPP-4) inhibitor used in the management of type 2 diabetes mellitus.[1][2] By preventing the degradation of incretin hormones, sitagliptin enhances glucose-dependent insulin secretion and suppresses glucagon release, thereby improving glycemic control.[3][4] The solid-state form of an active pharmaceutical ingredient (API) is a critical determinant of its physicochemical properties, which in turn influence its stability, manufacturability, and bioavailability.[1][5] While the commercially available form is sitagliptin phosphate monohydrate, research into alternative salt forms like hydrochloride and sulfate is driven by the quest for optimized characteristics.[1][6]

The selection of an appropriate salt form is a pivotal decision in drug development, impacting everything from shelf-life to therapeutic efficacy.[7][8] This guide provides a detailed head-to-head comparison of sitagliptin hydrochloride and sitagliptin sulfate, synthesizing available data to assist researchers, scientists, and drug development professionals in making informed decisions. We will delve into their physicochemical properties, solid-state characterization, stability, and bioavailability, supported by relevant experimental methodologies.

Physicochemical Properties: A Comparative Overview

The choice of a counterion significantly alters the physicochemical properties of the parent API. While comprehensive, directly comparative studies between the hydrochloride and sulfate salts are limited in publicly available literature, we can synthesize data from various sources to build a comparative profile.

Table 1: Summary of Physicochemical Properties of Sitagliptin Salts

PropertySitagliptin HydrochlorideSitagliptin Sulfate (Crystalline Forms)Significance in Drug Development
Molecular Weight 443.77 g/mol [9]Base + H₂SO₄ = 505.42 g/mol (Anhydrous)Affects dosage calculations and formulation weight.
Melting Point (°C) ~202.3 (peak)[1]Data for specific polymorphs not detailed in available literature.An indicator of lattice energy and thermal stability.[5]
Aqueous Solubility High (Sitagliptin is a BCS Class I drug)[7]"Freely soluble"; ~100 mg soluble in 1 mL of water (Form S16).[10]Critical for dissolution and subsequent absorption; high solubility is desirable for oral dosage forms.[5]
Hygroscopicity Not hygroscopic.[1]Low hygroscopicity (Form S16 is a stable sesquihydrate).[10]Low hygroscopicity is crucial for handling, manufacturing, and storage stability, preventing physical changes due to moisture uptake.[11]
Crystallinity Crystalline forms exist.[10]High crystallinity reported for various forms (e.g., S9, S14, S16, S17).[10]High crystallinity generally correlates with better stability and processability.[10]

Solid-State Characterization: Unveiling the Crystalline Landscape

The solid-state form of an API, including its crystalline structure (polymorphism) and degree of crystallinity, profoundly impacts its properties.[12][13] Solid-state characterization is therefore a cornerstone of pharmaceutical development.[14]

Sitagliptin Hydrochloride

Crystalline forms of sitagliptin hydrochloride have been developed. For instance, a patent describes "Form III" of sitagliptin hydrochloride, indicating that, like other salts, it can exist in specific, stable crystalline lattices.[10] Its non-hygroscopic nature suggests a stable crystalline form under typical storage conditions.[1]

Sitagliptin Sulfate

Extensive work has been done to identify and characterize various crystalline forms of sitagliptin sulfate, with a patent detailing several advantageous forms.[10] These forms are noted for combining high crystallinity with high water solubility, a desirable combination of properties.[10]

  • Form S14: Praised for its high crystallinity and high water solubility.[10]

  • Form S16: Described as a highly crystalline, freely soluble sesquihydrate (containing 1.5 molecules of water per molecule of sitagliptin sulfate) with a constant water content, contributing to its low hygroscopicity.[10]

  • Forms S9, S17: Other identified crystalline forms with unique X-ray powder diffraction (XRPD) patterns.[10]

The existence of multiple polymorphs for the sulfate salt underscores the necessity of rigorous screening and characterization to ensure the selection and consistent production of the most stable and effective form.

cluster_0 API Salt Form Selection & Characterization Workflow cluster_1 Characterization Techniques API API Free Base Screen Salt Screening (Various Counterions: Cl⁻, SO₄²⁻, etc.) API->Screen React with acids Hits Identify Promising Salt 'Hits' Screen->Hits Initial analysis (solubility, crystallinity) Characterization Comprehensive Solid-State Characterization Hits->Characterization In-depth analysis Selection Select Optimal Salt Form Characterization->Selection Based on stability, bioavailability, manufacturability XRPD XRPD (Polymorph Identification) Characterization->XRPD DSC DSC/TGA (Thermal Stability) Characterization->DSC DVS DVS (Hygroscopicity) Characterization->DVS Microscopy Microscopy (Morphology) Characterization->Microscopy Formulation Formulation Development Selection->Formulation

Caption: Workflow for API salt selection and physicochemical characterization.

Comparative Stability and Performance

Chemical and Physical Stability

The stability of an API salt form is paramount for ensuring a safe and effective drug product with an adequate shelf life.

  • Sitagliptin Hydrochloride: Studies have indicated that sitagliptin hydrochloride tablets exhibit superior chemical stability compared to the marketed sitagliptin phosphate.[6] This suggests that the chloride counterion may confer enhanced protection against degradation pathways.

  • Sitagliptin Sulfate: The crystalline forms of sitagliptin sulfate described in patent literature are reported to be chemically and polymorphically stable. For example, Form S14 showed no degradation or polymorphic transformation after six months at 25°C.[10] The low hygroscopicity of forms like S16 also contributes to enhanced physical stability by minimizing moisture-induced phase transitions.[10]

Bioavailability and Dissolution

Sitagliptin is classified as a Biopharmaceutics Classification System (BCS) Class I compound, meaning it possesses both high solubility and high permeability.[7] This inherent characteristic suggests that minor differences in the dissolution rate between highly soluble salt forms are unlikely to significantly impact overall bioavailability.

  • Sitagliptin Hydrochloride: Bioequivalence studies have demonstrated that tablets formulated with sitagliptin hydrochloride are bioequivalent to the branded tablets containing sitagliptin phosphate.[6][7] Pharmacokinetic parameters such as Cmax (maximum concentration) and AUC (area under the curve) were comparable, indicating that the choice between hydrochloride and phosphate salts does not significantly alter in vivo absorption.[7]

SSP Solid-State Properties (Salt Form, Polymorph, Crystallinity) Sol Solubility & Dissolution Rate SSP->Sol Stab Chemical & Physical Stability SSP->Stab Mfg Manufacturability (Flow, Compressibility) SSP->Mfg Bio Bioavailability Sol->Bio Shelf Shelf Life Stab->Shelf QC Quality & Consistency Mfg->QC Perf Drug Product Performance Bio->Perf Shelf->Perf QC->Perf

Caption: Relationship between solid-state properties and drug performance.

Experimental Protocols

To ensure the trustworthiness and reproducibility of findings, standardized experimental protocols are essential. Below are methodologies for key solid-state characterization techniques.

X-Ray Powder Diffraction (XRPD) for Polymorph Identification
  • Objective: To identify the crystalline form (polymorph) of the sitagliptin salt by generating its unique diffraction "fingerprint."[15]

  • Methodology:

    • Sample Preparation: A small amount (~5-10 mg) of the salt powder is gently packed into a sample holder, ensuring a flat, even surface.

    • Instrument Setup: An X-ray diffractometer, typically with a Cu-Kα radiation source (λ = 1.54 Å), is used.

    • Data Acquisition: The sample is scanned over a specific range of 2θ angles (e.g., 2° to 40°), with a defined step size and scan speed.

    • Data Analysis: The resulting diffractogram (intensity vs. 2θ angle) is analyzed. The positions and relative intensities of the diffraction peaks are compared to reference patterns of known polymorphs to identify the crystalline form present.[12][15]

Differential Scanning Calorimetry (DSC) for Thermal Analysis
  • Objective: To determine the thermal properties of the salt, such as melting point and phase transitions, which are characteristic of a specific crystalline form.[5][13]

  • Methodology:

    • Sample Preparation: A small, accurately weighed sample (2-5 mg) is hermetically sealed in an aluminum pan. An empty sealed pan is used as a reference.

    • Instrument Setup: The sample and reference pans are placed in the DSC cell.

    • Data Acquisition: The temperature of the cell is increased at a constant rate (e.g., 10°C/min) under an inert nitrogen purge. The instrument measures the difference in heat flow required to maintain the sample and reference at the same temperature.

    • Data Analysis: The resulting thermogram shows endothermic (e.g., melting) or exothermic (e.g., crystallization) events as peaks. The peak onset or maximum provides the transition temperature, and the area under the peak corresponds to the enthalpy of the transition.[16]

Gravimetric Vapor Sorption (GVS) for Hygroscopicity Assessment
  • Objective: To measure the extent and rate of water vapor uptake by the salt sample as a function of relative humidity (RH), determining its hygroscopicity.[12]

  • Methodology:

    • Sample Preparation: An accurately weighed sample (5-10 mg) is placed in the GVS instrument's microbalance pan.

    • Instrument Setup: The sample is first dried under a stream of dry nitrogen (0% RH) to establish a baseline dry mass.

    • Data Acquisition: The RH within the sample chamber is incrementally increased (e.g., in 10% steps from 0% to 90% RH) and then decreased back to 0%. The sample mass is continuously monitored until it reaches equilibrium at each RH step.

    • Data Analysis: A sorption/desorption isotherm is plotted (change in mass vs. RH). The total mass gain at a high RH (e.g., 80%) indicates the degree of hygroscopicity. Hysteresis between the sorption and desorption curves can provide insight into the physical changes occurring in the sample.

Conclusion

The selection between sitagliptin hydrochloride and sitagliptin sulfate requires a comprehensive evaluation of their respective properties. Sitagliptin hydrochloride is a well-characterized salt, proven to be bioequivalent to the marketed phosphate form and exhibiting excellent chemical stability.[6][7] Sitagliptin sulfate, particularly in its patented crystalline forms like S16, presents a compelling alternative, offering the advantageous combination of high solubility and low hygroscopicity, which is highly beneficial for manufacturing and long-term stability.[10]

Ultimately, the choice of the optimal salt form depends on a holistic assessment of stability, manufacturability, and regulatory considerations.[1] For drug development professionals, the data suggests that both the hydrochloride and specific crystalline sulfate salts are viable and potentially superior alternatives to the phosphate salt. This guide provides the foundational framework and experimental context for conducting such a comparative analysis, enabling the selection of a sitagliptin salt form with optimized properties for the development of a safe, effective, and robust drug product.

References

  • Inxight Drugs. (n.d.). SITAGLIPTIN HYDROCHLORIDE MONOHYDRATE. Retrieved from [Link]

  • Kim, Y., Park, M. S., Kim, C., & Yoon, S. H. (2021). Pharmacokinetic and Bioequivalence Evaluation of Two Sitagliptin Tablets With Different Salts in Healthy Subjects. Clinical Pharmacology in Drug Development, 10(12), 1519-1525. Retrieved from [Link]

  • Al-Gousous, J., Al-khamis, A., & Langguth, P. (2023). Pharmacokinetics and relative bioavailability of sitagliptin hydrochloride and sitagliptin phosphate tablets formulations: a randomized, open-label, crossover study in healthy male volunteers. GaBI Journal, 12(1), 19-25. Retrieved from [Link]

  • CD Formulation. (n.d.). Solid-State Characterization. Retrieved from [Link]

  • de Barcelos, M. C. S., da Silva, C. C. P., de Souza, J., & de Araujo, M. B. (2019). Solid-State Characterization of Different Crystalline Forms of Sitagliptin. Molecules, 24(15), 2715. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Sitagliptin N-sulfate. PubChem Compound Database. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Sitagliptin hydrochloride. PubChem Compound Database. Retrieved from [Link]

  • Solitek Pharma. (2025, March 24). Characterization of Solids in the Pharmaceutical Industry: Why is it Crucial? Retrieved from [Link]

  • Pearce, R. (2024). Solid-State Characterization in Drug Development and Formulation. Research & Reviews: Journal of Pharmaceutical Analysis, 13(2), 007. Retrieved from [Link]

  • Aronhime, J., et al. (Assignee: Teva Pharmaceutical Industries, Ltd.). (2012). Solid state forms of sitagliptin salts. U.S. Patent 8,183,373.
  • Wikipedia. (n.d.). Sitagliptin. Retrieved from [Link]

  • Fu, D., et al. (2025, April 29). Characterization of Solid-State Complexities in Pharmaceutical Materials via Stimulated Raman Scattering Microscopy. Analytical Chemistry. Retrieved from [Link]

  • Bar, K., & Schmidt-Rohr, K. (2022). Rapid Quantification of Pharmaceuticals via 1H Solid-State NMR Spectroscopy. Analytical Chemistry, 94(37), 12797-12803. Retrieved from [Link]

  • Kumbhar, D., & Gaikwad, P. (2019). Interaction of Sitagliptin with Sodium Dodecyl Sulphate (SDS): A Physicochemical Study. Asian Journal of Biochemical and Pharmaceutical Research, 8(2). Retrieved from [Link]

  • Boddu, S., et al. (n.d.). Development of an In Vitro-In Vivo Correlation for Sitagliptin and Metformin Prolonged-release Tablet Formulations. Semantic Scholar. Retrieved from [Link]

  • Intek Group. (n.d.). Particle Size Analysis of Salt-Formed Active Pharmaceutical Ingredients. Retrieved from [Link]

  • van de Water, R., & Vromans, H. (2018). An evaluation of salt screening methodologies. ResearchGate. Retrieved from [Link]

  • de Barcelos, M. C. S., et al. (2019). Solid-State Characterization of Different Crystalline Forms of Sitagliptin. PubMed. Retrieved from [Link]

  • Strickley, R. G. (2025, March 12). Strategy for the Prediction and Selection of Drug Substance Salt Forms. Retrieved from [Link]

  • Thatipamula, R. (2019, December 10). Screening and Formulating Drugs as Salts to Improve API Performance. Retrieved from [Link]

Sources

Validation

Cytotoxicity comparison of sitagliptin and its synthesis impurities

Defining the Scope I'm currently focused on defining the scope. The request is for a cytotoxicity comparison of sitagliptin and its synthesis impurities, geared toward a research audience.

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Author: BenchChem Technical Support Team. Date: March 2026

Defining the Scope

I'm currently focused on defining the scope. The request is for a cytotoxicity comparison of sitagliptin and its synthesis impurities, geared toward a research audience. This will be a comparison guide with experimental data for support.

Refining the Structure

I've been refining the structural requirements. I'm aiming for full editorial control with a focus on scientific integrity, adopting a Senior Application Scientist persona. I'm focusing on explaining the experimental choices and self-validating protocols. I'm also preparing for authoritative grounding, including comprehensive references, in-text citations with links, and a full reference list.

I'm now integrating visualizations. I am designing structured tables for quantitative data and detailed methodologies for experiments. I'm planning to use Graphviz (DOT language) diagrams for relevant workflows and signaling pathways. I'm including DOT script in a dot code block, with a concise caption and specific diagram specs (max width 760px, color contrast, and a defined color palette).

Developing a Guide

I'm focusing on crafting a publishable guide comparing sitagliptin's cytotoxicity with its synthesis impurities. My goal is to create a resource useful for researchers, scientists, and drug development experts. I'm aiming for a high-quality comparison, tailored for a senior application scientist.

Defining Guide's Structure

I'm now outlining the structure, starting with an introduction to sitagliptin and the critical need for impurity profiling. I'm prioritizing autonomy in the guide's editorial direction to offer a detailed and technical account. I'm establishing strict guidelines for scientific integrity, emphasizing self-validating protocols and comprehensive references with in-text citations. Visualization will be a key feature, incorporating structured tables, detailed methodologies, and Graphviz diagrams for clarity and impact.

Analyzing Impurities & Cytotoxicity

I'm delving deeper into sitagliptin's impurities, examining enantiomers, ketoamide, enamine, and triazole derivatives, alongside degradation products like DP1, DP2, and 7-nitroso impurity. I'm focusing on the cytotoxicity data, specifically the in vitro findings. I'm noting sitagliptin's cytotoxicity in 3T3 cells at high concentrations, increased oxidative stress, and decreased NO production. I'm also looking into the lack of cytotoxicity in DP1 and DP2.

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I'm now outlining experimental protocols, particularly MTT and Neutral Red Uptake Assays for cytotoxicity evaluation using 3T3 cells, including the reasons for their use. I'm also planning to incorporate reactive oxygen species (ROS) measurements in the analysis. I'm planning to describe the methodologies for each experiment in detail.

Detailing Analysis Methods

I am now focusing on refining the experimental details. I'll include protocols for DCF-DA assays to measure ROS generation. I'm also preparing a quantitative data table comparing sitagliptin, S1, S2, DP1, DP2, and NTTP based on IC50 values, cytotoxicity thresholds, and the mechanisms. A Graphviz diagram will visualize the workflow of impurity profiling and cytotoxicity assessment, using a color-coded scheme for clarity. Finally, I've drafted a title and introduction to launch content generation.

Evaluating Impurities' Impact

I'm now integrating information on process-related impurities and degradation products, highlighting their potential impact on biological safety and the necessity of regulatory control. I'm focusing on the cytotoxicity of Sitagliptin API, contrasting its effects with those of its acid degradation products, and the carcinogenic risks posed by NDSRI impurities like NTTP. I'm prioritizing the inclusion of data on oxidative stress and NO production in 3T3 cells. Finally, I'll explain the experimental design using orthogonal assays and detailed methods.

Refining the Workflow

I'm now refining the Graphviz DOT code for the toxicological evaluation workflow diagram, focusing on the API and its impurities. I'm prioritizing orthogonal cytotoxicity screening (MTT & NR uptake) to ensure validity and incorporate ROS quantification using DCFH-DA. I'm aiming for a clear and concise presentation. I'm also preparing a toxicity profile table and ensuring all references are correctly formatted.

Visualizing Toxicity Pathways

I'm currently revising the workflow diagram to accurately represent the toxicological evaluation process, focusing on the API and its associated impurities, specifically incorporating in vitro cytotoxicity assessment using 3T3 fibroblasts with PBMCs. I'm prioritizing accuracy and clarity. The process includes the use of MTT and Neutral Red Uptake Assays, with ROS quantification. I'm also including information on genotoxicity assessment.

Gathering Source Materials

I'm now collating comprehensive research, incorporating studies on sitagliptin, its impurities, and relevant methodologies. I'm focusing on sources covering synthesis impurities, degradation products, and their cytotoxic effects. I'm particularly interested in literature regarding nitrosamine impurities and their detection methods in sitagliptin.

Summarizing Key Cytotoxicity Findings

I'm synthesizing key findings on sitagliptin's cytotoxicity. I've noted cytotoxicity in 3T3 cells at high concentrations. I'm focusing on free radical generation and reduced NO production by sitagliptin, but no cytotoxicity for impurities S1, S2, DP1, and DP2. I am detailing the carcinogenic risk of NTTP, alongside the significance of process-related impurities.

Refining Test Rationale

I'm now detailing the rationale behind the experimental choices, especially emphasizing the need for orthogonal testing in cytotoxicity assessment. I will be sure to explain why I'm including MTT, NRU, and DCFH-DA assays. I will be sure to showcase how these tests provide a comprehensive and accurate understanding of toxicity.

Detailing Experimental Procedures

I'm now detailing the experimental procedures. I'm focusing on refining the protocols for MTT and Neutral Red Uptake assays to assess cytotoxicity with 3T3 cells. I'll expose the cells to sitagliptin and its impurities. MTT and NRU will be employed to confirm cell death and metabolic suppression, followed by a DCFH-DA probe to measure ROS generation for comprehensive cytotoxicity assessment. Additionally, I'm integrating data on NDSRIs, like NTTP, and their genotoxic potential into the guide.

Refining Cytotoxicity Protocols

I'm now detailing experimental protocols, specifically for the cytotoxicity assays. I'm focusing on PLC-MS/MS with a low LOQ and the use of the graphviz size attribute for the diagram to ensure readability and compliance with display requirements. I'm verifying color contrast and implementing the specified color palette for uniformity. I'll describe sitagliptin, its impurities, and the methods used to assess cytotoxicity.

Finalizing Assay Details

I'm now integrating specific impurity names like S1 and S2, alongside the workflow. I'm focusing on refining the Graphviz diagram's nodes and edges to reflect the complete process, including the MTT, NRU, ROS, UHPLC, and genotoxicity assessments. I am emphasizing clear visuals to detail the cytotoxicity and genotoxicity evaluation.

Drafting an Executive Summary

I'm currently crafting an executive summary to provide an overview of the comparison between sitagliptin and its impurities, as well as an introduction outlining sitagliptin's role. I'm focusing on classifying impurities into process-related types, degradation products, and NDSRIs like NTTP. I'm integrating information about their chemical synthesis and toxicity profiles.

Contrasting API and Impurities

I'm now detailing sitagliptin API's cytotoxic effects, citing in vitro data showing impact on 3T3 cells at high concentrations. In contrast, synthesis impurities S1 and S2 showed no cytotoxicity in the same model, which helps define the safety profile. I am also planning to include discussion on free radical generation.

Evaluating Degradation Profiles

I'm now integrating data showing that while the sitagliptin API demonstrates cytotoxicity at higher concentrations, acid degradation products DP1 and DP2 do not. The genotoxic exception, NTTP, is a key focus, highlighting its carcinogenic risk and the need for UHPLC-MS/MS quantification. I'm focusing on the distinct behaviors of each substance.

Validating Cytotoxicity Results

I'm now detailing experimental setups for validating cytotoxicity findings using an orthogonal approach with MTT and NRU assays for the 3T3 fibroblasts. I will describe how the MTT assesses mitochondrial function, and the NRU the lysosomal membrane integrity. I'm focusing on the importance of combining these assays for reliable cell death confirmation, as well as the significance of each.

Refining Cytotoxicity Protocols

I'm now detailing cell seeding procedures and compound exposure protocols. I am optimizing the setup of MTT and Neutral Red Uptake assays for sitagliptin, S1, and S2, to assess cytotoxicity in 3T3 fibroblasts, by using a multi-well plate. I will use a concentration range of 0.5 to 1000 µM.

Detailing ROS Measurement

I'm now detailing the DCFH-DA assay, a key method for quantifying intracellular ROS production in 3T3 fibroblasts after sitagliptin or impurity exposure. The process involves probe loading, which is followed by quantification of the oxidized fluorescent product, which will be normalized. This offers a comprehensive understanding of sitagliptin's cytotoxicity.

Integrating Literature Insights

I'm now integrating insights from recent literature on sitagliptin and related impurities, specifically articles focused on detection methods and cytotoxic effects. I'm prioritizing the sources covering UHPLC-MS screening and nitrosamine testing in sitagliptin to enhance the guide's accuracy and inform recommendations.

Verifying External References

I'm now verifying the external references, ensuring that all provided URLs are valid and accessible for inclusion in the guide. I'm confirming that the provided links contain relevant and useful information. I have reviewed the URLs to ensure they support the assertions I am making in my writing.

Finalizing Guide Sections

I'm now in the process of drafting the concluding section and ensuring all content aligns with regulatory standards. I am creating a robust literature review to support my findings. I'm focusing on providing recommendations for future research.

Refining Diagram Colors

I'm now revising the Graphviz diagram's node colors to improve visual clarity and adherence to the specified palette. API nodes use blue, the ToxScreen nodes are yellow, MTT, NRU, and UHPLC are light gray, ROS nodes are red, and GenoScreen nodes are green. I'm focusing on ensuring high color contrast for each node type to aid readability.

Finalizing Cytotoxicity Assessment

I'm now integrating information from toxicity studies, confirming the absence of cytotoxicity for impurities S1, S2, DP1, and DP2, contrasting this with sitagliptin's high-concentration cytotoxicity in 3T3 cells. I've compiled the final version. I will also be sure to explain why I'm including MTT, NRU, and DCFH-DA assays.

Linking Citations and Resources

I'm now implementing the markdown-style citations to comply with guidelines, ensuring accurate referencing of sources within the text [INDEX]. I'm also preparing the reference list with titles, sources, and URLs to ensure full traceability and support for all claims in the guide.

Organizing Citations

I'm now implementing markdown-style citations with linked URLs, ensuring direct referencing within the text. I'm structuring a numbered reference list, including titles, sources, and URLs for full traceability, adhering to and all other existing citations, to support the assertions.

Safety & Regulatory Compliance

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